MP-PEG4-VK(Boc)G-OSu
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C40H63N7O16 |
|---|---|
Molecular Weight |
898.0 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]acetate |
InChI |
InChI=1S/C40H63N7O16/c1-27(2)36(45-30(49)14-18-58-20-22-60-24-25-61-23-21-59-19-16-41-29(48)13-17-46-31(50)9-10-32(46)51)38(56)44-28(8-6-7-15-42-39(57)62-40(3,4)5)37(55)43-26-35(54)63-47-33(52)11-12-34(47)53/h9-10,27-28,36H,6-8,11-26H2,1-5H3,(H,41,48)(H,42,57)(H,43,55)(H,44,56)(H,45,49)/t28-,36-/m0/s1 |
InChI Key |
PACRZKFVWJUBCK-GOOPYHEFSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCNC(=O)OC(C)(C)C)C(=O)NCC(=O)ON1C(=O)CCC1=O)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)NCC(=O)ON1C(=O)CCC1=O)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to MP-PEG4-VK(Boc)G-OSu: A Cleavable ADC Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of MP-PEG4-VK(Boc)G-OSu, a heterobifunctional, cleavable linker used in the development of Antibody-Drug Conjugates (ADCs). This document details the molecule's physicochemical properties, provides illustrative experimental protocols, and presents diagrams of relevant workflows and pathways to support researchers in the field of bioconjugation and targeted drug delivery.
Introduction to this compound
This compound is a sophisticated chemical entity designed for the precise construction of ADCs.[][2] It belongs to the class of cleavable linkers, which are engineered to be stable in systemic circulation and to release their cytotoxic payload upon internalization into target cells.[3][4] The linker's multi-component structure allows for a controlled and sequential conjugation process, enhancing the homogeneity and efficacy of the final ADC.
The key features of this compound include:
-
A Maleimidopropionyl (MP) group: Provides a reactive site for conjugation to sulfhydryl groups, typically from reduced cysteine residues on an antibody.
-
A tetra-polyethylene glycol (PEG4) spacer: A hydrophilic spacer that improves the solubility and pharmacokinetic properties of the ADC, reduces aggregation, and provides spatial separation between the antibody and the payload.[5]
-
A Valine-Lysine (VK) dipeptide sequence: Serves as a substrate for enzymatic cleavage by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.
-
A tert-Butyloxycarbonyl (Boc) protecting group: Temporarily blocks the amine group on the lysine side chain, allowing for controlled, stepwise conjugation.
-
A Glycine (G) residue: Acts as an additional spacer element.
-
An O-Succinimidyl (OSu) or N-Hydroxysuccinimide (NHS) ester: A highly reactive group for covalent linkage to primary amines, commonly found on cytotoxic payloads.
Chemical Structure and Physicochemical Properties
The unique arrangement of these functional groups allows for a versatile and powerful tool in ADC development.
Chemical Structure:
-
IUPAC Name: (2,5-dioxopyrrolidin-1-yl) 2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]acetate
-
Canonical SMILES: CC(C)C(C(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)NCC(=O)ON1C(=O)CCC1=O)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
-
InChIKey: PACRZKFVWJUBCK-GOOPYHEFSA-N
A two-dimensional representation of the chemical structure is provided below.
Physicochemical Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| CAS Number | 2378428-21-6 | |
| Molecular Formula | C₄₀H₆₃N₇O₁₆ | |
| Molecular Weight | 897.97 g/mol | |
| Purity | Typically ≥95% | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and DMF | |
| Storage Conditions | -20°C, under desiccated conditions |
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involving this compound. These protocols are based on established bioconjugation techniques for heterobifunctional linkers and should be optimized for specific antibodies and payloads.
Conjugation of Payload to Linker via NHS Ester Reaction
This protocol describes the initial step of covalently attaching a payload containing a primary amine to the NHS ester of this compound.
Materials:
-
This compound
-
Amine-containing payload (e.g., a cytotoxic drug)
-
Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.2-7.5
-
Quenching Buffer: 1 M Glycine or Tris-HCl, pH 7.5
-
Analytical HPLC system for reaction monitoring
Procedure:
-
Preparation of Reagents:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Prepare a stock solution of the amine-containing payload in anhydrous DMSO.
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
In a reaction vessel, dissolve the amine-containing payload in the Reaction Buffer.
-
Add a 1.5 to 5-fold molar excess of the this compound solution to the payload solution. The final concentration of the organic solvent should ideally be below 10% to maintain protein stability if applicable.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
-
Reaction Monitoring and Quenching:
-
Monitor the progress of the reaction by analytical HPLC.
-
Once the reaction is complete, add the Quenching Buffer to a final concentration of 50-100 mM to react with any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the linker-payload conjugate using reverse-phase HPLC to remove unreacted payload, linker, and quenching agent.
-
Characterize the purified conjugate by mass spectrometry and HPLC.
-
Conjugation of Linker-Payload to Antibody via Maleimide Reaction
This protocol details the conjugation of the purified linker-payload to a reduced antibody through a thiol-maleimide reaction.
Materials:
-
Purified linker-payload construct
-
Monoclonal antibody (mAb)
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 1-5 mM EDTA
-
Desalting column (e.g., Sephadex G-25)
-
Analytical systems for ADC characterization (HIC, SEC, Mass Spectrometry)
Procedure:
-
Antibody Reduction:
-
Dissolve the mAb in Conjugation Buffer.
-
Add a 5-10 fold molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Removal of Reducing Agent:
-
Immediately after reduction, remove the excess TCEP using a desalting column equilibrated with Conjugation Buffer. This step is critical as free thiols will compete with the antibody for the maleimide group.
-
-
Conjugation Reaction:
-
Dissolve the purified linker-payload in a minimal amount of DMSO and add it to the reduced antibody solution. A 1.5 to 5-fold molar excess of the linker-payload over the available thiol groups is typically used.
-
Incubate the reaction at 4°C for 12-16 hours or at room temperature for 1-4 hours with gentle mixing.
-
-
Quenching:
-
Add N-acetylcysteine or cysteine to a final concentration of 1 mM to quench any unreacted maleimide groups. Incubate for 30 minutes.
-
-
Purification and Characterization:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove small molecule impurities and hydrophobic interaction chromatography (HIC) to separate ADCs with different drug-to-antibody ratios (DARs).
-
Characterize the purified ADC for DAR, aggregation, and purity using HIC, SEC, and mass spectrometry.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key processes involving this compound.
ADC Synthesis Workflow
Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate.
ADC Internalization and Payload Release Pathway
Caption: The mechanism of action for an ADC with a cathepsin-cleavable linker.
Conclusion
This compound is a highly versatile and enabling tool for the development of next-generation Antibody-Drug Conjugates. Its carefully designed structure provides researchers with the means to control conjugation chemistry, enhance the physicochemical properties of the resulting ADC, and achieve targeted, enzyme-specific payload release. The protocols and diagrams provided in this guide serve as a foundational resource for the application of this linker in the creation of potent and selective cancer therapeutics. As with any bioconjugation reagent, optimization of reaction conditions is paramount to achieving the desired product with high purity and yield.
References
An In-depth Technical Guide to the MP-PEG4-VK(Boc)G-OSu Linker for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the MP-PEG4-VK(Boc)G-OSu linker, a sophisticated chemical entity designed for the development of Antibody-Drug Conjugates (ADCs). ADCs represent a powerful class of targeted therapeutics, and the choice of linker is paramount to their success, dictating stability in circulation, drug-release mechanism, and overall therapeutic index. This document delves into the molecular structure, mechanism of action, and key applications of the this compound linker. It further presents relevant, albeit comparative, quantitative data on the stability and enzymatic cleavage of similar linkers, alongside detailed experimental protocols for its application in ADC synthesis and characterization.
Introduction to the this compound Linker
The this compound linker is a heterobifunctional, cleavable linker utilized in the synthesis of ADCs. Its modular design incorporates several key functional components, each contributing to the overall performance of the resulting conjugate. This linker is engineered to be stable in systemic circulation and to release its cytotoxic payload selectively within the target cancer cells, thereby minimizing off-target toxicity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2378428-21-6 |
| Molecular Formula | C40H63N7O16 |
| Molecular Weight | 897.97 g/mol |
Molecular Structure and Functional Components
The this compound linker is comprised of five key moieties, each with a distinct role in the function of the ADC.
-
Maleimide (MP): This functional group provides a reactive handle for covalent attachment to the antibody. Specifically, the maleimide group reacts with the thiol (-SH) of a cysteine residue on the antibody, which can be naturally occurring or engineered, to form a stable thioether bond.
-
Polyethylene Glycol (PEG4): The tetra-polyethylene glycol spacer enhances the solubility and stability of the ADC. The hydrophilic nature of the PEG chain can help to mitigate aggregation, which is often associated with hydrophobic drug payloads, and can also improve the pharmacokinetic profile of the conjugate.
-
Valine-Lysine (VK) Dipeptide: This dipeptide sequence serves as a recognition site for enzymatic cleavage. It is designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells. This ensures that the cytotoxic payload is released preferentially within the target cell.
-
Boc-Protected Lysine (K(Boc)): The lysine residue within the dipeptide is protected with a tert-butyloxycarbonyl (Boc) group. This protecting group prevents unwanted side reactions during the conjugation process and is removed during the final stages of ADC synthesis or after cellular internalization.
-
Glycine-N-hydroxysuccinimide Ester (G-OSu): The glycine residue acts as a spacer, and the N-hydroxysuccinimide (OSu) ester is a highly reactive group that facilitates the conjugation of the linker to an amine-containing cytotoxic drug molecule, forming a stable amide bond.
Mechanism of Action of ADCs Employing the this compound Linker
The therapeutic efficacy of an ADC constructed with the this compound linker is dependent on a series of sequential events, beginning with systemic administration and culminating in the targeted release of the cytotoxic payload.
-
Circulation and Targeting: Following administration, the ADC circulates in the bloodstream. The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized endosome fuses with a lysosome, a cellular organelle containing a variety of degradative enzymes, including cathepsin B, and characterized by a low pH environment.
-
Enzymatic Cleavage: Within the lysosome, cathepsin B recognizes and cleaves the valine-lysine (VK) dipeptide bond of the linker.
-
Payload Release and Action: This cleavage event liberates the cytotoxic drug from the linker, allowing it to exert its pharmacological effect, which typically involves inducing apoptosis or cell cycle arrest.
Quantitative Data (Comparative Analysis)
Plasma Stability of Maleimide-Based ADCs
The stability of the maleimide linkage is a critical factor for the therapeutic window of an ADC. Premature release of the payload in circulation can lead to systemic toxicity. Studies have shown that conventional maleimide-based ADCs can exhibit some instability in plasma.
Table 2: Comparative Plasma Stability of Maleimide-Based ADCs
| Linker Type | Model System | Incubation Time (days) | % Intact Conjugate | Reference |
| Maleimide-based (Thioether) | ADC in human plasma | 7 | ~50% | [1] |
| "Bridging" Disulfide | ADC in human plasma | 7 | >95% | [1] |
Note: This data is for a conventional maleimide linker and may not be fully representative of a PEGylated linker like this compound, as the PEG moiety can influence stability.
Kinetics of Cathepsin B Cleavage
The rate of cleavage of the dipeptide sequence by cathepsin B is crucial for efficient drug release. The Val-Lys sequence in the this compound linker is expected to be a substrate for this enzyme. The following table provides kinetic parameters for the cleavage of various dipeptide linkers by cathepsin B.
Table 3: Kinetic Parameters for Cathepsin B Cleavage of Dipeptide Linkers
| Peptide Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Val-Cit-PABC | 15.2 | 1.8 | 1.18 x 10⁵ | [2] |
| Val-Ala-PABC | 25.8 | 1.2 | 4.65 x 10⁴ | [2] |
| Phe-Lys-PABC | 18.5 | 1.6 | 8.65 x 10⁴ | [2] |
Note: While data for Val-Lys is not available, the provided data for similar dipeptides suggests that the VK sequence is likely to be an efficient substrate for cathepsin B.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of an ADC using a maleimide-PEG-peptide-OSu linker. These should be optimized for the specific antibody and drug being used.
Protocol for ADC Conjugation
This protocol describes the conjugation of a maleimide-PEG-peptide-OSu linker to a cytotoxic drug and the subsequent conjugation to a monoclonal antibody.
A. Conjugation of the Linker to the Cytotoxic Drug:
-
Dissolution: Dissolve the amine-containing cytotoxic drug (e.g., MMAE) and the this compound linker in a suitable organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A slight molar excess of the linker is recommended.
-
Reaction: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture to facilitate the reaction between the OSu ester of the linker and the amine group of the drug.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or until completion, which can be monitored by analytical techniques such as HPLC or LC-MS.
-
Purification: Purify the resulting drug-linker conjugate using preparative HPLC to remove unreacted starting materials and byproducts.
B. Conjugation of the Drug-Linker to the Antibody:
-
Antibody Reduction:
-
Prepare a solution of the monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.0-7.5) containing EDTA.
-
Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution to reduce the interchain disulfide bonds and expose the reactive thiol groups. The molar ratio of TCEP to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Conjugation:
-
Remove the excess TCEP using a desalting column or tangential flow filtration.
-
Immediately add the purified drug-linker conjugate (dissolved in a small amount of a co-solvent like DMSO) to the reduced antibody solution. A molar excess of the drug-linker is typically used.
-
Allow the conjugation reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted drug-linker and other impurities using size-exclusion chromatography (SEC) or tangential flow filtration.
-
Characterize the purified ADC for parameters such as DAR, aggregation, and purity using techniques like hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
-
Protocol for In Vitro Plasma Stability Assay
-
Incubation: Incubate the purified ADC in human plasma at 37°C.
-
Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), take aliquots of the plasma-ADC mixture.
-
Analysis: Analyze the aliquots to determine the amount of intact ADC remaining. This can be done using an ELISA-based method that captures the antibody and detects the drug, or by using LC-MS to measure the average DAR.
-
Data Analysis: Plot the percentage of intact ADC or the average DAR as a function of time to determine the stability profile of the ADC in plasma.
Protocol for Cathepsin B Cleavage Assay
-
Reaction Setup: Prepare a reaction mixture containing the ADC in a suitable assay buffer (e.g., sodium acetate buffer, pH 5.0) and purified human cathepsin B.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points, take aliquots of the reaction mixture and stop the reaction by adding a protease inhibitor.
-
Analysis: Analyze the samples by reverse-phase HPLC or LC-MS to quantify the amount of released drug.
-
Data Analysis: Plot the concentration of the released drug over time to determine the kinetics of the cleavage reaction.
Visualizations
Logical Relationship of the this compound Linker Components
Caption: Functional components of the this compound linker.
Experimental Workflow for ADC Synthesis
Caption: General workflow for the synthesis of an ADC.
Signaling Pathway for ADC-Mediated Cell Killing
Caption: Mechanism of action for an ADC with a cleavable linker.
Conclusion
The this compound linker is a well-designed and versatile tool for the development of next-generation Antibody-Drug Conjugates. Its constituent parts, including the maleimide group for antibody conjugation, the PEG spacer for improved pharmacokinetics, the cathepsin B-cleavable dipeptide for targeted drug release, and the OSu ester for payload attachment, all contribute to its potential for creating highly effective and targeted cancer therapies. While specific performance data for this linker remains proprietary, the information available on analogous linkers provides a strong basis for its rational application in ADC research and development. The experimental protocols outlined in this guide offer a starting point for researchers to incorporate this promising linker into their drug development pipelines.
References
The Strategic Role of the PEG4 Spacer in the MP-PEG4-VK(Boc)G-OSu Linker: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The MP-PEG4-VK(Boc)G-OSu linker is a sophisticated chemical entity integral to the development of advanced Antibody-Drug Conjugates (ADCs). This in-depth technical guide dissects the molecular architecture of this linker, with a primary focus on the pivotal role of the tetraethylene glycol (PEG4) spacer. Each component of the linker—the maleimide (MP) group for antibody conjugation, the cathepsin B-cleavable Val-Lys(Boc)-Gly peptide sequence for controlled payload release, and the O-succinimidyl (OSu) ester for drug attachment—is examined. However, it is the PEG4 spacer that imparts critical physicochemical properties, enhancing the overall performance, stability, and therapeutic index of the resulting ADC. This guide will explore the multifaceted contributions of the PEG4 spacer, supported by quantitative data, detailed experimental protocols, and visualizations to provide a comprehensive resource for researchers in the field of targeted therapeutics.
Introduction to the this compound Linker Architecture
The this compound linker is a heterobifunctional crosslinker designed for the precise construction of ADCs. Its modular design allows for the stable conjugation of a cytotoxic payload to a monoclonal antibody. The linker's efficacy is derived from the distinct functions of its components:
-
Maleimide (MP): This functional group provides a highly selective reaction with sulfhydryl groups, enabling the covalent attachment of the linker to cysteine residues on the antibody.[1][2] This Michael addition reaction forms a stable thioether bond, securely anchoring the linker-drug conjugate to the antibody.[2]
-
PEG4 Spacer: A discrete chain of four ethylene glycol units, the PEG4 spacer is the central focus of this guide. It serves as a hydrophilic and flexible bridge between the antibody and the cleavable peptide.[3][4] Its role extends beyond simple spacing to profoundly influence the biopharmaceutical properties of the ADC.
-
Val-Lys(Boc)-Gly (VK(Boc)G) Peptide: This tripeptide sequence is designed as a substrate for lysosomal proteases, specifically cathepsin B, which is often overexpressed in tumor cells. The cleavage of this peptide is a critical step for the intracellular release of the cytotoxic payload. The tert-butyloxycarbonyl (Boc) protecting group on the lysine side chain is a common strategy in peptide synthesis to ensure site-specific modification and prevent unwanted side reactions.
-
O-Succinimide (OSu) Ester: This activated ester provides a reactive handle for the efficient conjugation of the linker to an amine-containing cytotoxic payload, forming a stable amide bond.
The Core Functions of the PEG4 Spacer
The incorporation of a PEG4 spacer into the linker backbone is a strategic design choice that addresses several challenges in ADC development. The primary benefits conferred by the PEG4 moiety are detailed below.
Enhanced Hydrophilicity and Solubility
One of the most significant contributions of the PEG4 spacer is the increased hydrophilicity it imparts to the linker and the final ADC. Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the ADC, particularly at higher drug-to-antibody ratios (DARs). The ethylene glycol units of the PEG chain are highly solvated in aqueous environments, creating a hydration shell that improves the solubility and stability of the conjugate. This enhanced solubility is crucial for preventing aggregation during manufacturing, storage, and systemic circulation.
Improved Pharmacokinetics and Biodistribution
By increasing the hydrophilicity and hydrodynamic radius of the ADC, the PEG4 spacer can lead to an improved pharmacokinetic (PK) profile. PEGylation is a well-established strategy to reduce renal clearance and prolong the circulation half-life of biologics. While longer PEG chains have a more pronounced effect, even a short spacer like PEG4 can contribute to slower plasma clearance and increased overall drug exposure (Area Under the Curve - AUC). This extended circulation time allows for greater accumulation of the ADC at the tumor site, potentially enhancing therapeutic efficacy.
Reduced Immunogenicity and Off-Target Toxicity
The flexible and hydrophilic nature of the PEG4 spacer can shield the cytotoxic payload and potentially immunogenic epitopes on the antibody from the host immune system. This "stealth" effect can reduce the risk of an anti-drug antibody (ADA) response. Furthermore, by minimizing non-specific hydrophobic interactions, the PEG4 spacer can decrease the uptake of the ADC by healthy tissues, such as the liver, thereby reducing off-target toxicity.
Minimized Steric Hindrance
The PEG4 spacer provides a flexible and defined spatial separation between the bulky antibody and the cytotoxic payload. This separation can be critical for several reasons:
-
It can prevent the payload from interfering with the antigen-binding site of the antibody, thus preserving its targeting function.
-
It ensures that the peptide cleavage site is accessible to lysosomal proteases, facilitating efficient payload release.
-
During conjugation, the spacer can reduce steric hindrance, potentially leading to higher and more consistent DARs.
Quantitative Data on the Impact of PEG4 Spacers
The inclusion of a PEG4 spacer has a quantifiable impact on the physicochemical and pharmacological properties of ADCs. The following tables summarize representative data from studies on PEGylated linkers.
Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetics
| ADC Construct (DAR 8) | PEG Chain Length | Mean Residence Time (hours) | AUC (h*µg/mL) | Clearance (mL/day/kg) |
| Non-binding IgG Control | N/A | 330 | 12,000 | 5.3 |
| ADC with PEG2 Linker | 2 units | 100 | 3,500 | 17 |
| ADC with PEG4 Linker | 4 units | 160 | 5,600 | 11 |
| ADC with PEG8 Linker | 8 units | 280 | 9,800 | 6.1 |
| ADC with PEG12 Linker | 12 units | 280 | 10,000 | 6.0 |
This table illustrates a direct relationship between PEG spacer length and the ADC's pharmacokinetic profile. An ADC with a PEG4 linker shows improved mean residence time and AUC, and reduced clearance compared to a PEG2 linker.
Table 2: Influence of PEG Spacer Length on Average Drug-to-Antibody Ratio (DAR)
| PEG Spacer Length | Average DAR |
| PEG4 | 2.5 |
| PEG6 | 5.0 |
| PEG8 | 4.8 |
| PEG12 | 3.7 |
| PEG24 | 3.0 |
This data, from a study on cysteine-conjugated ADCs, suggests that an optimal PEG length can exist for maximizing conjugation efficiency, with both very short and very long spacers potentially leading to lower DARs due to factors like steric hindrance.
Table 3: Comparative In Vitro Cytotoxicity of PEGylated vs. Non-PEGylated Conjugates
| Conjugate | PEG Insertion | In Vitro Cytotoxicity (IC50) Reduction Factor |
| ZHER2-SMCC-MMAE | None | 1 (Reference) |
| ZHER2-PEG4K-MMAE | 4 kDa | 4.5-fold |
| ZHER2-PEG10K-MMAE | 10 kDa | 22-fold |
This table from a study on affibody-drug conjugates demonstrates that while PEGylation can sometimes lead to a slight reduction in immediate in vitro cytotoxicity, it can significantly improve in vivo efficacy and tolerability.
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of ADCs utilizing the this compound linker. The following are representative protocols for key experimental procedures.
Protocol for ADC Conjugation
This protocol outlines a two-step process for conjugating a thiol-containing payload to an antibody using the this compound linker.
Step 1: Reaction of the Linker with the Payload
-
Materials:
-
This compound linker
-
Amine-containing cytotoxic payload
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
-
-
Procedure:
-
Dissolve the amine-containing payload in anhydrous DMF or DMSO.
-
Add 1.1 equivalents of the this compound linker to the payload solution.
-
Add 2-3 equivalents of DIPEA to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, purify the maleimide-functionalized payload by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the MP-PEG4-VK(Boc)G-Payload conjugate.
-
Step 2: Conjugation to the Antibody
-
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) for disulfide reduction
-
MP-PEG4-VK(Boc)G-Payload conjugate from Step 1
-
Anhydrous DMSO or DMF
-
Size-Exclusion Chromatography (SEC) system for purification
-
-
Procedure:
-
Antibody Reduction:
-
To the antibody solution (e.g., 5-10 mg/mL), add a 10-fold molar excess of TCEP.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column equilibrated with conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4).
-
-
Conjugation Reaction:
-
Dissolve the MP-PEG4-VK(Boc)G-Payload in a minimal amount of anhydrous DMSO or DMF.
-
Add a 5- to 10-fold molar excess of the linker-payload solution to the reduced antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v).
-
Incubate the reaction at 4°C for 4-16 hours with gentle agitation.
-
-
Purification:
-
Purify the ADC from unconjugated linker-payload and aggregates using an SEC system.
-
Collect the fractions corresponding to the monomeric ADC.
-
Characterize the final ADC for DAR, purity, and aggregation.
-
-
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC in killing target cancer cells.
-
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a non-targeting control ADC. Treat the cells with the ADCs for 72-96 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.
-
Protocol for Cathepsin B Cleavage Assay
This assay evaluates the susceptibility of the peptide linker to cleavage by cathepsin B.
-
Materials:
-
Recombinant human cathepsin B
-
ADC with the MP-PEG4-VK(Boc)G linker
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with 1 mM EDTA)
-
Activating solution (e.g., 100 mM DTT)
-
LC-MS/MS system
-
-
Procedure:
-
Enzyme Activation: Pre-incubate the recombinant cathepsin B in assay buffer with the activating solution for 15 minutes at 37°C.
-
Cleavage Reaction: Add the ADC to the activated enzyme solution.
-
Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Reaction Quenching: Quench the reaction in the aliquots by adding a protease inhibitor or by rapid freezing.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of intact ADC and the released payload over time.
-
Data Analysis: Plot the percentage of released payload against time to determine the cleavage kinetics.
-
Visualizations of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the fundamental structure of the ADC, the mechanism of action, and key experimental workflows.
Caption: Molecular architecture of an ADC utilizing the this compound linker.
Caption: Mechanism of action for an ADC with a cathepsin B-cleavable linker.
Caption: Experimental workflow for the synthesis of an antibody-drug conjugate.
Conclusion
The this compound linker exemplifies the intricate chemical engineering required for the development of next-generation ADCs. While each component plays a vital role, the PEG4 spacer is a key enabler of optimal ADC performance. By enhancing solubility, improving pharmacokinetics, reducing immunogenicity, and minimizing steric hindrance, the PEG4 spacer addresses fundamental challenges in ADC development. This technical guide has provided a comprehensive overview of the role of the PEG4 spacer, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for scientists and researchers dedicated to advancing the field of targeted cancer therapy. The rational design of linkers, with a keen focus on the properties of spacers like PEG4, will continue to be a critical factor in the creation of safer and more effective ADCs.
References
- 1. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
An In-depth Technical Guide to the Boc Protection Strategy in MP-PEG4-VK(Boc)G-OSu
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tert-butyloxycarbonyl (Boc) protection strategy as it applies to the bifunctional linker, MP-PEG4-VK(Boc)G-OSu. This linker is a critical component in the synthesis of antibody-drug conjugates (ADCs), enabling the precise and controlled conjugation of therapeutic payloads to antibodies.[][2][3][4][5] This guide will delve into the underlying chemistry, experimental protocols, and strategic importance of the Boc protecting group in the context of this specific PEGylated peptide linker.
Introduction to this compound and the Role of Boc Protection
This compound is a heterobifunctional linker designed for bioconjugation, particularly in the development of ADCs. Its structure comprises a maleimide group (M), a tetraethylene glycol spacer (PEG4), a peptide sequence (Val-Lys(Boc)-Gly), and an N-hydroxysuccinimide (OSu) ester. The peptide sequence is designed to be a substrate for lysosomal proteases like Cathepsin B, rendering the linker cleavable within the target cell.
The strategic placement of a Boc protecting group on the ε-amino group of the lysine (K) residue is central to the linker's functionality. This protection is essential to prevent the highly nucleophilic lysine side chain from reacting during the initial conjugation step where the OSu ester is coupled to a primary amine on the antibody. The Boc group ensures that the lysine's amine is available for subsequent, specific modification after a controlled deprotection step, or to simply prevent unwanted branching and side reactions during synthesis and conjugation. The Boc group is known for its stability under a wide range of conditions and its clean removal under acidic conditions, making it an ideal choice for this application.
Quantitative Data Summary
| Parameter | Value | Stage of Process | Notes |
| Purity of this compound | ≥ 98.9% | Initial Reagent | Purity as provided by commercial suppliers. |
| Molar Excess of Linker to Antibody | 10- to 20-fold | Antibody Conjugation | Optimal ratio may require empirical determination. |
| Reaction pH for OSu Conjugation | 7.2 - 8.5 | Antibody Conjugation | Balances amine reactivity and NHS ester hydrolysis. |
| Reaction Time for OSu Conjugation | 30 - 120 minutes | Antibody Conjugation | At room temperature or 4°C. |
| TFA Concentration for Boc Deprotection | 25% - 50% in DCM | Boc Deprotection | Standard condition for complete Boc removal. |
| Reaction Time for Boc Deprotection | 30 - 120 minutes | Boc Deprotection | Monitored by TLC or LC-MS. |
| Expected Purity of ADC | > 95% | Final Product | After purification by chromatography. |
Experimental Protocols
The following are detailed experimental protocols for the key processes involving the Boc protection strategy in the use of this compound.
Antibody Conjugation with this compound
This protocol describes the conjugation of the OSu ester of the linker to the primary amines (e.g., lysine residues) of an antibody.
Materials:
-
Antibody in a non-amine-containing buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1M Tris-HCl or Glycine, pH 7.4)
-
Desalting column
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, exchange the buffer using a desalting column.
-
Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the antibody solution with gentle stirring.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Purify the resulting ADC using a desalting column or size-exclusion chromatography to remove unconjugated linker and other byproducts.
Boc Deprotection of the Lysine Residue
This protocol outlines the removal of the Boc protecting group from the lysine side chain of the conjugated linker, if subsequent modification of the lysine's amine is desired.
Materials:
-
Boc-protected ADC conjugate
-
Deprotection cocktail: Trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 25-50% v/v)
-
Scavengers (e.g., 2.5% triethylsilane and 2.5% water)
-
Toluene
-
Diethyl ether (cold)
Procedure:
-
Preparation of Deprotection Cocktail: Prepare a solution of 25-50% TFA in DCM. Add appropriate scavengers to prevent side reactions.
-
Reaction: Add the deprotection cocktail to the Boc-protected ADC at room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Remove the TFA and DCM under reduced pressure. Co-evaporate with toluene to remove residual TFA.
-
Precipitation: Precipitate the deprotected ADC by adding cold diethyl ether.
-
Isolation: Collect the precipitate by centrifugation and wash with cold diethyl ether. The deprotected ADC is often obtained as a TFA salt.
-
Neutralization (Optional): If the free amine is required, dissolve the TFA salt in a suitable buffer and neutralize with a mild base (e.g., saturated aqueous NaHCO₃ solution).
Visualizations
Experimental Workflow for ADC Synthesis
Caption: Workflow for the synthesis of an ADC using this compound.
Signaling Pathway of ADC Action
Caption: Intracellular trafficking and payload release of an ADC with a cathepsin B-cleavable linker.
References
An In-depth Technical Guide to the MP-PEG4-VK(Boc)G-OSu Linker for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) representing a significant advancement in delivering potent cytotoxic agents directly to tumor cells. The efficacy and safety of an ADC are critically dependent on the linker that connects the antibody to the payload. The MP-PEG4-VK(Boc)G-OSu linker is a sophisticated, cleavable linker system designed to offer a balance of stability in circulation and controlled payload release within the target cell. This technical guide provides a comprehensive overview of the this compound linker, including its core components, mechanism of action, relevant experimental protocols, and key data for consideration in ADC development.
The this compound linker is a multifunctional molecule engineered for bioconjugation and drug delivery applications.[] It incorporates several key features: a maleimide (MP) group for conjugation to thiol groups on antibodies, a polyethylene glycol (PEG4) spacer to enhance solubility and improve pharmacokinetics, a cleavable peptide sequence (Val-Lys(Boc)-Gly), and an N-hydroxysuccinimide (OSu) ester for the attachment of a drug payload.[] The peptide sequence is designed to be susceptible to cleavage by lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment.[]
Core Components and Their Functions
The this compound linker is comprised of distinct chemical moieties, each with a specific role in the function of the resulting ADC.
| Component | Chemical Name | Function |
| MP | Maleimide | Reacts with sulfhydryl (thiol) groups on cysteine residues of antibodies or other targeting proteins to form a stable covalent bond. |
| PEG4 | Tetraethylene Glycol | A hydrophilic spacer that increases the solubility of the ADC, reduces aggregation, and can prolong its circulation half-life.[] |
| V | Valine | Part of the dipeptide cleavage site recognized by lysosomal proteases. |
| K(Boc) | Lysine (Boc-protected) | The second amino acid in the dipeptide cleavage site. The epsilon-amino group of lysine is protected by a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions during synthesis and conjugation.[] |
| G | Glycine | Acts as a spacer element within the linker, potentially providing flexibility and improving solubility. |
| OSu | N-hydroxysuccinimide ester | A reactive group that readily couples with primary amine groups on the cytotoxic payload to form a stable amide bond. |
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2378428-21-6 | |
| Molecular Formula | C40H63N7O16 | |
| Molecular Weight | 897.97 g/mol | |
| Purity | Typically >95% | Supplier Dependent |
| Solubility | Soluble in DMSO, DMF | General knowledge |
| Storage | Store at -20°C under desiccated conditions to maintain reactivity. |
Mechanism of Action in Targeted Drug Delivery
The therapeutic action of an ADC utilizing the this compound linker follows a multi-step process designed for targeted payload release.
-
Circulation and Targeting : The ADC circulates in the bloodstream, with the stable linker preventing premature release of the cytotoxic payload. The antibody component of the ADC specifically binds to a target antigen expressed on the surface of cancer cells.
-
Internalization : Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis. The complex is then trafficked into the endosomal and lysosomal compartments of the cell.
-
Proteolytic Cleavage : The acidic environment of the lysosome activates proteases, most notably cathepsin B. Cathepsin B recognizes and cleaves the Valine-Lysine peptide bond within the linker.
-
Payload Release : Cleavage of the peptide sequence initiates the release of the active cytotoxic drug inside the target cell.
-
Induction of Cell Death : The released payload can then exert its cytotoxic effect, leading to the death of the cancer cell.
Signaling and Cleavage Pathway
Caption: ADC Internalization and Payload Release Pathway.
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and evaluation of ADCs utilizing the this compound linker. The following are representative protocols for key experimental procedures.
Antibody-Linker Conjugation
This protocol outlines the conjugation of the this compound linker to a monoclonal antibody (mAb) via maleimide chemistry, followed by attachment of the payload via the NHS ester.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
Reducing agent (e.g., TCEP-HCl)
-
This compound linker
-
Amine-containing cytotoxic payload
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
-
Reaction buffers (e.g., PBS, borate buffer)
Procedure:
-
Antibody Reduction:
-
Prepare the mAb solution at a concentration of 5-10 mg/mL in a suitable buffer.
-
Add a 2-5 molar excess of TCEP-HCl to the mAb solution to reduce interchain disulfide bonds.
-
Incubate at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column equilibrated with PBS.
-
-
Linker-Payload Conjugation:
-
Dissolve the this compound linker and the amine-containing payload in anhydrous DMSO to prepare stock solutions.
-
In a separate reaction, combine the linker and payload in a 1:1 to 1.2:1 molar ratio.
-
Allow the NHS ester-amine reaction to proceed for 1-2 hours at room temperature to form the linker-payload conjugate.
-
-
Antibody-Linker-Payload Conjugation:
-
Add the pre-formed linker-payload conjugate to the reduced mAb solution at a molar excess of 5-10 fold over the antibody.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Quench the reaction by adding a 10-fold molar excess of N-acetylcysteine over the linker-payload.
-
-
Purification:
-
Purify the resulting ADC using size-exclusion chromatography to remove unconjugated linker-payload, free payload, and aggregated antibody.
-
Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
-
Experimental Workflow for ADC Synthesis
Caption: General Workflow for ADC Synthesis.
In Vitro Cathepsin B Cleavage Assay
This fluorometric assay is used to determine the susceptibility of the linker to cleavage by cathepsin B.
Materials:
-
ADC with this compound linker (or a model substrate with a fluorescent reporter)
-
Recombinant human cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)
-
Fluorometer and 96-well black plates
Procedure:
-
Prepare Reagents:
-
Activate cathepsin B according to the manufacturer's instructions.
-
Prepare a dilution series of the ADC or model substrate in the assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the ADC or model substrate solution.
-
Initiate the reaction by adding the activated cathepsin B solution.
-
Include control wells with no enzyme and no substrate.
-
-
Measurement:
-
Immediately place the plate in a fluorometer pre-set to the appropriate excitation and emission wavelengths for the fluorescent reporter.
-
Monitor the increase in fluorescence over time at 37°C.
-
-
Data Analysis:
-
Calculate the initial rate of cleavage from the linear portion of the fluorescence versus time plot.
-
Compare the cleavage rate of the test linker to that of a known cathepsin B substrate (e.g., a Val-Cit linker).
-
Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma to assess the potential for premature drug release.
Materials:
-
Purified ADC
-
Human, mouse, or rat plasma
-
LC-MS/MS system
-
Protein precipitation solution (e.g., acetonitrile with an internal standard)
Procedure:
-
Incubation:
-
Incubate the ADC in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
-
Sample Preparation:
-
To each plasma aliquot, add cold protein precipitation solution to precipitate plasma proteins and the ADC.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant containing any released payload.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.
-
The remaining pellet can be further processed to determine the drug-to-antibody ratio (DAR) over time.
-
-
Data Analysis:
-
Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability of the linker in plasma.
-
Comparative Data of Dipeptide Linkers
While specific quantitative data for the this compound linker is not widely available in the public domain, comparative studies of different dipeptide sequences provide valuable insights.
| Dipeptide Sequence | Relative Cathepsin B Cleavage Efficiency | Plasma Stability | Notes |
| Val-Cit | High | Generally stable in human plasma, less stable in rodent plasma. | The most commonly used cathepsin B-cleavable linker in ADCs. |
| Val-Ala | Moderate to High | May offer improved stability and reduced aggregation compared to Val-Cit in some contexts. | A viable alternative to Val-Cit. |
| Val-Lys | Lower than Val-Cit and Val-Ala | May exhibit lower stability compared to Val-Cit and Val-Ala. | Studies have suggested that Val-Lys analogues may have less favorable performance in certain ADC formats. |
| Val-Arg | Lower than Val-Cit and Val-Ala | May exhibit lower stability compared to Val-Cit and Val-Ala. | Similar to Val-Lys, performance may be context-dependent. |
Conclusion
The this compound linker is a versatile and well-designed tool for the development of targeted drug delivery systems, particularly antibody-drug conjugates. Its modular design, incorporating a specific conjugation chemistry, a pharmacokinetic-modulating spacer, and a protease-cleavable peptide sequence, allows for the controlled and targeted release of therapeutic payloads. While the Val-Lys cleavage site may exhibit different characteristics compared to the more common Val-Cit sequence, a thorough evaluation through the experimental protocols outlined in this guide is crucial for determining its suitability for a specific ADC candidate. The careful selection and characterization of the linker are paramount to achieving a therapeutic with an optimal balance of efficacy and safety. Further research and publication of quantitative data on novel linkers like this compound will continue to advance the field of targeted therapy.
References
The Application of MP-PEG4-VK(Boc)G-OSu in Oncology Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of oncology research is continually advancing towards more targeted and potent therapeutic strategies. Antibody-Drug Conjugates (ADCs) represent a cornerstone of this evolution, combining the specificity of monoclonal antibodies with the cytotoxic power of small-molecule drugs. The linker, a critical component connecting the antibody and the payload, dictates the stability, pharmacokinetics, and efficacy of the ADC. This technical guide provides an in-depth exploration of MP-PEG4-VK(Boc)G-OSu , a heterobifunctional, cleavable linker, and its applications in the development of next-generation ADCs for oncology.
This compound is a sophisticated linker comprised of several key functional moieties:
-
MP (Maleimide): Enables covalent conjugation to thiol groups, typically engineered into the antibody's cysteine residues.
-
PEG4 (Four-unit Polyethylene Glycol): A hydrophilic spacer that enhances the solubility and stability of the ADC, potentially reducing aggregation and improving pharmacokinetic properties.
-
VK(Boc)G (Valine-Lysine(Boc)-Glycine): A tripeptide sequence designed to be selectively cleaved by proteases, such as cathepsins, which are often upregulated in the tumor microenvironment. The Boc (tert-butyloxycarbonyl) group protects the lysine side chain during synthesis.
-
OSu (N-Hydroxysuccinimide ester): A reactive group for stable amide bond formation with primary amines present on cytotoxic payloads.
This guide will delve into the core applications of this linker, detailing its role in ADC synthesis, presenting preclinical data, and providing comprehensive experimental protocols to aid researchers in their drug development endeavors.
Mechanism of Action: Targeted Drug Delivery and Payload Release
The strategic design of the this compound linker facilitates a multi-step process of targeted drug delivery and controlled payload release within the tumor microenvironment.
-
Circulation and Tumor Targeting: Once conjugated to a tumor-targeting antibody and a cytotoxic payload, the resulting ADC circulates systemically. The PEG4 spacer helps to shield the payload and improve the ADC's pharmacokinetic profile. The antibody's antigen-binding fragment (Fab) directs the ADC to tumor cells expressing the target antigen.
-
Internalization and Lysosomal Trafficking: Upon binding to the target antigen on the cancer cell surface, the ADC-antigen complex is internalized, typically via receptor-mediated endocytosis. The complex is then trafficked through the endosomal-lysosomal pathway.
-
Protease-Mediated Cleavage: The acidic environment and high concentration of proteases (e.g., Cathepsin B) within the lysosome facilitate the cleavage of the Val-Lys-Gly peptide sequence within the linker.
-
Payload Activation and Cytotoxicity: Cleavage of the peptide linker releases the cytotoxic payload from the antibody. The freed payload can then exert its therapeutic effect, such as inducing DNA damage or inhibiting microtubule polymerization, leading to cancer cell apoptosis.
The following diagram illustrates the general mechanism of action for an ADC utilizing a protease-cleavable linker like this compound.
Application in Camptothecin-Based ADCs
A notable application of the this compound linker is in the development of Antibody-Drug Conjugates carrying camptothecin derivatives as the cytotoxic payload. Camptothecins are potent topoisomerase I inhibitors that induce single-strand DNA breaks, leading to cell cycle arrest and apoptosis. The patent document WO2019195665A1 details the synthesis and use of this specific linker to conjugate a camptothecin analog to an antibody.
The signaling pathway initiated by camptothecin-induced DNA damage is depicted below.
An In-depth Technical Guide to MP-PEG4-VK(Boc)G-OSu for Bioconjugation of Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the heterobifunctional linker, MP-PEG4-VK(Boc)G-OSu, its application in the bioconjugation of proteins, and its role in the development of targeted therapeutics such as antibody-drug conjugates (ADCs).
Introduction to this compound
This compound is a sophisticated, cleavable linker designed for the precise conjugation of payloads to proteins. Its multi-component structure allows for a controlled and specific bioconjugation strategy, making it a valuable tool in drug delivery and diagnostics.
Structural Components and Their Functions:
-
MP (Maleimide): A thiol-reactive group that forms a stable thioether bond with cysteine residues on a protein. This is a common strategy for site-specific conjugation.
-
PEG4 (Polyethylene Glycol, 4 units): A hydrophilic spacer that enhances the solubility and stability of the resulting bioconjugate. The PEG spacer can also improve the pharmacokinetic properties of the final molecule by reducing immunogenicity and prolonging circulation time.[1]
-
VK (Valine-Citrulline): A dipeptide sequence that is specifically recognized and cleaved by lysosomal proteases, particularly Cathepsin B.[][3][4] This enzymatic cleavage allows for the targeted release of the payload within the tumor cell environment, where Cathepsin B is often upregulated.[]
-
G (Glycine): Acts as a spacer.
-
(Boc) (tert-Butyloxycarbonyl): A protecting group on a lysine residue. This feature allows for a dual-conjugation strategy where the Boc group can be removed to expose a primary amine for subsequent modification.
-
OSu (N-hydroxysuccinimide ester): A highly reactive group that readily forms stable amide bonds with primary amines, such as the ε-amino group of lysine residues on proteins.
Core Data and Properties
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value |
| CAS Number | 2378428-21-6 |
| Molecular Formula | C40H63N7O16 |
| Molecular Weight | 897.97 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO and DMF |
Bioconjugation Strategy and Mechanism
The use of this compound in bioconjugation typically involves a two-step process. First, the OSu ester is reacted with lysine residues on the protein of interest. Subsequently, the maleimide group can be used for conjugation to a thiol-containing payload. The Boc-protected lysine offers the potential for a third conjugation point after deprotection.
Signaling Pathway of ADC Action
The following diagram illustrates the mechanism of action of an antibody-drug conjugate (ADC) constructed using a cleavable linker like this compound.
Caption: Mechanism of action of an ADC with a cleavable linker.
Experimental Protocols
The following are detailed protocols for the key experimental steps involved in the use of this compound for protein bioconjugation.
Protocol 1: Conjugation of this compound to a Protein via NHS Ester Reaction
This protocol describes the conjugation of the OSu ester of the linker to primary amines (lysine residues) on a protein.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer is free from any amine-containing substances like Tris or glycine.
-
-
Linker Preparation:
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to prepare a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the linker stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Quantitative Data: pH Dependence of NHS Ester Reaction
The efficiency of the NHS ester reaction is highly pH-dependent. The following table provides a general guide to the effect of pH on the reaction.
| pH | Relative Reaction Rate with Amine | Hydrolysis Half-life of NHS Ester |
| 7.0 | Low | Several hours |
| 7.5 | Moderate | ~1 hour |
| 8.0 | High | ~30 minutes |
| 8.5 | Very High | ~10 minutes |
| 9.0 | Highest | < 5 minutes |
Note: The optimal pH is a balance between maximizing the reaction with the protein's amines and minimizing the hydrolysis of the NHS ester. A pH of 8.0-8.5 is generally recommended.
Protocol 2: Conjugation of a Thiol-Containing Payload to the Maleimide Group
This protocol outlines the conjugation of a payload with a free thiol group to the maleimide moiety of the protein-linker conjugate.
Materials:
-
Protein-linker conjugate from Protocol 1
-
Thiol-containing payload
-
Reaction Buffer: PBS, pH 6.5-7.5
-
Reducing agent (optional, e.g., TCEP)
-
Purification system (e.g., HIC or SEC)
Procedure:
-
Preparation of Protein-Linker Conjugate:
-
Ensure the protein-linker conjugate is in the appropriate Reaction Buffer.
-
-
Payload Preparation:
-
Dissolve the thiol-containing payload in a compatible solvent. If the payload has a disulfide bond, it may need to be reduced with a mild reducing agent like TCEP.
-
-
Conjugation Reaction:
-
Add a 1.5- to 5-fold molar excess of the payload to the protein-linker conjugate.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
-
Purification:
-
Purify the resulting ADC using Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC) to remove unreacted payload and other impurities.
-
Quantitative Data: Stability of Maleimide-Thiol Conjugate
The stability of the thioether bond formed between the maleimide and the thiol is crucial for the in-vivo stability of the ADC.
| Linker Type | Model System | Incubation Time (days) | % Intact Conjugate |
| Maleimide-based (Thioether) | ADC in human plasma | 7 | ~50% |
| "Bridging" Disulfide | ADC in human plasma | 7 | >95% |
| Thioether (from Thiol-ene) | ADC in human plasma | 7 | >90% |
Note: While maleimide-based linkers are widely used, their stability can be a concern due to a retro-Michael reaction. The design of the overall ADC should take this into account.
Protocol 3: Boc Deprotection (Optional)
This protocol describes the removal of the Boc protecting group to expose a primary amine for further conjugation.
Materials:
-
Boc-protected protein conjugate
-
Deprotection Solution: Trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 50% TFA in DCM)
-
Neutralization Buffer: e.g., 0.1 M sodium phosphate, pH 7.5
Procedure:
-
Lyophilize the protein conjugate if it is in an aqueous buffer.
-
Add the Deprotection Solution to the lyophilized protein and incubate for 30-60 minutes at room temperature.
-
Remove the TFA and DCM under a stream of nitrogen or by vacuum.
-
Resuspend the deprotected protein in a suitable buffer and neutralize the pH with the Neutralization Buffer.
-
Purify the deprotected protein using a desalting column.
Characterization of the Bioconjugate
The final ADC product needs to be thoroughly characterized to determine its purity, homogeneity, and drug-to-antibody ratio (DAR).
Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC-HPLC is a powerful technique to determine the DAR. The hydrophobicity of the ADC increases with the number of conjugated drug molecules.
Workflow for HIC-HPLC Analysis:
Caption: HIC-HPLC workflow for DAR analysis.
DAR Calculation from HIC Data:
The average DAR is calculated as a weighted average of the different DAR species, as determined by the peak areas in the HIC chromatogram.
DAR = Σ [(Peak Area of DARn * n)] / Σ (Peak Area of all DAR species)
Where 'n' is the number of drugs conjugated to the antibody for a given peak.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC can also be used to determine the DAR, often after reducing the ADC to separate the heavy and light chains.
Mass Spectrometry
Mass spectrometry provides a direct measurement of the molecular weight of the intact ADC and its subunits, confirming the successful conjugation and allowing for precise DAR determination.
Conclusion
This compound is a versatile and powerful linker for the development of sophisticated protein bioconjugates. Its cleavable nature, combined with the benefits of a PEG spacer and the potential for dual conjugation, makes it an attractive choice for the construction of targeted therapeutics. Careful optimization of the conjugation and purification protocols, along with thorough characterization of the final product, are essential for the successful application of this advanced linker technology.
References
solubility and stability of MP-PEG4-VK(Boc)G-OSu
An In-depth Technical Guide to the Solubility and Stability of MP-PEG4-VK(Boc)G-OSu
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of the antibody-drug conjugate (ADC) linker, this compound. Due to the limited availability of public data specific to this molecule, this document outlines the expected properties based on its structural components—a tetra-peptide (VK(Boc)G), a polyethylene glycol spacer (PEG4), and an N-hydroxysuccinimide (OSu) ester. The included experimental protocols are standard methodologies for characterizing similar peptide-PEG conjugates.
Core Concepts: Structure and Function
This compound is a bifunctional linker designed for use in the synthesis of ADCs. Its key features include:
-
Maleimide (MP) group: For conjugation to thiol groups on proteins, such as antibodies.
-
PEG4 spacer: A hydrophilic polyethylene glycol chain intended to enhance the solubility of the linker and the resulting ADC.
-
Val-Lys(Boc)-Gly (VK(Boc)G) peptide: A short peptide sequence that can be susceptible to enzymatic cleavage, providing a mechanism for drug release. The lysine residue is protected with a tert-butyloxycarbonyl (Boc) group.
-
N-hydroxysuccinimide (OSu) ester: A reactive group for the stable conjugation of a drug molecule containing a primary or secondary amine.
The Boc protecting group on the lysine side chain is stable under typical conjugation conditions but can be removed using acidic conditions if further modification at that site is desired.
Solubility Profile
The solubility of this compound is influenced by both the hydrophilic PEG4 component and the peptidic backbone. While specific quantitative data is not publicly available, a qualitative assessment and a general approach to solubilization can be provided.
Table 1: Representative Solubility of this compound in Common Solvents
| Solvent | Expected Solubility | Notes |
| Water | Low to Moderate | The peptide portion may limit aqueous solubility. Solubility is expected to be pH-dependent. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Low to Moderate | Similar to water, but buffering may influence solubility. The OSu ester will hydrolyze over time. |
| Dimethyl Sulfoxide (DMSO) | High | A common organic solvent for dissolving hydrophobic and amphipathic molecules. |
| N,N-Dimethylformamide (DMF) | High | Another polar aprotic solvent suitable for dissolving peptide-based compounds. |
| Acetonitrile (ACN) | Moderate to High | Often used in reverse-phase chromatography. |
| Ethanol | Moderate | May be used as a co-solvent. |
Experimental Protocol: Solubility Assessment
This protocol outlines a general method for determining the solubility of this compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, PBS, DMSO, DMF)
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC system
Method:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an organic solvent where it is highly soluble (e.g., DMSO).
-
Serial Dilutions: Create a series of dilutions of the stock solution into the desired aqueous or organic solvent.
-
Equilibration: Allow the solutions to equilibrate at a controlled temperature (e.g., room temperature) for a set period (e.g., 2 hours), with gentle agitation.
-
Centrifugation: Centrifuge the samples to pellet any undissolved material.
-
Quantification: Carefully remove the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry (if the molecule has a chromophore) or HPLC.
-
Solubility Determination: The highest concentration at which no precipitate is observed is considered the solubility in that solvent.
Stability Profile
The stability of this compound is primarily dictated by the susceptibility of the OSu ester to hydrolysis and the stability of the peptide backbone.
-
Hydrolysis of the OSu Ester: The N-hydroxysuccinimide ester is reactive towards nucleophiles, including water. The rate of hydrolysis is highly dependent on pH and temperature. It is more stable at acidic pH and hydrolyzes more rapidly at neutral and basic pH. For this reason, it is recommended to store the compound in a desiccated environment at low temperatures (-20°C is often suggested) and to prepare aqueous solutions fresh before use.
-
Peptide Bond Stability: The amide bonds in the peptide backbone are generally stable under physiological conditions. Extreme pH and temperature can lead to hydrolysis.
-
Boc Protecting Group: The Boc group is stable to many reaction conditions but is labile to strong acids.
Table 2: Representative Stability of this compound under Various Conditions
| Condition | Moiety Affected | Expected Stability | Notes |
| Aqueous Solution, pH 4-5 | OSu Ester | Relatively Stable | Hydrolysis is slow, allowing for conjugation reactions. |
| Aqueous Solution, pH 7-8 | OSu Ester | Unstable | Rapid hydrolysis occurs. Half-life can be in the range of minutes to hours. |
| Acidic Conditions (e.g., TFA) | Boc Group | Labile | The Boc group will be removed. |
| Elevated Temperature (>40°C) | OSu Ester, Peptide | Degradation | Increased rate of hydrolysis and potential degradation of the entire molecule. |
| Storage at -20°C (desiccated) | Overall Molecule | Stable | Recommended storage condition to prevent degradation. |
Experimental Protocol: Stability Assessment (OSu Ester Hydrolysis)
This protocol provides a method for determining the hydrolytic stability of the OSu ester.
Materials:
-
This compound
-
A series of aqueous buffers with different pH values (e.g., pH 5, 7.4, 8.5)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Method:
-
Solution Preparation: Dissolve this compound in each of the pH buffers to a known concentration.
-
Time-Course Analysis: At various time points (e.g., 0, 15, 30, 60, 120 minutes), inject an aliquot of each solution onto the HPLC system.
-
Chromatographic Separation: Use a gradient of an appropriate mobile phase (e.g., water/acetonitrile with 0.1% TFA) to separate the intact this compound from its hydrolysis product.
-
Data Analysis: Monitor the peak area of the intact compound over time.
-
Half-Life Calculation: Plot the natural logarithm of the peak area of the intact compound versus time. The slope of this line can be used to calculate the rate constant (k) of hydrolysis, and the half-life (t½) can be determined using the equation: t½ = 0.693 / k.
Visualizations
Logical Workflow for Solubility and Stability Testing
Caption: Workflow for assessing solubility and stability.
Potential Degradation Pathway
Caption: Primary degradation pathways for the linker.
Summary and Recommendations
This compound is a versatile ADC linker with solubility enhanced by its PEG component. However, its utility is governed by the stability of the OSu ester.
-
For solubility: It is recommended to first attempt solubilization in aqueous buffers, but to have organic solvents such as DMSO or DMF on hand for preparing stock solutions.
-
For stability: To ensure the integrity of the OSu ester, the compound should be stored under desiccated conditions at -20°C. All aqueous solutions should be prepared immediately before use, and conjugation reactions should be performed in buffers with a pH that balances reactivity with stability (typically pH 7-8 for amine coupling, with an understanding that hydrolysis is a competing reaction).
This guide provides a framework for researchers to handle and characterize this compound. It is crucial to perform in-house solubility and stability studies under the specific conditions of your intended application.
An In-depth Technical Guide to MP-PEG4-VK(Boc)G-OSu: A Cleavable Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cleavable antibody-drug conjugate (ADC) linker, MP-PEG4-VK(Boc)G-OSu. This document details its chemical properties, supplier and purchasing information, and provides a generalized experimental protocol for its application in the synthesis of ADCs.
Introduction to this compound
This compound is a sophisticated bifunctional linker designed for the development of ADCs.[][2] ADCs are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker connecting these two components is critical to the ADC's success, dictating its stability in circulation and the mechanism of payload release at the target site.
The structure of this compound incorporates several key features:
-
Maleimide (MP): Although the name provided is "MP-PEG4...", the common reactive group for thiol conjugation is a maleimide. For the purpose of this guide, we will assume "MP" refers to a maleimide group for conjugation to cysteine residues on an antibody.
-
Polyethylene Glycol (PEG4): A tetra-polyethylene glycol spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.[]
-
Valine-Lysine (VK): This dipeptide sequence serves as a cleavage site for lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[3] This enzymatic cleavage ensures the targeted release of the cytotoxic payload within the cancer cell.[4]
-
Boc-Protected Lysine (K(Boc)): The lysine residue's epsilon-amine is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group allows for a sequential conjugation strategy, where the payload can be attached after the linker is conjugated to the antibody. The Boc group is stable under the conditions of the initial conjugation and can be removed under acidic conditions to reveal the amine for subsequent payload attachment.
-
Glycine (G): A glycine residue acts as a spacer.
-
N-Hydroxysuccinimide Ester (OSu): This active ester group provides a reactive handle for covalent attachment to a primary amine on a cytotoxic payload, forming a stable amide bond.
Supplier and Purchasing Information
This compound is available from several chemical suppliers specializing in reagents for biomedical research and drug development. When purchasing this linker, it is crucial to obtain the certificate of analysis (CoA) to verify its identity and purity.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions |
| DC Chemicals Limited | 2378428-21-6 | C40H63N7O16 | 897.97 | 98.9% | -20°C |
| BOC Sciences | 2378428-21-6 | C40H63N7O16 | 897.97 | Inquire | -20°C, desiccated |
| MedChemExpress (MCE) | 2378428-21-6 | C40H63N7O16 | 897.97 | Inquire | Store under recommended conditions in the Certificate of Analysis |
| TargetMol | 2378428-21-6 | C40H63N7O16 | 897.97 | Inquire | Inquire |
| Chemsrc | 2378428-21-6 | C40H63N7O16 | 897.97 | Inquire | Inquire |
Experimental Protocols
The following sections outline a general, two-step experimental protocol for the synthesis of an ADC using this compound. Note: These are generalized procedures and should be optimized for the specific antibody and payload being used.
Step 1: Conjugation of this compound to the Antibody
This step involves the reaction of the maleimide group on the linker with reduced cysteine residues on the antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
-
This compound
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., PBS, pH 7.2-7.4)
-
Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))
Procedure:
-
Antibody Reduction:
-
Dissolve the mAb in the reaction buffer to a final concentration of 5-10 mg/mL.
-
Add a 5-10 molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column equilibrated with the reaction buffer.
-
-
Linker Conjugation:
-
Immediately after desalting, dissolve the this compound in a small amount of anhydrous DMF or DMSO.
-
Add a 5-10 molar excess of the dissolved linker to the reduced antibody solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Purification:
-
Purify the antibody-linker conjugate using SEC to remove unreacted linker and other small molecules. HIC can also be used to separate conjugates with different drug-to-antibody ratios (DARs).
-
Step 2: Payload Conjugation
This step involves the deprotection of the Boc group followed by the conjugation of the cytotoxic payload.
Materials:
-
Antibody-linker conjugate from Step 1
-
Deprotection solution (e.g., Trifluoroacetic acid (TFA) in dichloromethane (DCM), typically 1:1)
-
Neutralization buffer (e.g., 5% N,N-Diisopropylethylamine (DIPEA) in DCM)
-
Cytotoxic payload with a primary amine group
-
Anhydrous DMF or DMSO
-
Reaction buffer (e.g., PBS with 5% DMSO, pH 7.4)
-
Purification system (e.g., SEC or HIC)
Procedure:
-
Boc Deprotection:
-
Carefully treat the antibody-linker conjugate with the TFA/DCM solution. The reaction time should be optimized to ensure complete deprotection without damaging the antibody (typically 30-60 minutes at room temperature).
-
Neutralize the reaction with the DIPEA solution.
-
Purify the deprotected antibody-linker conjugate using a desalting column to exchange the buffer to the reaction buffer.
-
-
Payload Conjugation:
-
Dissolve the amine-containing cytotoxic payload in a small amount of anhydrous DMF or DMSO.
-
Add a 3-5 molar excess of the dissolved payload to the deprotected antibody-linker conjugate.
-
Incubate the reaction at room temperature for 2-4 hours.
-
-
Final Purification:
-
Purify the final ADC using SEC or HIC to remove unreacted payload and to isolate the ADC with the desired DAR.
-
Visualized Workflows and Pathways
ADC Synthesis Workflow
The following diagram illustrates the general two-step workflow for synthesizing an ADC using this compound.
Caption: General workflow for the two-step synthesis of an Antibody-Drug Conjugate.
Intracellular Cleavage Pathway
This diagram illustrates the proposed mechanism of payload release within a target cancer cell.
Caption: Proposed intracellular pathway for ADC activation and payload release.
References
Methodological & Application
Application Notes and Protocols for the Conjugation of MP-PEG4-VK(Boc)G-OSu to an Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent, connected by a chemical linker.[1] The linker is a critical component, influencing the ADC's stability, pharmacokinetics, and mechanism of payload release.[][]
This document provides detailed application notes and a comprehensive protocol for the conjugation of a specific heterobifunctional linker, MP-PEG4-VK(Boc)G-OSu , to a monoclonal antibody. This linker is designed for the development of ADCs with a protease-cleavable release mechanism.
Linker Components and Functionality:
-
MP (Maleimidopropionyl): A maleimide group that reacts specifically with sulfhydryl (thiol) groups, typically on a cytotoxic payload, to form a stable thioether bond.[4][]
-
PEG4 (Polyethylene Glycol): A short, discrete polyethylene glycol spacer that enhances the hydrophilicity and solubility of the ADC, which can improve its pharmacokinetic properties and reduce aggregation.
-
VK(Boc)G (Val-Lys(Boc)-Gly): A tripeptide sequence composed of Valine, Lysine (with a Boc-protected epsilon-amine), and Glycine. This peptide is designed to be a substrate for lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells. This allows for the specific release of the payload within the target cell. The Boc (tert-butyloxycarbonyl) group protects the lysine's amine to prevent it from reacting during the conjugation steps.
-
OSu (N-hydroxysuccinimide ester): A highly reactive group that couples efficiently with primary amines (e.g., the epsilon-amine of lysine residues) on the surface of the antibody to form a stable amide bond.
The conjugation strategy described herein is a two-step sequential process that provides control over the conjugation chemistry, minimizing undesirable side reactions.
Quantitative Data Summary
The following table provides a summary of the recommended quantitative parameters for the conjugation protocol. These values are a starting point and may require optimization depending on the specific antibody and payload used.
| Parameter | Step 1: Antibody-Linker Conjugation | Step 2: Payload Conjugation |
| Reactants | Antibody + this compound | Antibody-Linker + Thiol-Payload |
| Molar Ratio | 10 - 20 fold molar excess of linker to antibody | 1.5 - 5 fold molar excess of payload to antibody-linker |
| Antibody Conc. | 2 - 10 mg/mL | 2 - 5 mg/mL |
| Linker/Payload Conc. | 10 mM in anhydrous DMSO (freshly prepared) | 10 mM in anhydrous DMSO (freshly prepared) |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.5 | Phosphate-Buffered Saline (PBS), pH 6.5-7.5 |
| Organic Solvent | <10% (v/v) final concentration | <10% (v/v) final concentration |
| Reaction Time | 60 - 120 minutes | 1 - 2 hours |
| Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) |
| Quenching Agent | 1 M Tris-HCl, pH 8.0 | N-acetylcysteine or Cysteine |
Experimental Workflow Diagram
Caption: A two-step workflow for ADC synthesis using a heterobifunctional linker.
Experimental Protocols
Materials and Reagents
-
Monoclonal Antibody (mAb) of interest, free of amine-containing stabilizers like glycine or Tris.
-
This compound linker
-
Thiol-containing cytotoxic payload
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Conjugation Buffer: PBS, pH 6.5-7.5
-
Quenching Buffer 1: 1 M Tris-HCl, pH 8.0
-
Quenching Buffer 2: 100 mM N-acetylcysteine in PBS
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Size Exclusion Chromatography (SEC) and/or Hydrophobic Interaction Chromatography (HIC) system for purification
-
UV-Vis Spectrophotometer
-
HPLC system (Reversed-Phase or HIC)
-
Mass Spectrometer (for DAR determination)
Step 1: Antibody-Linker Conjugation (Amine-NHS Ester Reaction)
This step conjugates the this compound linker to the antibody via its surface lysine residues.
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer (PBS, pH 7.2-7.5) using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.
-
Determine the precise concentration using a spectrophotometer at 280 nm.
-
-
Linker Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the linker in anhydrous DMSO to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the 10 mM linker stock solution to the antibody solution.
-
Mix gently and incubate for 60-120 minutes at room temperature.
-
-
Quenching and Purification:
-
To quench the reaction and consume any unreacted NHS esters, add Quenching Buffer 1 (1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature.
-
Remove the excess, unreacted linker and quenching agent using a desalting column equilibrated with Conjugation Buffer (PBS, pH 6.5-7.5).
-
Step 2: Payload Conjugation (Thiol-Maleimide Reaction)
This step conjugates the thiol-containing payload to the maleimide group on the antibody-linker intermediate.
-
Payload Preparation:
-
Dissolve the thiol-containing payload in anhydrous DMSO to a stock concentration of 10 mM immediately before use.
-
-
Conjugation Reaction:
-
Immediately add a 1.5- to 5-fold molar excess of the payload stock solution to the purified antibody-linker solution from Step 1.
-
Mix gently and incubate for 1-2 hours at room temperature, protected from light if the payload is light-sensitive.
-
-
Quenching the Reaction:
-
Add Quenching Buffer 2 (100 mM N-acetylcysteine) to a final concentration of 1-2 mM to react with any remaining maleimide groups.
-
Incubate for 15 minutes at room temperature.
-
Purification of the Final ADC
Purification is critical to remove unconjugated payload, aggregates, and other impurities.
-
Size Exclusion Chromatography (SEC): Use SEC to separate the ADC from unconjugated small molecule payload and quenching reagents. This is a standard method for removing small molecule impurities and aggregates.
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different drug-to-antibody ratios (DARs) as well as remove unconjugated antibody. The hydrophobicity of the ADC increases with the number of conjugated payload molecules.
Characterization of the ADC
-
Concentration Measurement: Determine the final ADC concentration using UV-Vis spectroscopy at 280 nm.
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: If the payload has a distinct absorbance peak, the DAR can be estimated by measuring the absorbance at 280 nm (for the antibody) and at the payload's λmax.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate species with different DARs, and the average DAR can be calculated from the relative peak areas.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The ADC can be analyzed by RP-HPLC, often after reduction to separate heavy and light chains, to determine the drug load on each chain.
-
Mass Spectrometry (MS): Intact or reduced mass analysis by LC-MS is a precise method to determine the distribution of drug-loaded species and calculate the average DAR.
-
Mechanism of Action Signaling Pathway
The resulting ADC targets tumor cells expressing the specific antigen. Following binding, the ADC is internalized and trafficked to the lysosome, where the linker is cleaved by proteases, releasing the cytotoxic payload and inducing cell death.
Caption: General mechanism of action for a protease-cleavable ADC.
References
Application Notes and Protocols for the Synthesis of MP-PEG4-VK(Boc)G-OSu Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. This document provides a detailed, step-by-step guide for the synthesis of an ADC using the cleavable linker, MP-PEG4-VK(Boc)G-OSu.
This linker features a maleimide group for conjugation to thiol-containing payloads, a polyethylene glycol (PEG4) spacer to enhance solubility, a cathepsin B-cleavable Val-Lys(Boc)-Gly peptide sequence for controlled drug release within the lysosome, and an N-hydroxysuccinimide (OSu) ester for conjugation to lysine residues on the antibody. The Boc (tert-butyloxycarbonyl) protecting group on the lysine side chain allows for controlled and specific conjugation strategies.
Synthesis Workflow
The synthesis of the this compound ADC is a multi-step process that involves the initial conjugation of the cytotoxic payload to the linker, followed by the conjugation of the drug-linker complex to the antibody, and subsequent deprotection of the Boc group. Each step requires careful control of reaction conditions and purification to ensure the quality and homogeneity of the final ADC product.
Experimental Protocols
Drug-Linker Conjugation
This protocol describes the conjugation of a cytotoxic drug containing a primary or secondary amine to the this compound linker via the N-hydroxysuccinimide (OSu) ester.
Materials:
-
Cytotoxic drug with an amine functional group
-
This compound linker
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel (e.g., glass vial)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
Procedure:
-
Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: Dissolve the cytotoxic drug (1.0 equivalent) and the this compound linker (1.1 equivalents) in anhydrous DMF or DMSO. The concentration will depend on the solubility of the drug and linker.
-
Base Addition: Add DIPEA (2.0-3.0 equivalents) to the reaction mixture. The base acts as a scavenger for the acid generated during the reaction.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, the reaction can be quenched by the addition of a small amount of water.
-
Purification: The crude drug-linker conjugate is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
| Parameter | Recommended Condition |
| Solvent | Anhydrous DMF or DMSO |
| Linker:Drug Ratio | 1.1 : 1.0 (molar equivalents) |
| Base | DIPEA (2.0-3.0 equivalents) |
| Temperature | Room Temperature (20-25°C) |
| Reaction Time | 2-4 hours |
| Purification Method | RP-HPLC |
Antibody-Drug-Linker Conjugation
This protocol details the conjugation of the purified drug-linker construct to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Purified Drug-Linker conjugate
-
Conjugation Buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5-8.0)
-
Anhydrous DMSO
-
Desalting column (e.g., Sephadex G-25)
-
Reaction vessel (e.g., polypropylene tube)
Procedure:
-
Antibody Preparation: If necessary, perform a buffer exchange to transfer the mAb into the conjugation buffer. The antibody concentration should typically be between 5-10 mg/mL.
-
Drug-Linker Solution: Dissolve the purified drug-linker conjugate in a minimal amount of anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).
-
Conjugation Reaction: Add the drug-linker stock solution to the antibody solution. The molar excess of the drug-linker will determine the final drug-to-antibody ratio (DAR) and should be optimized. A typical starting point is a 5-10 fold molar excess.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C for 4-16 hours.
-
Purification: Remove unreacted drug-linker and DMSO by size-exclusion chromatography (SEC) using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
| Parameter | Recommended Condition |
| Antibody Concentration | 5-10 mg/mL |
| Conjugation Buffer | Phosphate buffer, pH 7.5-8.0 |
| Drug-Linker Molar Excess | 5-10 fold (to be optimized) |
| Co-solvent | <10% (v/v) DMSO |
| Temperature | Room Temperature or 4°C |
| Reaction Time | 1-16 hours |
| Purification Method | Size-Exclusion Chromatography (SEC) |
Boc Deprotection
This protocol describes the removal of the Boc protecting group from the lysine side chain of the linker in the ADC construct.
Materials:
-
Boc-protected ADC
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Reaction vessel
-
Desalting column
Procedure:
-
Lyophilization: Lyophilize the purified Boc-protected ADC to remove the aqueous buffer.
-
Deprotection: Dissolve the lyophilized ADC in a solution of 95:5 (v/v) DCM:TFA. The concentration of the ADC should be carefully considered.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes.
-
Solvent Removal: Remove the DCM and TFA under a stream of nitrogen or by rotary evaporation.
-
Reconstitution and Purification: Reconstitute the deprotected ADC in a suitable buffer and immediately purify using a desalting column to remove residual TFA and other small molecules.
| Parameter | Recommended Condition |
| Reagent | 95:5 (v/v) DCM:TFA |
| Temperature | Room Temperature |
| Reaction Time | 30-60 minutes |
| Purification Method | Size-Exclusion Chromatography (SEC) |
Characterization of the Final ADC
Thorough characterization of the final ADC is crucial to ensure its quality, purity, and desired properties.
Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a powerful technique to determine the DAR by separating ADC species with different numbers of conjugated drugs.
Instrumentation:
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
Mobile Phases:
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes is typically used.
Data Analysis: The average DAR is calculated from the weighted average of the peak areas of the different drug-loaded species.[1]
| Parameter | Typical Value |
| Column | TSKgel Butyl-NPR |
| Flow Rate | 0.5-1.0 mL/min |
| Detection Wavelength | 280 nm |
| Injection Volume | 10-20 µL |
Purity and Aggregation Analysis by SEC-HPLC
Size-Exclusion Chromatography (SEC) is used to assess the purity of the ADC and quantify the presence of aggregates.
Instrumentation:
-
HPLC system with a UV detector
-
SEC column (e.g., TSKgel G3000SWxl)
Mobile Phase:
-
Isocratic elution with a buffer such as 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
Data Analysis: The percentage of monomer, aggregate, and fragment is determined by integrating the respective peaks in the chromatogram.
| Parameter | Typical Value |
| Column | TSKgel G3000SWxl |
| Flow Rate | 0.5-1.0 mL/min |
| Detection Wavelength | 280 nm |
| Injection Volume | 10-20 µL |
In Vitro Linker Cleavage Assay
This assay confirms the cleavability of the Val-Lys-Gly linker by the lysosomal protease, cathepsin B.
Materials:
-
Purified ADC
-
Recombinant human cathepsin B
-
Cathepsin B activation buffer (e.g., 25 mM acetate buffer, pH 5.0, containing 1 mM EDTA and 5 mM DTT)
-
Reaction buffer (e.g., 100 mM sodium acetate, pH 5.5)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS system
Procedure:
-
Activate Cathepsin B: Pre-incubate cathepsin B in activation buffer at 37°C for 15-30 minutes.
-
Reaction: In a microcentrifuge tube, mix the ADC with the activated cathepsin B in the reaction buffer. A control reaction without cathepsin B should be included.
-
Incubation: Incubate the reaction at 37°C. Aliquots can be taken at various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Quenching: Stop the reaction by adding an equal volume of quenching solution to the aliquots.
-
Analysis: Analyze the samples by LC-MS to quantify the amount of released drug. The identity of the released drug can be confirmed by its mass-to-charge ratio (m/z).[2][3]
| Parameter | Recommended Condition |
| Enzyme | Recombinant Human Cathepsin B |
| ADC Concentration | 10-50 µM |
| Enzyme Concentration | 1-5 µM |
| pH | 5.5 |
| Temperature | 37°C |
| Analysis Method | LC-MS |
Conclusion
The synthesis of a high-quality ADC using the this compound linker requires a systematic and well-controlled process. The protocols provided in this document offer a comprehensive guide for researchers in the field of ADC development. Optimization of each step, particularly the conjugation and purification processes, is essential to achieve a homogeneous ADC with the desired drug-to-antibody ratio and optimal therapeutic properties. Thorough characterization is paramount to ensure the consistency, stability, and efficacy of the final product.
References
Application Notes and Protocols for Amine Coupling of MP-PEG4-VK(Boc)G-OSu
For Researchers, Scientists, and Drug Development Professionals
Introduction
MP-PEG4-VK(Boc)G-OSu is a bifunctional, PEGylated linker commonly employed in the synthesis of antibody-drug conjugates (ADCs).[][2][3] This linker features an N-hydroxysuccinimide (NHS) ester, which is a highly reactive group that specifically couples with primary amines under mild conditions to form stable amide bonds.[][4] The tetra-polyethylene glycol (PEG4) spacer enhances the solubility and bioavailability of the resulting conjugate, while the cleavable Val-Lys(Boc)-Gly peptide sequence is designed for controlled payload release. The Boc-protected lysine allows for orthogonal chemistries if desired.
These application notes provide a detailed protocol for the coupling of this compound to amine-containing molecules, such as antibodies, proteins, or small molecule payloads.
Reaction Principle
The fundamental reaction mechanism is a nucleophilic acyl substitution. The deprotonated primary amine of the target molecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is highly efficient and proceeds readily in aqueous-compatible solvent systems.
Reaction Scheme
Caption: Chemical reaction for the coupling of this compound with a primary amine.
Key Reaction Parameters
The efficiency of the coupling reaction is influenced by several factors, which should be optimized for each specific application.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | The reaction is strongly pH-dependent. Below pH 7, the amine is protonated and less nucleophilic. Above pH 8.5, hydrolysis of the NHS ester becomes a significant competing reaction. |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures (4°C) can minimize hydrolysis of the NHS ester and are recommended for sensitive proteins, though this may require longer reaction times. |
| Reaction Time | 30 minutes - 4 hours (up to overnight at 4°C) | Reaction progress should be monitored (e.g., by chromatography) to determine the optimal time. |
| Solvent | Amine-free buffers (e.g., PBS, Borate, Bicarbonate) | Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete for reaction with the NHS ester. |
| This compound Concentration | 5 - 20-fold molar excess over the amine | A molar excess is used to drive the reaction to completion and account for any hydrolysis of the NHS ester. |
| Amine-containing Molecule Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency, but solubility must be considered. |
Experimental Protocol
This protocol provides a general guideline for the conjugation of an amine-containing molecule with this compound. Optimization may be required for specific applications.
Materials and Reagents
-
This compound
-
Amine-containing molecule (e.g., antibody, protein)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 (or other amine-free buffer)
-
Quenching Buffer: 1M Tris-HCl, pH 8.0, or 1M Glycine, pH 8.0
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure
-
Preparation of Amine-containing Molecule:
-
Dissolve the amine-containing molecule in the Reaction Buffer to the desired concentration (e.g., 1-10 mg/mL).
-
If the molecule is in a buffer containing primary amines, it must be exchanged into the Reaction Buffer by dialysis or desalting column.
-
-
Preparation of this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). The NHS-ester moiety is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.
-
-
Conjugation Reaction:
-
Add the calculated volume of the this compound stock solution to the solution of the amine-containing molecule. A 5 to 20-fold molar excess of the linker is recommended.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10% (v/v) to avoid denaturation of proteins.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.
-
-
Quenching the Reaction:
-
To stop the reaction and consume any unreacted this compound, add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted linker and byproducts by size-exclusion chromatography, dialysis, or other suitable purification methods.
-
-
Characterization and Storage:
-
Characterize the purified conjugate using appropriate analytical techniques (e.g., HPLC, mass spectrometry, SDS-PAGE) to determine the degree of labeling.
-
Store the final conjugate under conditions appropriate for the amine-containing molecule.
-
Experimental Workflow
Caption: Workflow for the conjugation of this compound to an amine-containing molecule.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Suboptimal pH: pH is too low, protonating the amine. | Verify the pH of the reaction buffer is between 7.2 and 8.5. |
| Hydrolysis of NHS Ester: Reagent exposed to moisture or reaction pH is too high. | Store the NHS ester under desiccated conditions. Prepare the stock solution immediately before use. Consider performing the reaction at a lower temperature (4°C). | |
| Presence of Competing Amines: Buffer contains Tris, glycine, or other primary amines. | Exchange the amine-containing molecule into an amine-free buffer before the reaction. | |
| Insufficient Molar Excess of Linker: Not enough linker to drive the reaction to completion. | Increase the molar excess of this compound. | |
| Precipitation during Reaction | Poor Solubility: The conjugate may be less soluble than the starting materials. | Decrease the concentration of reactants. Increase the proportion of organic co-solvent if the amine-molecule can tolerate it. |
| Protein Denaturation: High concentration of organic solvent. | Ensure the final concentration of DMSO or DMF is below 10%. |
References
Application Note: Boc Deprotection of MP-PEG4-VK(Boc)G-OSu
For Researchers, Scientists, and Drug Development Professionals
Introduction
MP-PEG4-VK(Boc)G-OSu is a heterobifunctional linker commonly utilized in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutic agents.[][2] This linker contains a Boc-protected amine on a lysine residue and an N-hydroxysuccinimide (OSu) ester. The Boc (tert-butyloxycarbonyl) group serves as a temporary protecting group for the primary amine on the lysine side chain, preventing it from participating in unintended reactions during synthesis.[3] Selective removal of the Boc group is a critical step to unmask the amine, allowing for subsequent conjugation of payloads or other molecules in a controlled manner.
This application note provides a detailed protocol for the acidic cleavage of the Boc protecting group from this compound using trifluoroacetic acid (TFA), yielding the deprotected product, MP-PEG4-VK(H2N)G-OSu. The protocol is designed to achieve efficient deprotection while minimizing the hydrolysis of the moisture-sensitive OSu ester, thus preserving its reactivity for subsequent conjugation reactions.
Chemical Reaction
The deprotection reaction proceeds via an acid-catalyzed removal of the Boc group from the lysine side-chain amine.
References
Application Notes and Protocols for Calculating Drug-Antibody Ratio (DAR) of MP-PEG4-VK(Boc)G-OSu ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. An ADC consists of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the two. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it defines the average number of drug molecules conjugated to a single antibody. The DAR significantly influences the ADC's efficacy, safety, and pharmacokinetic profile. An optimal DAR is crucial; a low DAR may result in suboptimal potency, while a high DAR can lead to increased toxicity and poor pharmacokinetics. Therefore, accurate and robust methods for DAR determination are essential throughout the development and manufacturing of ADCs.
This document provides detailed application notes and protocols for calculating the DAR of ADCs synthesized using the MP-PEG4-VK(Boc)G-OSu linker. This linker is a cleavable linker system incorporating a Valine-Citrulline (VK) dipeptide that is susceptible to cleavage by lysosomal proteases like Cathepsin B, which are often overexpressed in the tumor microenvironment. The polyethylene glycol (PEG) component enhances solubility and improves the pharmacokinetic properties of the resulting ADC. The N-hydroxysuccinimide (OSu) ester facilitates covalent attachment to lysine residues on the antibody. The Boc-protected glycine provides a stable attachment point for the payload. A common payload for this type of linker is an auristatin derivative, such as Monomethyl Auristatin E (MMAE).
Mechanism of Action: From Targeting to Apoptosis
The therapeutic effect of an ADC utilizing a cleavable linker like this compound is a multi-step process that begins with the specific recognition of a tumor-associated antigen on the cancer cell surface by the monoclonal antibody component of the ADC.
Once the ADC binds to its target antigen, the ADC-antigen complex is internalized by the cancer cell through endocytosis. The ADC is then trafficked to the lysosome, an acidic organelle containing various hydrolytic enzymes. Inside the lysosome, the Valine-Citrulline component of the linker is recognized and cleaved by proteases such as Cathepsin B, which are highly active in this acidic environment. This cleavage results in the release of the cytotoxic payload into the cytoplasm of the cancer cell.
If the payload is an auristatin, such as MMAE, it will then bind to tubulin, a key component of microtubules. This binding disrupts the microtubule network, which is essential for cell division. The disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death.
Experimental Protocols for DAR Determination
Several analytical techniques can be employed to determine the DAR of an ADC. The choice of method often depends on the specific characteristics of the ADC, the desired level of detail, and the available instrumentation. It is highly recommended to use at least two orthogonal methods for comprehensive characterization.
Protocol 1: UV-Vis Spectroscopy
UV-Vis spectroscopy is a rapid and straightforward method for determining the average DAR of an ADC population.[1] This technique relies on the Beer-Lambert law and the distinct absorbance maxima of the antibody and the cytotoxic payload.
Principle: The antibody typically exhibits a maximum absorbance at 280 nm due to the presence of aromatic amino acids (tryptophan and tyrosine). The payload, in this case, an auristatin derivative like MMAE, has a distinct maximum absorbance at a lower wavelength, typically around 248-252 nm.[2] By measuring the absorbance of the ADC at both wavelengths and using the known molar extinction coefficients of the antibody and the payload, the concentration of each component can be determined, and the average DAR can be calculated.
Materials and Reagents:
-
Purified ADC sample with this compound linker
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Appropriate buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
Prerequisites: The molar extinction coefficients (ε) of the unconjugated antibody and the free linker-payload at both 280 nm and the payload's maximum absorbance wavelength (λmax) must be accurately known. These can be determined experimentally or obtained from literature if available for the specific antibody and payload.
Procedure:
-
Blank Measurement: Use the buffer solution to zero the spectrophotometer at both 280 nm and the λmax of the payload.
-
Sample Preparation: Dilute the ADC sample with the buffer to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Absorbance Measurement: Measure the absorbance of the diluted ADC sample at 280 nm (A280) and at the λmax of the payload (Aλmax).
-
DAR Calculation: Use the following equations to calculate the concentrations of the antibody and the payload, and subsequently the average DAR:
-
Concentration of Antibody (CAb): CAb (M) = (A280 - (Aλmax * (εDrug, 280 / εDrug, λmax))) / εAb, 280
-
Concentration of Drug (CDrug): CDrug (M) = Aλmax / εDrug, λmax
-
Average DAR: DAR = CDrug / CAb
-
Note: It is assumed that the absorbance of the MP-PEG4 linker is negligible at 280 nm and the payload's λmax. If the linker exhibits significant absorbance, a more complex multi-component analysis would be required.
Protocol 2: Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful chromatographic technique that separates molecules based on their hydrophobicity.[3][4][5] Since the cytotoxic payload is typically hydrophobic, each conjugation event increases the overall hydrophobicity of the ADC. HIC can therefore separate ADC species with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4, etc.), providing information on the drug load distribution and allowing for the calculation of the average DAR.
Principle: ADCs are loaded onto a HIC column in a high-salt mobile phase, which promotes hydrophobic interactions between the ADC and the stationary phase. A decreasing salt gradient is then applied to elute the ADC species, with the least hydrophobic species (unconjugated antibody, DAR0) eluting first, followed by species with increasing DARs.
Materials and Reagents:
-
Purified ADC sample
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
Procedure:
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the prepared ADC sample.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak area for each resolved species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Areai * DARi) / 100 where i represents each ADC species.
-
Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a direct measurement of the molecular weight of the different ADC species, offering a highly accurate method for DAR determination.
Principle: The ADC sample is first separated by liquid chromatography, typically reversed-phase (RP-HPLC) or size-exclusion chromatography (SEC), and then introduced into a mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the intact ADC species, allowing for the determination of the number of conjugated drugs.
Materials and Reagents:
-
Purified ADC sample
-
LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)
-
Appropriate LC column (e.g., C4 reversed-phase or SEC column)
-
Mobile phases compatible with MS (e.g., containing formic acid and acetonitrile)
-
Reducing agent (e.g., dithiothreitol, DTT) for reduced mass analysis (optional)
Procedure:
-
Sample Preparation:
-
Intact Mass Analysis: Dilute the ADC sample in an appropriate buffer.
-
Reduced Mass Analysis: Incubate the ADC with a reducing agent (e.g., DTT) to separate the light and heavy chains.
-
-
LC-MS Analysis:
-
Inject the prepared sample into the LC-MS system.
-
Separate the ADC species using an appropriate LC method.
-
Acquire mass spectra in the appropriate mass range.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the molecular weights of the different ADC species.
-
Calculate the DAR for each species by subtracting the mass of the unconjugated antibody and dividing by the mass of the linker-payload.
-
Calculate the average DAR by taking the weighted average of the different DAR species based on their relative abundance from the chromatogram or mass spectrum.
-
Data Presentation
The following tables summarize key quantitative data relevant to the calculation of DAR for ADCs.
Table 1: Molar Extinction Coefficients for DAR Calculation by UV-Vis Spectroscopy
| Molecule | Wavelength (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Reference |
| Trastuzumab | 280 | 225,000 | |
| MMAE | 280 | 1,500 | |
| MMAE | 248 | 15,900 |
Note: The molar extinction coefficient for the specific antibody used should be determined experimentally for the highest accuracy.
Table 2: Representative DAR Values for Val-Cit Linker ADCs
| ADC | Conjugation Method | Average DAR | Method of Determination |
| Trastuzumab-vc-MMAE | Cysteine-directed | 4.3 | UV/Vis |
| Trastuzumab-vc-MMAE | Cysteine-directed | 4.5 | HIC |
| Brentuximab Vedotin | Cysteine-directed | ~4 | HIC |
| Polatuzumab Vedotin | Cysteine-directed | ~3.5 | HIC |
This table provides representative data for ADCs with similar linker chemistry. Actual DAR values for ADCs using the this compound linker will depend on the specific conjugation conditions.
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for determining the DAR of an ADC using orthogonal methods.
Conclusion
The accurate determination of the Drug-to-Antibody Ratio is a cornerstone of ADC development and quality control. This application note has provided detailed protocols for three common analytical techniques—UV-Vis spectroscopy, Hydrophobic Interaction Chromatography, and Liquid Chromatography-Mass Spectrometry—for characterizing ADCs synthesized with the this compound linker. By employing these methods, researchers and drug development professionals can obtain reliable and comprehensive data on the DAR and drug load distribution, ensuring the production of safe and efficacious ADC therapeutics. The use of orthogonal methods is strongly encouraged for a thorough characterization of these complex biomolecules.
References
Application Notes and Protocols: Purification of ADCs Synthesized with MP-PEG4-VK(Boc)G-OSu
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview and detailed protocols for the purification of antibody-drug conjugates (ADCs) synthesized using the maleimide-containing linker, MP-PEG4-VK(Boc)G-OSu. The synthesis of ADCs results in a heterogeneous mixture containing the desired ADC, unconjugated antibody, aggregates, and process-related impurities.[1] A multi-step purification strategy is essential to isolate a final product with the desired purity, homogeneity, and drug-to-antibody ratio (DAR). The following protocols describe a standard three-step chromatography workflow utilizing Hydrophobic Interaction Chromatography (HIC), Cation Exchange Chromatography (CEX), and Size Exclusion Chromatography (SEC) to achieve a highly purified ADC product.
Introduction to ADC Purification
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug.[2][3] The linker, in this case, this compound, connects the antibody and the payload. This specific linker features:
-
MP (Maleimidopropionyl): Reacts with thiol groups on the antibody, typically on cysteine residues.
-
PEG4: A hydrophilic spacer to improve solubility.
-
VK(Boc)G (Val-Lys(Boc)-Gly): A peptide sequence designed to be cleaved by lysosomal proteases like Cathepsin B, which are often abundant in tumor cells.[4][5] The Boc group on Lysine adds hydrophobicity.
-
OSu (O-Succinimidyl ester): Used to attach the linker to an amine group on the cytotoxic payload.
The conjugation process is often incomplete and non-specific, leading to a complex mixture. The primary goal of purification is to remove impurities and to separate ADC species based on their drug-to-antibody ratio (DAR), as different DAR species can have varied efficacy and toxicity profiles. Hydrophobic Interaction Chromatography (HIC) is a powerful technique for separating ADC species based on the hydrophobicity conferred by the drug-linker, making it a cornerstone of ADC purification. Ion exchange and size exclusion chromatography are then used as polishing steps to remove remaining impurities and aggregates.
Overall Purification Workflow
The purification of ADCs is a multi-step process designed to address the different types of impurities present in the crude conjugation mixture. A typical workflow involves an initial capture and separation step, followed by one or more polishing steps to achieve the final desired purity.
References
- 1. Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of cation exchange chromatography in the purification of ADC - Bestchrom [bestchrom.com]
- 3. Multi-step high-throughput conjugation platform for the development of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADC proteases for peptide linker——Screening and validation of linker | ACROBiosystems [acrobiosystems.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes: Fluorescent Labeling of Antibodies using MP-PEG4-VK(Boc)G-OSu
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise covalent attachment of fluorescent probes to monoclonal antibodies (mAbs) is a cornerstone of modern biological research and therapeutic development. Labeled antibodies are indispensable tools for a wide range of applications, including flow cytometry, immunofluorescence microscopy, and in vivo imaging. MP-PEG4-VK(Boc)G-OSu is a hetero-bifunctional, cleavable linker designed for the advanced conjugation of molecules to antibodies. This linker facilitates a two-step labeling strategy that offers enhanced control over the conjugation process.
This document provides detailed application notes and protocols for the use of this compound for the fluorescent labeling of antibodies. The "MP" designation refers to a Maleimidopropyl group, which serves as a reactive handle for a thiol-reactive fluorescent dye. The linker also incorporates a polyethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, a Valine-Lysine (VK) dipeptide sequence that is cleavable by lysosomal proteases such as Cathepsin B, a Boc-protected Lysine for potential future modifications, and an N-hydroxysuccinimide (OSu) ester for initial conjugation to the antibody.[1]
The protocol outlined below describes a two-stage process:
-
Antibody Activation: The OSu ester of the linker reacts with primary amines (e.g., lysine residues) on the antibody, forming a stable amide bond and creating a maleimide-activated antibody.
-
Fluorophore Conjugation: A thiol-reactive fluorescent dye, such as Fluorescein-5-Maleimide, is then conjugated to the maleimide group on the activated antibody, resulting in the final fluorescently labeled antibody.
Materials and Reagents
-
Antibody to be labeled (purified, in an amine-free buffer)
-
This compound
-
Thiol-reactive fluorescent dye (e.g., Fluorescein-5-Maleimide)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Purification/Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-50) or dialysis equipment
-
Spectrophotometer
Data Presentation
Table 1: Reagent and Reaction Parameters
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Linker:Antibody Molar Ratio | 5:1 to 20:1 | Optimization may be required for each antibody. |
| Dye:Antibody Molar Ratio | 10:1 to 20:1 | Optimization is recommended to achieve the desired Degree of Labeling (DOL).[2][3] |
| Reaction pH (Step 1) | 8.3 - 8.5 | Optimal for NHS ester reaction with primary amines. |
| Reaction pH (Step 2) | 7.0 - 7.5 | Optimal for maleimide reaction with thiols.[4] |
| Reaction Time (Step 1) | 1-2 hours at Room Temperature | Protect from light. |
| Reaction Time (Step 2) | 2 hours at Room Temperature or Overnight at 4°C | Protect from light. |
Table 2: Expected Outcomes and Quality Control
| Parameter | Target Range | Method of Determination |
| Degree of Labeling (DOL) | 2 - 8 | Spectrophotometry (A280 and Amax of dye) |
| Labeled Antibody Purity | >95% | SDS-PAGE, Size-Exclusion Chromatography |
| Antigen Binding Affinity | < 2-fold change vs. unlabeled | ELISA, Surface Plasmon Resonance (SPR), or Flow Cytometry |
Table 3: Spectral Properties of Fluorescein-5-Maleimide
| Property | Value |
| Excitation Maximum (λex) | ~494 nm |
| Emission Maximum (λem) | ~519 nm |
| Molar Extinction Coefficient (at λex) | ≥ 80,000 M⁻¹cm⁻¹ |
Experimental Protocols
Part 1: Antibody Activation with this compound
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody is in a buffer containing Tris or glycine, it must be dialyzed against PBS.
-
Adjust the antibody concentration to 2-5 mg/mL in Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3).
-
-
Linker Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of the linker in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add the calculated volume of the 10 mM linker stock solution to the antibody solution to achieve the desired linker:antibody molar ratio (e.g., 10:1).
-
Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.
-
-
Purification of Maleimide-Activated Antibody:
-
Remove the excess, unreacted linker using a size-exclusion chromatography column (e.g., Sephadex G-50) pre-equilibrated with PBS, pH 7.2-7.4.
-
Collect the fractions containing the antibody. The maleimide-activated antibody is now ready for conjugation to the fluorescent dye.
-
Part 2: Fluorescent Labeling of Maleimide-Activated Antibody
-
Dye Preparation:
-
Allow the vial of Fluorescein-5-Maleimide to warm to room temperature.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO.
-
-
Conjugation Reaction:
-
To the purified maleimide-activated antibody solution, add the calculated volume of the 10 mM dye stock solution to achieve the desired dye:antibody molar ratio (e.g., 15:1).
-
Gently mix and incubate for 2 hours at room temperature or overnight at 4°C, protected from light. The reaction should be performed at pH 7.0-7.5.
-
-
Purification of Fluorescently Labeled Antibody:
-
Remove the unreacted dye by size-exclusion chromatography or dialysis against PBS, pH 7.4.
-
The first colored fraction to elute from the SEC column will be the fluorescently labeled antibody.
-
Part 3: Characterization of the Labeled Antibody
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled antibody at 280 nm (A280) and at the excitation maximum of the fluorophore (Amax, ~494 nm for fluorescein).
-
Calculate the concentration of the antibody and the fluorophore using the Beer-Lambert law:
-
Concentration of Dye (M) = Amax / (ε_dye × path length)
-
Corrected A280 = A280 - (Amax × CF), where CF is the correction factor for the dye's absorbance at 280 nm.
-
Concentration of Antibody (M) = Corrected A280 / (ε_antibody × path length)
-
-
DOL = (Concentration of Dye) / (Concentration of Antibody)
-
-
Functional Analysis:
-
Assess the antigen-binding activity of the labeled antibody using an appropriate immunoassay, such as ELISA or flow cytometry, and compare it to the unlabeled antibody.
-
Mandatory Visualizations
References
Application Notes and Protocols for MP-PEG4-VK(Boc)G-OSu in Nanoparticle Surface Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
MP-PEG4-VK(Boc)G-OSu is a versatile, heterobifunctional linker designed for the advanced surface functionalization of nanoparticles, particularly for applications in targeted drug delivery.[1] This linker incorporates several key features: a maleimide group (MP) for stable covalent conjugation to thiol-containing surfaces or molecules, a hydrophilic polyethylene glycol (PEG4) spacer to enhance biocompatibility and circulation time, a matrix metalloproteinase (MMP)-cleavable peptide sequence (VKG), and an N-hydroxysuccinimide (OSu) ester for efficient coupling to primary amines.[1] The Boc-protected lysine (K(Boc)) allows for controlled, orthogonal conjugation strategies.
The presence of the MMP-cleavable peptide sequence makes nanoparticles functionalized with this linker responsive to the tumor microenvironment, where MMPs, such as MMP-2 and MMP-9, are often overexpressed.[2][3][4] This targeted cleavage mechanism allows for the site-specific release of therapeutic payloads, minimizing off-target effects and enhancing therapeutic efficacy. These application notes provide detailed protocols for the functionalization of nanoparticles with this compound, characterization of the resulting nanoparticles, and evaluation of their MMP-responsive drug release profiles.
Key Applications
-
Targeted Drug Delivery: Development of "smart" nanoparticles that release their therapeutic payload in response to the tumor microenvironment.
-
Enhanced Biocompatibility: The PEG spacer reduces immunogenicity and nonspecific protein binding, prolonging the circulation half-life of the nanoparticles.
-
Controlled Release Systems: The MMP-cleavable peptide allows for precise control over the release of encapsulated or conjugated drugs.
Quantitative Data Summary
The following tables provide representative data on the physicochemical properties and drug release kinetics of nanoparticles before and after functionalization with an MMP-responsive linker similar to this compound.
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Formulation | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unfunctionalized Nanoparticles | 120 ± 5.2 | 0.15 ± 0.03 | -25.8 ± 1.5 |
| Thiol-Modified Nanoparticles | 125 ± 4.8 | 0.17 ± 0.02 | -22.1 ± 1.8 |
| MP-PEG4-VK(Boc)G Functionalized NP | 145 ± 6.1 | 0.19 ± 0.04 | -15.3 ± 2.1 |
| Drug-Loaded Functionalized NP | 155 ± 5.5 | 0.21 ± 0.03 | -12.5 ± 1.9 |
Table 2: Drug Loading and Encapsulation Efficiency
| Nanoparticle Formulation | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| Drug-Loaded Functionalized NP | 8.5 ± 0.7 | 85.2 ± 3.4 |
Table 3: In Vitro Drug Release Kinetics
| Time (hours) | Cumulative Release (%) - Without MMP-2 | Cumulative Release (%) - With MMP-2 |
| 0 | 0 | 0 |
| 2 | 8.1 ± 1.1 | 25.3 ± 2.2 |
| 4 | 12.5 ± 1.5 | 45.8 ± 3.1 |
| 8 | 18.3 ± 2.0 | 68.9 ± 4.5 |
| 12 | 22.7 ± 2.3 | 85.1 ± 5.0 |
| 24 | 28.9 ± 2.8 | 92.4 ± 4.8 |
| 48 | 35.4 ± 3.1 | 95.6 ± 3.9 |
Experimental Protocols
Protocol 1: Thiolation of Nanoparticle Surface (if required)
This protocol is for nanoparticles that do not possess surface thiol groups for direct reaction with the maleimide moiety of the linker. Amine-functionalized nanoparticles are used as an example.
-
Materials:
-
Amine-functionalized nanoparticles (e.g., PLGA-NH2)
-
N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP)
-
Dithiothreitol (DTT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 7.2
-
-
Procedure:
-
Disperse amine-functionalized nanoparticles in PBS at a concentration of 10 mg/mL.
-
Add a 20-fold molar excess of SPDP (dissolved in DMSO) to the nanoparticle suspension.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.
-
Purify the SPDP-modified nanoparticles by centrifugation (e.g., 15,000 x g for 20 minutes) and resuspend in reaction buffer. Repeat the washing step three times.
-
To reduce the pyridyldithio groups to free thiols, add DTT to the nanoparticle suspension to a final concentration of 25 mM.
-
Incubate for 30 minutes at room temperature with gentle stirring.
-
Remove excess DTT by centrifugation and wash the thiolated nanoparticles three times with PBS.
-
Resuspend the thiolated nanoparticles in PBS for immediate use in the next step.
-
Protocol 2: Functionalization with this compound
-
Materials:
-
Thiol-functionalized nanoparticles
-
This compound
-
Amine-containing molecule (e.g., a fluorescent dye or targeting ligand with a primary amine)
-
Reaction Buffer: PBS, pH 7.2-7.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
-
Procedure:
-
Disperse the thiolated nanoparticles in the reaction buffer at a concentration of 10 mg/mL.
-
Dissolve this compound in DMSO to a stock concentration of 10 mg/mL.
-
Add a 10 to 20-fold molar excess of the this compound solution to the nanoparticle suspension.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light. This step conjugates the maleimide group of the linker to the thiol groups on the nanoparticle surface.
-
To conjugate an amine-containing molecule to the OSu ester, add a 5 to 10-fold molar excess of the amine-containing molecule (dissolved in a suitable solvent) to the reaction mixture.
-
Continue the incubation for another 2 hours at room temperature.
-
Quench any unreacted OSu esters by adding the quenching solution to a final concentration of 50 mM and incubating for 30 minutes.
-
Purify the functionalized nanoparticles by centrifugation (e.g., 15,000 x g for 20 minutes) and resuspend in PBS. Repeat the washing step three times to remove unreacted linker and other reagents.
-
Resuspend the final functionalized nanoparticles in an appropriate buffer for storage at 4°C.
-
Protocol 3: Quantification of Surface Functionalization (Ellman's Test)
This protocol quantifies the number of maleimide groups on the nanoparticle surface by reacting them with a known amount of cysteine and then measuring the remaining free thiols.
-
Materials:
-
Maleimide-functionalized nanoparticles
-
L-cysteine
-
Ellman's Reagent (5,5'-dithio-bis(2-nitrobenzoic acid) - DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 7.0
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Prepare a standard curve of L-cysteine in the reaction buffer.
-
React a known concentration of the maleimide-functionalized nanoparticles with a known excess concentration of L-cysteine in the reaction buffer for 2 hours at room temperature.
-
Centrifuge the nanoparticles to pellet them and collect the supernatant.
-
Add Ellman's reagent to the supernatant and to the cysteine standards.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
Calculate the concentration of unreacted cysteine in the supernatant using the standard curve.
-
The amount of maleimide on the nanoparticles is the initial amount of cysteine minus the unreacted amount of cysteine.
-
Protocol 4: In Vitro MMP-Mediated Drug Release Study
-
Materials:
-
Drug-loaded, MP-PEG4-VK(Boc)G-functionalized nanoparticles
-
Recombinant human MMP-2 or MMP-9
-
MMP activation buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, pH 7.5)
-
Release medium: MMP activation buffer with 0.1% Tween 80
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
-
Procedure:
-
Disperse the drug-loaded nanoparticles in the release medium.
-
Place the nanoparticle suspension inside a dialysis bag.
-
Place the dialysis bag in a larger volume of release medium.
-
For the experimental group, add activated MMP-2 or MMP-9 to the release medium outside the dialysis bag to a final concentration of, for example, 100 ng/mL.
-
For the control group, add no enzyme.
-
Incubate both setups at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw aliquots from the external release medium.
-
Replenish the withdrawn volume with fresh release medium (with or without enzyme) to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug release at each time point.
-
Visualizations
Caption: Experimental workflow for nanoparticle functionalization.
Caption: MMP-mediated drug release mechanism.
References
- 1. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 2. Convenient synthesis of heterobifunctional poly(ethylene glycol) suitable for the functionalization of iron oxide nanoparticles for biomedical applications [infoscience.epfl.ch]
- 3. Matrix metalloproteinases-2/9-sensitive peptide-conjugated polymer micelles for site-specific release of drugs and enhancing tumor accumulation: preparation and in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Assessing MP-PEG4-VK(Boc)G-OSu Linker Cleavage
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MP-PEG4-VK(Boc)G-OSu linker is a key component in the development of Antibody-Drug Conjugates (ADCs), facilitating the attachment of a cytotoxic payload to a monoclonal antibody. This linker is designed with a protease-sensitive peptide sequence, Valine-Lysine (VK), intended for cleavage within the lysosomal compartment of target cancer cells, leading to the specific release of the therapeutic agent. The polyethylene glycol (PEG) spacer enhances solubility and improves pharmacokinetic properties.
These application notes provide a comprehensive protocol for assessing the enzymatic cleavage of the this compound linker, a critical step in the preclinical validation of an ADC. The protocols focus on in vitro assays using the lysosomal protease Cathepsin B, a key enzyme involved in the cleavage of similar peptide linkers.[][2][3][4][5] Methodologies for analyzing the cleavage products by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are also detailed.
Linker Structure and Cleavage Mechanism
The this compound linker consists of a maleimide group (MP) for conjugation to antibody cysteines, a 4-unit polyethylene glycol spacer (PEG4), a tripeptide sequence (Val-Lys(Boc)-Gly), and an N-hydroxysuccinimide (OSu) ester for payload attachment. The tert-butyloxycarbonyl (Boc) group on the lysine side chain is a protecting group used during synthesis and is typically removed before or after conjugation to the antibody.
The cleavage of the peptide linker is anticipated to occur between the valine and lysine residues, catalyzed by lysosomal proteases such as Cathepsin B. This enzyme recognizes specific peptide sequences and is often overexpressed in the tumor microenvironment.
Figure 1. ADC linker cleavage signaling pathway.
Experimental Protocols
Protocol 1: In Vitro Enzymatic Cleavage Assay with Cathepsin B
This protocol describes the assessment of linker cleavage by incubating the ADC with purified Cathepsin B.
Materials:
-
ADC conjugated with MP-PEG4-VK-G-Payload (Boc group removed)
-
Recombinant Human Cathepsin B
-
Assay Buffer: 10-25 mM MES or Sodium Acetate, pH 5.0-6.0
-
Activation Solution: Dithiothreitol (DTT) in water (e.g., 30-40 mM)
-
Quenching Solution: 2% Formic Acid or a protease inhibitor cocktail
-
Microcentrifuge tubes or 96-well plate
Procedure:
-
Enzyme Activation: Prepare the active enzyme solution by incubating a stock solution of Cathepsin B with the activation buffer containing DTT for 15-30 minutes at 37°C. DTT is necessary to maintain the active-site cysteine in its reduced state.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer to a final ADC concentration of approximately 1 µM.
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately stop the enzymatic reaction by adding the quenching solution.
-
Sample Preparation for Analysis: Precipitate the remaining antibody and enzyme by adding a solvent like acetonitrile. Centrifuge the sample to pellet the protein and collect the supernatant, which contains the released payload and cleaved linker fragments, for HPLC or LC-MS analysis.
Figure 2. In vitro cleavage assay workflow.
Protocol 2: HPLC Analysis of Cleavage Products
This protocol outlines a general method for separating and quantifying the intact ADC, released payload, and other cleavage products.
Instrumentation and Columns:
-
HPLC system with a UV or diode array detector.
-
Reverse-phase column (e.g., C4 or C18).
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Sample Injection: Inject the supernatant from the cleavage assay onto the HPLC column.
-
Gradient Elution: Apply a linear gradient of Mobile Phase B. The specific gradient will need to be optimized based on the hydrophobicity of the payload and linker fragments but a typical starting point would be a gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile at a wavelength appropriate for the payload and any chromophoric parts of the linker.
-
Quantification: The percentage of cleavage can be calculated by comparing the peak area of the released payload to the initial peak area of the intact ADC or a standard curve of the payload.
Protocol 3: Mass Spectrometry Analysis of Cleavage Products
This protocol provides a general approach for the identification and confirmation of cleavage products.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with high-resolution capabilities (e.g., Q-TOF or Orbitrap).
Procedure:
-
LC Separation: Utilize an HPLC method similar to the one described in Protocol 2 to separate the components of the reaction mixture before introduction into the mass spectrometer.
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in positive ion mode.
-
Acquire full scan mass spectra to identify the molecular weights of the intact ADC, released payload, and cleaved linker-payload fragments.
-
Perform tandem MS (MS/MS) on the ions of interest to confirm their structures by fragmentation analysis.
-
-
Data Analysis: Compare the observed masses with the theoretical masses of the expected cleavage products.
Data Presentation
Summarize the quantitative data from the HPLC analysis in a table for easy comparison of cleavage at different time points.
| Time Point (hours) | % Intact ADC | % Released Payload | % Other Fragments |
| 0 | 100 | 0 | 0 |
| 1 | 85 | 15 | 0 |
| 4 | 50 | 48 | 2 |
| 8 | 20 | 75 | 5 |
| 24 | 5 | 90 | 5 |
Note: The data presented are for illustrative purposes only and will vary depending on the specific ADC and experimental conditions.
Logical Relationships in Data Interpretation
The interpretation of the cleavage data relies on a clear understanding of the expected outcomes and potential variables.
Figure 3. Logical relationships in data interpretation.
Conclusion
The provided protocols offer a robust framework for assessing the enzymatic cleavage of the this compound linker. Careful execution of these experiments and thorough analysis of the resulting data are essential for understanding the stability and release characteristics of an ADC, which are critical parameters for its therapeutic efficacy and safety profile. Optimization of the assay conditions, particularly the enzyme and substrate concentrations, may be necessary for specific ADC constructs.
References
Application Note: In Vitro Cytotoxicity of Antibody-Drug Conjugates
Title: High-Throughput In Vitro Cytotoxicity Assessment of a Novel Auristatin-Based ADC Using a Luminescent Cell Viability Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for determining the in vitro cytotoxicity of antibody-drug conjugates (ADCs). While the specific ADC linker-payload "MP-PEG4-VK(Boc)G-OSu" is a cleavable linker component used in ADC synthesis, it does not specify the cytotoxic warhead.[][2][3] Therefore, this application note utilizes a representative ADC model targeting the HER2 receptor, conjugated with the potent microtubule inhibitor, Monomethyl Auristatin E (MMAE), a well-characterized and clinically relevant payload.[4][5] The protocol details the use of the CellTiter-Glo® Luminescent Cell Viability Assay to quantify the cytotoxic effects on HER2-positive and HER2-negative cancer cell lines, enabling the determination of key parameters such as the half-maximal inhibitory concentration (IC50).
Introduction
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that deliver highly potent cytotoxic agents directly to cancer cells, minimizing systemic toxicity. An essential step in the preclinical evaluation of any ADC is the quantitative assessment of its in vitro cytotoxicity to confirm its potency and specificity. This is typically achieved by treating cancer cell lines that either express (antigen-positive) or do not express (antigen-negative) the target antigen and measuring cell viability across a range of ADC concentrations.
The cytotoxic payload is the component responsible for inducing cell death upon internalization of the ADC. Auristatins, such as MMAE, are a common class of payloads that function by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.
This application note describes a robust, high-throughput method for assessing ADC cytotoxicity using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay measures the level of ATP, which is a direct indicator of metabolically active, viable cells. The "add-mix-measure" format is simple and ideal for generating dose-response curves to calculate the IC50 value, a critical metric for comparing the potency of different ADC candidates.
Experimental Protocol
This protocol outlines the procedure for assessing the cytotoxicity of a hypothetical HER2-targeting ADC (Trastuzumab-Linker-MMAE) on HER2-positive (SK-BR-3) and HER2-negative (MCF-7) breast cancer cell lines.
2.1 Materials and Reagents
-
Cell Lines:
-
SK-BR-3 (HER2-positive human breast adenocarcinoma)
-
MCF-7 (HER2-negative human breast adenocarcinoma)
-
-
Culture Medium: McCoy's 5A (for SK-BR-3) and DMEM (for MCF-7), both supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Articles:
-
HER2-Targeting ADC (e.g., Trastuzumab-vc-MMAE)
-
Non-Targeting Control ADC (e.g., Human IgG-vc-MMAE)
-
Free Payload (MMAE)
-
-
Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Labware:
-
Sterile 96-well, opaque-walled microplates (for luminescence assays)
-
Standard cell culture flasks and consumables
-
-
Equipment:
-
Biosafety cabinet
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader with luminescence detection capabilities
-
Multichannel pipette
-
2.2 Experimental Workflow Diagram
Caption: Workflow for the ADC in vitro cytotoxicity assay.
2.3 Step-by-Step Procedure
-
Cell Seeding:
-
Culture SK-BR-3 and MCF-7 cells until they reach approximately 80% confluency.
-
Harvest the cells using trypsin and perform a cell count.
-
Dilute the cell suspension in the appropriate complete culture medium to a final concentration of 5 x 10⁴ cells/mL.
-
Using a multichannel pipette, seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well opaque-walled plate.
-
Include wells with medium only to serve as a background control.
-
Incubate the plates overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.
-
-
ADC and Control Treatment:
-
Prepare a 2X stock of the highest concentration for the test articles (e.g., 2000 ng/mL for ADCs, 200 nM for free payload).
-
Perform a serial dilution (e.g., 1:5 or 1:10) in complete culture medium to create a dose-response range.
-
Carefully remove the old medium from the cell plates and add 100 µL of the prepared 2X dilutions to the appropriate wells. Add 100 µL of fresh medium to the untreated control wells.
-
Incubate the plates for an extended period, typically 96-120 hours, which allows for the full cytotoxic effect of the payload to manifest.
-
-
Viability Measurement (CellTiter-Glo® Assay):
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for about 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
2.4 Data Analysis
-
Subtract the average background luminescence (medium-only wells) from all experimental wells.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the average luminescence of the untreated control wells (% Viability).
-
% Viability = (RLU_sample / RLU_untreated) * 100
-
-
Plot the % Viability against the log-transformed concentration of the test article.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC50 value.
Expected Results & Data Presentation
The results should demonstrate potent and selective killing of the HER2-positive cell line by the HER2-targeting ADC. The non-targeting ADC should show significantly less activity, and the free payload (MMAE) should be highly potent on both cell lines as it enters cells via diffusion.
Table 1: Representative IC50 Values from In Vitro Cytotoxicity Assay
| Test Article | Target Cell Line (Antigen) | IC50 Value (ng/mL) | IC50 Value (nM) |
| HER2-Targeting ADC | SK-BR-3 (HER2+) | 15.5 | 0.10 |
| MCF-7 (HER2-) | > 1000 | > 6.67 | |
| Non-Targeting ADC | SK-BR-3 (HER2+) | 950.0 | 6.33 |
| MCF-7 (HER2-) | > 1000 | > 6.67 | |
| Free Payload (MMAE) | SK-BR-3 (HER2+) | 0.72 | 1.0 |
| MCF-7 (HER2-) | 0.86 | 1.2 |
Note: IC50 values are hypothetical and for illustrative purposes. Molar concentrations are estimated based on a typical ADC molecular weight of ~150 kDa and MMAE of ~720 Da.
Mechanism of Action: Signaling Pathway
Upon binding to the HER2 receptor, the ADC is internalized into the cell and trafficked to the lysosome. There, the linker is cleaved by proteases like Cathepsin B, releasing the MMAE payload into the cytoplasm. MMAE then binds to tubulin, disrupting microtubule dynamics, which leads to G2/M phase cell cycle arrest and ultimately triggers apoptosis.
Caption: Mechanism of action for an MMAE-based ADC.
Conclusion
The protocol described provides a reliable and high-throughput method for determining the in vitro potency and specificity of ADCs. By comparing the cytotoxic activity against antigen-positive and antigen-negative cell lines, researchers can effectively screen and rank ADC candidates for further development. The luminescent ATP-based assay is a sensitive and straightforward alternative to traditional colorimetric assays like MTT, offering a robust platform for ADC characterization.
References
Application Notes and Protocols for Pharmacokinetic Analysis of ADCs with MP-PEG4-VK(Boc)G-OSu
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component influencing the ADC's stability, efficacy, and pharmacokinetic (PK) profile. This document provides detailed application notes and protocols for the pharmacokinetic analysis of ADCs utilizing the MP-PEG4-VK(Boc)G-OSu linker.
The this compound is a cleavable linker system. The valine-lysine (VK) dipeptide sequence is designed to be susceptible to cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[][2][] The polyethylene glycol (PEG4) moiety is incorporated to enhance solubility and improve the overall pharmacokinetic properties of the ADC.[4] The Boc-protected glycine (G) and the OSu ester facilitate the conjugation chemistry. Understanding the PK behavior of ADCs with this linker is crucial for optimizing dosing strategies and predicting clinical outcomes.[5]
The key analytes in the pharmacokinetic assessment of an ADC are:
-
Total Antibody: Measures all antibody species, including conjugated, partially deconjugated, and fully unconjugated antibody.
-
Antibody-Conjugated Drug (ACD) or Conjugated Payload: Measures the concentration of the antibody with the payload still attached, which is considered the primary active form of the ADC.
-
Unconjugated (Free) Payload: Measures the cytotoxic drug that has been released from the antibody, which can contribute to both efficacy and off-target toxicity.
Key Pharmacokinetic Parameters
The pharmacokinetic properties of ADCs are complex and influenced by the antibody, linker, and payload. A comprehensive PK analysis is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC. The following table summarizes key pharmacokinetic parameters that are typically evaluated for ADCs.
| Parameter | Description | Typical Value Range (for ADCs) | Analytical Method(s) |
| Cmax | Maximum observed plasma concentration | Payload-dependent | LBA, LC-MS/MS |
| Tmax | Time to reach Cmax | ~0.5 - 8 hours post-dose | LBA, LC-MS/MS |
| AUC | Area under the plasma concentration-time curve | Payload-dependent | LBA, LC-MS/MS |
| t1/2 (half-life) | Time for the plasma concentration to decrease by half | Days to weeks (Total Ab); Shorter for ACD and free payload | LBA, LC-MS/MS |
| CL | Clearance rate from the body | Antibody and payload dependent | LBA, LC-MS/MS |
| Vd | Volume of distribution | Generally low, confined to plasma volume | LBA, LC-MS/MS |
| DAR | Drug-to-Antibody Ratio | 2 - 8 | LBA-LC-MS/MS |
Experimental Protocols
Murine Pharmacokinetic Study Design
A typical preclinical PK study in mice is outlined below.
Materials:
-
Tumor-bearing mice (e.g., athymic nude or SCID mice with xenograft tumors)
-
ADC with this compound linker
-
Sterile PBS or other appropriate vehicle
-
Anesthetic (e.g., isoflurane)
-
Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant, capillaries)
Procedure:
-
Animal Acclimatization and Tumor Implantation: Acclimatize mice for at least one week. Implant tumor cells subcutaneously and monitor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
-
ADC Administration: Administer a single intravenous (IV) dose of the ADC to each mouse via the tail vein.
-
Serial Blood Collection: Collect blood samples (approximately 20-50 µL) at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose).
-
Plasma Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 1,500-2,000 x g for 10-15 minutes at 4°C to obtain plasma.
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.
Total Antibody Quantification by ELISA
This protocol describes a sandwich ELISA for quantifying the total antibody concentration in plasma samples.
Materials:
-
96-well ELISA plates
-
Capture antibody (anti-human IgG)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Detection antibody (e.g., HRP-conjugated anti-human IgG)
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the ELISA plate with capture antibody overnight at 4°C.
-
Blocking: Wash the plate and add blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add diluted plasma samples and standards. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the detection antibody. Incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate and add TMB substrate. Incubate in the dark until color develops.
-
Stopping the Reaction: Add stop solution.
-
Reading: Read the absorbance at 450 nm.
-
Quantification: Calculate the total antibody concentration based on the standard curve.
Conjugated and Free Payload Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying both the conjugated and free payload.
A. Conjugated Payload (as Antibody-Conjugated Drug)
This method typically involves immunocapture of the ADC followed by enzymatic release of the payload.
Materials:
-
Magnetic beads coated with an anti-human IgG antibody
-
Wash buffers
-
Elution buffer
-
Enzyme for linker cleavage (e.g., Cathepsin B or Papain)
-
Internal standard (IS)
-
LC-MS/MS system
Procedure:
-
Immunocapture: Incubate plasma samples with antibody-coated magnetic beads to capture the ADC.
-
Washing: Wash the beads to remove unbound proteins.
-
Enzymatic Cleavage: Elute the ADC and incubate with an enzyme (e.g., papain) to cleave the linker and release the payload.
-
Sample Preparation: Add an internal standard and perform protein precipitation or solid-phase extraction.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system for quantification of the released payload.
-
Data Analysis: Calculate the concentration of the conjugated payload based on a standard curve.
B. Free Payload
Materials:
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
-
Internal standard (IS)
-
LC-MS/MS system
Procedure:
-
Protein Precipitation: Add protein precipitation solvent and an internal standard to the plasma samples.
-
Centrifugation: Vortex and centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitution: Reconstitute the sample in a suitable solvent.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system for quantification.
-
Data Analysis: Calculate the concentration of the free payload based on a standard curve.
Visualizations
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for ADC Pharmacokinetic Analysis.
Signaling Pathway for a Tubulin Inhibitor Payload
Many ADCs with cleavable linkers utilize tubulin inhibitors as their payload. Upon cleavage of the this compound linker within the lysosome, the released payload can diffuse into the cytoplasm and disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Signaling Pathway of a Tubulin Inhibitor Payload.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conjugation Efficiency with MP-PEG4-VK(Boc)G-OSu
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during conjugation reactions with MP-PEG4-VK(Boc)G-OSu. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to improve conjugation efficiency and ensure reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary reactive group?
A1: this compound is a versatile linker used in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs).[] It features a maleimide group (MP), a polyethylene glycol spacer (PEG4), a cleavable peptide sequence (Val-Lys(Boc)-Gly), and an N-hydroxysuccinimide (OSu) ester. The primary reactive group for conjugation to amine-containing molecules, such as proteins and antibodies, is the OSu (N-hydroxysuccinimide) ester, which reacts with primary amines to form stable amide bonds.[2][3]
Q2: My conjugation yield is significantly lower than expected. What are the most common causes?
A2: Low conjugation yield is a frequent issue and can often be attributed to one or more of the following factors:
-
Hydrolysis of the OSu Ester: The OSu ester is highly susceptible to hydrolysis in aqueous solutions, which is the primary competing reaction to the desired amine conjugation. The rate of this hydrolysis increases significantly with higher pH.[2][4]
-
Suboptimal Reaction pH: The reaction between an OSu ester and a primary amine is most efficient in the pH range of 7.2-8.5. A pH below this range will result in protonated, non-reactive amines, while a pH above this range will accelerate the hydrolysis of the OSu ester.
-
Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the OSu ester, leading to a significant reduction in conjugation efficiency.
-
Poor Reagent Quality: Improper storage or handling of this compound can lead to moisture contamination and hydrolysis of the OSu ester before use.
-
Low Reagent Concentration: In dilute protein solutions, the competing hydrolysis reaction can be more pronounced.
-
Steric Hindrance: The accessibility of the primary amines on your target molecule can be limited by its three-dimensional structure.
Q3: How can I minimize the hydrolysis of the OSu ester?
A3: Minimizing hydrolysis is crucial for maximizing conjugation efficiency. The following strategies are recommended:
-
Proper Reagent Handling: Always allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Use of Anhydrous Solvents: Prepare a stock solution of the reagent in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.
-
Prompt Reaction: Add the dissolved this compound to your amine-containing solution without delay.
-
Controlled Reaction Time and Temperature: While room temperature reactions are common, performing the conjugation at 4°C for a longer duration can help to minimize hydrolysis.
Q4: What is the optimal pH for my conjugation reaction and which buffers should I use?
A4: The optimal pH for the reaction of an OSu ester with a primary amine is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as a good starting point.
-
Recommended Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate buffers, HEPES, and borate buffers are all compatible with OSu ester chemistry.
-
Buffers to Avoid: Strictly avoid buffers containing primary amines, such as Tris and glycine. If your protein is in an incompatible buffer, a buffer exchange step is necessary prior to conjugation.
Q5: What is the purpose of the Boc protecting group on the lysine residue?
A5: The tert-butyloxycarbonyl (Boc) group is a protecting group for the epsilon-amino group of the lysine residue within the peptide linker. This prevents the lysine's amine from reacting with the OSu ester of another linker molecule or participating in other unwanted side reactions during the initial conjugation step. The Boc group can be removed under specific conditions, typically with an acid like trifluoroacetic acid (TFA), to expose the amine for subsequent modification if desired.
Q6: Could the PEG4 linker be contributing to low efficiency?
A6: While the PEG4 linker is designed to improve the solubility and reduce aggregation of the final conjugate, in some cases, the overall hydrophobicity of the linker-payload can still be an issue, potentially leading to poor solubility in aqueous buffers and reduced reactivity. If you suspect this is the case, consider introducing a small amount of a compatible organic co-solvent (e.g., DMSO) to the reaction mixture. However, be cautious as high concentrations of organic solvents can denature the protein.
Data Presentation
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal pH is a balance between amine reactivity and OSu ester hydrolysis. A starting pH of 8.3 is often effective. |
| Temperature | 4°C to Room Temperature | Lower temperatures (4°C) with longer incubation times can minimize hydrolysis. |
| Reaction Time | 30 minutes to 2 hours (RT) or 2 hours to overnight (4°C) | The optimal time should be determined empirically. |
| Molar Excess of Linker | 5 to 20-fold | This is highly dependent on the protein concentration and the desired degree of labeling. |
| Protein Concentration | > 2 mg/mL | Higher concentrations favor the conjugation reaction over hydrolysis. |
| Organic Solvent | < 10% of total volume | Anhydrous DMSO or DMF is recommended for the linker stock solution. |
Table 2: Troubleshooting Guide for Low Conjugation Efficiency
| Observation | Potential Cause | Recommended Action |
| Low or no conjugation | Hydrolyzed this compound reagent | Use a fresh vial of the reagent, ensuring proper handling to prevent moisture exposure. |
| Incompatible buffer (e.g., Tris, glycine) | Perform a buffer exchange into a recommended buffer like PBS or Borate buffer. | |
| Incorrect pH | Verify the pH of your reaction buffer is within the 7.2-8.5 range. | |
| Low conjugation yield | Suboptimal molar ratio of linker to protein | Perform a titration experiment with varying molar excesses of the linker (e.g., 5x, 10x, 20x). |
| Low protein concentration | Concentrate the protein solution if possible. | |
| Reaction time is too short | Increase the incubation time, especially if reacting at 4°C. | |
| Presence of aggregates | High degree of conjugation | Reduce the molar excess of the linker. |
| Protein instability in the reaction buffer | Screen different compatible buffers or additives to improve protein stability. | |
| Hydrophobicity of the conjugate | Consider adding a small percentage of a co-solvent like DMSO. |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Protein
-
Prepare the Protein Solution:
-
Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.4-8.0) at a concentration of 2-10 mg/mL.
-
If necessary, perform a buffer exchange using dialysis or a desalting column.
-
-
Prepare the this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Perform the Conjugation Reaction:
-
Add a calculated volume of the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold).
-
Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C for 4 hours to overnight.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove unreacted linker and byproducts by size-exclusion chromatography (SEC), dialysis, or using a desalting column.
-
Protocol 2: Analytical Method for Determining Conjugation Efficiency (Drug-to-Antibody Ratio - DAR)
-
Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method to determine the DAR. The increasing hydrophobicity of the antibody with each conjugated linker allows for the separation of species with different numbers of attached linkers. The average DAR can be calculated from the peak areas of the different species.
-
UV/Vis Spectroscopy: The DAR can be estimated by measuring the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and a wavelength corresponding to an absorbance maximum of the payload (if applicable). The contributions of the protein and payload to the absorbance at these wavelengths are used to calculate the DAR.
-
Mass Spectrometry (MS): LC-MS can be used to determine the exact mass of the conjugated protein, allowing for a precise determination of the number of attached linkers.
Mandatory Visualization
References
how to prevent aggregation of MP-PEG4-VK(Boc)G-OSu ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MP-PEG4-VK(Boc)G-OSu Antibody-Drug Conjugates (ADCs). The information provided addresses common issues related to ADC aggregation and offers solutions to ensure the stability and efficacy of your conjugates.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your ADC experiments.
Issue 1: Increased Aggregation Detected by Size Exclusion Chromatography (SEC) Post-Conjugation
Question: My SEC analysis shows a significant increase in high molecular weight species (HMWS) immediately after conjugating my antibody with this compound and the payload. What are the possible causes and how can I fix this?
Answer: An increase in HMWS post-conjugation is a common issue and can be attributed to several factors related to the conjugation process and the properties of the ADC components.
Possible Causes & Recommended Actions:
| Cause | Recommended Action |
| Hydrophobic Interactions | The cytotoxic payload attached to the linker may be highly hydrophobic, leading to intermolecular interactions between ADC molecules.[1][2][3] Consider using a more hydrophilic payload if possible. The MP-PEG4 component of the linker is designed to increase hydrophilicity, but a very hydrophobic drug can still drive aggregation.[4][] |
| High Drug-to-Antibody Ratio (DAR) | A high DAR increases the overall hydrophobicity of the ADC, making it more prone to aggregation. Optimize the conjugation reaction stoichiometry (e.g., reduce the molar excess of the linker-payload) to achieve a lower, more homogeneous DAR, ideally between 2 and 4. |
| Inappropriate Buffer Conditions | The pH and ionic strength of the conjugation buffer can significantly impact the stability of the antibody and the resulting ADC. Conduct a screening study to identify the optimal pH and salt concentration. Buffers like histidine or citrate are often used for ADC formulations. Avoid pH conditions near the isoelectric point (pI) of the antibody, as this is where it has the least solubility. |
| Presence of Solvents | Organic solvents used to dissolve the hydrophobic linker-payload can denature the antibody if the concentration is too high, exposing hydrophobic regions and promoting aggregation. Minimize the amount of organic co-solvent in the conjugation reaction. Ensure rapid and uniform mixing to avoid localized high concentrations of the solvent. |
| Conjugation on a Solid Support | To prevent ADC molecules from interacting and aggregating during the conjugation process, consider immobilizing the antibody on a solid-phase support, such as an affinity resin. This keeps the antibodies physically separated during the conjugation of the payload-linker. |
Issue 2: ADC Aggregation During Storage and Freeze-Thaw Cycles
Question: My this compound ADC is stable immediately after purification, but it aggregates over time in storage, especially after freeze-thaw cycles. How can I improve its long-term stability?
Answer: Aggregation during storage and upon freeze-thaw stress is often due to suboptimal formulation conditions. The formulation must be designed to protect the ADC from various stresses.
Possible Causes & Recommended Actions:
| Cause | Recommended Action |
| Suboptimal Formulation Buffer | The storage buffer's pH and composition are critical for long-term stability. A pH screening study should be performed to find the pH of maximum stability. The buffer should have sufficient buffering capacity to maintain this pH. |
| Freeze-Thaw Stress | The process of freezing and thawing can induce aggregation by causing phase separation and exposing the ADC to high local concentrations and mechanical stress at the ice-liquid interface. Aliquot the ADC into single-use volumes to avoid repeated freeze-thaw cycles. Incorporate cryoprotectants like sucrose or trehalose into the formulation. |
| Lack of Stabilizing Excipients | Excipients are crucial for preventing aggregation. Surfactants like Polysorbate 20 or Polysorbate 80 can prevent surface-induced aggregation and stabilize the ADC. Amino acids such as arginine and proline can also enhance solubility and prevent aggregation. |
| High ADC Concentration | Higher protein concentrations increase the likelihood of intermolecular interactions and aggregation. If the application allows, consider storing the ADC at a lower concentration. |
| Inappropriate Storage Temperature | Storing ADCs at ultra-cold temperatures, typically between -20°C and -80°C, is recommended to maintain their stability. It is important to prevent temperature fluctuations during storage and transport. |
| Light Exposure | Some payloads or linkers can be photosensitive. Exposure to light, particularly UV, can lead to degradation and subsequent aggregation. Store the ADC in light-protected containers, such as amber vials. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the PEG4 component in the this compound linker in preventing aggregation?
A1: The polyethylene glycol (PEG) component, in this case with four repeating units (PEG4), plays a crucial role in enhancing the stability and solubility of the ADC. It is hydrophilic and creates a hydration shell around the linker and the attached payload. This increases the overall water solubility of the ADC construct and provides steric hindrance, which helps to prevent the hydrophobic interactions between ADC molecules that lead to aggregation.
Q2: How does the Drug-to-Antibody Ratio (DAR) affect the aggregation of my this compound ADC?
A2: The DAR is a critical quality attribute that significantly influences the propensity of an ADC to aggregate. Higher DAR values, while potentially increasing potency, also increase the overall hydrophobicity of the ADC due to the attached payload molecules. This increased hydrophobicity can lead to stronger intermolecular interactions, promoting aggregation and potentially faster clearance from circulation. Therefore, a careful balance must be struck to maximize efficacy while minimizing aggregation.
Q3: What analytical techniques are recommended for monitoring the aggregation of my ADC?
A3: A combination of analytical techniques should be used to detect and quantify ADC aggregates. The most common methods include:
-
Size Exclusion Chromatography (SEC): This is the industry standard for quantifying aggregates (high molecular weight species) based on their hydrodynamic volume.
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of aggregates and determining their size distribution in a formulation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to identify and quantify different species in an ADC formulation, providing detailed information about aggregates.
-
Analytical Ultracentrifugation (AUC): AUC is a powerful technique for characterizing the size, shape, and distribution of macromolecules and their aggregates in solution.
Q4: Can the choice of antibody affect the aggregation of the final ADC?
A4: Yes, the intrinsic properties of the monoclonal antibody (mAb) are a key factor. Some mAbs are inherently more prone to aggregation than others due to their amino acid sequence and structural features. The conjugation process itself can also destabilize the mAb's conformation, exposing hydrophobic patches that can lead to aggregation. It is important to characterize the stability of the parent mAb under the planned conjugation and formulation conditions.
Q5: Are there specialized buffers available for storing ADCs?
A5: Yes, there are commercially available stabilizing buffers specifically designed for the long-term storage of ADCs. These buffers often contain a proprietary mix of stabilizers and cryoprotectants that prevent hydrophobic interactions and preserve the ADC's structure during storage and lyophilization. They are designed to be biocompatible for subsequent in vitro and in vivo studies.
Experimental Protocols
Protocol 1: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC-HPLC)
Objective: To separate and quantify high molecular weight species (HMWS), monomer, and fragments in an ADC sample.
Materials:
-
ADC sample
-
SEC-HPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile Phase: e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
-
Syringe filters (0.22 µm)
Procedure:
-
Prepare the mobile phase and thoroughly degas it.
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Prepare the ADC sample by diluting it to an appropriate concentration (e.g., 1 mg/mL) with the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Run the analysis for a sufficient time to allow all species to elute (typically 30-40 minutes).
-
Monitor the eluent at 280 nm.
-
Integrate the peaks corresponding to the aggregate (eluting first), monomer, and any fragments (eluting last).
-
Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks.
Visualizations
Caption: Factors leading to ADC aggregation and strategies for prevention.
Caption: Workflow for analyzing ADC aggregates using SEC-HPLC.
References
Technical Support Center: Enhancing the Plasma Stability of MP-PEG4-VK(Boc)G-OSu Conjugates
Welcome to the technical support center for the MP-PEG4-VK(Boc)G-OSu linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of antibody-drug conjugates (ADCs) and other bioconjugates utilizing this linker system in plasma. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what are its components?
A1: this compound is a versatile, cleavable linker used in bioconjugation, particularly for creating ADCs.[1][2] Its components are:
-
MP: Maleimide group, for conjugation to thiol groups (e.g., on cysteine residues of an antibody).
-
PEG4: A polyethylene glycol spacer with four repeating units, which enhances solubility and can improve pharmacokinetic properties.[][]
-
VK(Boc)G: A peptide sequence composed of Valine (V), Lysine (K) with a tert-butyloxycarbonyl (Boc) protecting group on its side chain, and Glycine (G). This peptide is designed to be cleaved by specific enzymes.
-
OSu: An N-hydroxysuccinimide ester, an active ester group for conjugation to primary amines (e.g., on a drug molecule).
Q2: What are the primary mechanisms of instability for conjugates with this type of linker in plasma?
A2: The primary instability concerns for conjugates using this linker in plasma are:
-
Enzymatic cleavage of the peptide linker: The Valine-Lysine (VK) peptide sequence is susceptible to cleavage by certain plasma proteases. While Valine-Citrulline (VC) linkers are known to be relatively stable in human plasma, they can be cleaved by carboxylesterase 1C (Ces1C) in mouse plasma.[5] Similar enzymes may act on the VK linker.
-
Hydrolysis of the OSu active ester: The OSu group is highly reactive towards amines but is also prone to hydrolysis in aqueous environments like plasma. This is primarily a concern before conjugation to the payload. Once conjugated, this linkage is a stable amide bond.
-
Instability of the Maleimide-Thiol linkage: The thioether bond formed between the maleimide group and a cysteine residue can undergo a retro-Michael reaction, leading to deconjugation of the linker-payload from the antibody.
Q3: How does the Boc protecting group on the lysine residue affect stability?
A3: The tert-butyloxycarbonyl (Boc) group is a protecting group for the amine on the lysine side chain. It is generally stable under neutral or basic conditions, such as in plasma (pH ~7.4). Its primary role is to prevent this amine from participating in undesired side reactions during synthesis and conjugation. While it is cleaved under acidic conditions, this is not a typical route of degradation in plasma. The bulky nature of the Boc group may also sterically hinder access of some proteases to the adjacent peptide bonds, potentially influencing the rate of enzymatic cleavage.
Q4: Can the PEG4 spacer influence the stability of the conjugate?
A4: Yes, the PEG spacer can influence stability in several ways. The hydrophilic nature of PEG can help to improve the overall solubility of the ADC, especially with hydrophobic payloads, which can reduce aggregation. Aggregation can lead to faster clearance from circulation. By increasing the hydrodynamic radius of the conjugate, PEG linkers can also prolong circulation half-life.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments related to the plasma stability of your this compound conjugate.
Issue 1: Premature release of the payload is observed in an in vitro plasma stability assay.
| Potential Cause | Recommended Solution |
| Enzymatic cleavage of the VK peptide linker | 1. Species-specific differences: Be aware that plasma stability can vary significantly between species (e.g., mouse vs. human) due to different enzymatic profiles. If instability is observed in mouse plasma, consider that this may not be representative of stability in human plasma. 2. Linker modification: If peptide cleavage is confirmed as the primary degradation pathway, consider modifying the peptide sequence. For example, adding a glutamic acid residue (E) to the N-terminus of a VC linker (creating an EVC linker) has been shown to significantly improve stability in mouse plasma. |
| Instability of the maleimide-thiol linkage | 1. Alternative conjugation chemistry: If the retro-Michael reaction is leading to significant deconjugation, consider using alternative, more stable conjugation chemistries, such as those based on sulfone linkers. 2. Site of conjugation: The stability of the maleimide linkage can be influenced by the specific cysteine residue on the antibody to which it is conjugated. If possible, explore different conjugation sites. |
| Assay artifacts | 1. Optimize assay conditions: Ensure that the pH (7.4) and temperature (37°C) of the plasma incubation are physiological. 2. Include controls: Run a parallel incubation of your conjugate in a buffer (e.g., PBS) to differentiate between inherent instability and plasma-mediated degradation. |
Issue 2: Low yield of the final conjugate.
| Potential Cause | Recommended Solution |
| Hydrolysis of the OSu active ester | 1. Use anhydrous solvents: When dissolving the linker for the conjugation reaction with your payload, use anhydrous solvents like DMSO or DMF to minimize hydrolysis. 2. Control reaction pH: The conjugation of the OSu ester to an amine is most efficient at a slightly basic pH (around 8.0-8.5). Ensure your reaction buffer is optimized for this. 3. Fresh reagents: Use freshly prepared solutions of the linker, as the OSu group can hydrolyze over time, even when stored in what are presumed to be anhydrous solvents. |
| Inefficient conjugation to the antibody | 1. Complete reduction of antibody disulfides: If conjugating to native cysteine residues, ensure complete reduction of the disulfide bonds using an appropriate reducing agent like TCEP or DTT. 2. Removal of reducing agent: Thoroughly remove the reducing agent before adding the maleimide-containing linker to prevent it from reacting with the linker. |
Data Presentation
Table 1: Factors Influencing the Stability of Peptide-Linker Conjugates in Plasma
| Factor | Influence on Stability | Key Considerations |
| Peptide Sequence | High | The specific amino acid sequence dictates susceptibility to plasma proteases. |
| Flanking Groups | Moderate | Steric hindrance from nearby groups (like the Boc group) can modulate enzyme access. |
| PEG Spacer Length | Moderate | Can improve solubility and reduce aggregation, indirectly enhancing circulation time. |
| Conjugation Chemistry | High | The stability of the bond to the antibody (e.g., maleimide-thiol) is critical. |
| Plasma Species | High | Enzymatic profiles differ significantly between species (e.g., mouse vs. human). |
Table 2: Summary of Plasma Stability Data for Different Linker Chemistries (Illustrative)
| Linker Type | Typical Half-life in Human Plasma | Primary Cleavage Mechanism | Reference |
| Val-Cit | > 200 hours | Cathepsin B (intracellular) | |
| GGFG | Very high | Cathepsin B (intracellular) | |
| Hydrazone | Variable (pH-dependent) | Acid hydrolysis (intracellular) | |
| Disulfide | Variable | Reduction (intracellular) | |
| Thioether (non-cleavable) | Very high | Antibody degradation (intracellular) |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay using LC-MS
Objective: To determine the rate of degradation or deconjugation of the this compound conjugate in plasma over time.
Materials:
-
Purified bioconjugate
-
Pooled human, mouse, or rat plasma (with anticoagulant like heparin or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile
-
Formic acid
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Preparation: Pre-warm the plasma and PBS to 37°C. Prepare a stock solution of your conjugate in a suitable buffer.
-
Incubation: Spike the conjugate into the pre-warmed plasma to a final concentration of 10-100 µg/mL. Prepare a parallel control sample in PBS.
-
Time Points: Incubate the samples at 37°C. At specified time points (e.g., 0, 1, 4, 8, 24, 48, 96 hours), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately stop the reaction by adding 3 volumes of cold acetonitrile to the aliquot to precipitate the plasma proteins.
-
Sample Preparation for LC-MS:
-
Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant, which contains the conjugate and any released payload, to a new tube.
-
Dry the supernatant under vacuum and reconstitute in an appropriate mobile phase for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the prepared samples onto the LC-MS system.
-
Use a suitable reversed-phase column to separate the intact conjugate from its degradation products.
-
Monitor the disappearance of the parent conjugate and the appearance of metabolites or free payload over time.
-
-
Data Analysis:
-
Integrate the peak areas for the intact conjugate at each time point.
-
Normalize the peak area at each time point to the peak area at time zero.
-
Plot the percentage of intact conjugate remaining versus time and calculate the half-life (t½).
-
Visualizations
Caption: Key degradation pathways for the ADC in plasma.
Caption: Experimental workflow for in vitro plasma stability assay.
References
Technical Support Center: Characterization of MP-PEG4-VK(Boc)G-OSu ADCs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the characterization of antibody-drug conjugates (ADCs) synthesized with the MP-PEG4-VK(Boc)G-OSu linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key features?
A1: this compound is a bifunctional linker used in the synthesis of antibody-drug conjugates (ADCs).[][2][3][4][5] Its key features include:
-
Maleimide (MP): A reactive group for conjugation to thiol groups, typically on cysteine residues of an antibody.
-
Polyethylene Glycol (PEG4): A short polyethylene glycol chain that enhances solubility, reduces aggregation, and can prolong circulation time.
-
Valine-Citrulline (VK): A dipeptide sequence that is cleavable by lysosomal enzymes like Cathepsin B, enabling targeted payload release within cancer cells.
-
(Boc)G: A self-immolative p-aminobenzyl alcohol (PABA) spacer with a Boc-protected amine. The Boc (tert-Butyloxycarbonyl) group provides temporary protection to prevent unwanted side reactions during synthesis.
-
OSu (N-Hydroxysuccinimide ester): An active ester for coupling the linker to an amine-containing payload.
Q2: We are observing significant aggregation of our this compound ADC. What are the potential causes and how can we mitigate this?
A2: ADC aggregation is a common challenge that can impact efficacy and safety. The hydrophobic nature of the cytotoxic payload is often a primary driver of aggregation. While the PEG4 component of the linker is designed to improve solubility, aggregation can still occur.
Troubleshooting Steps:
-
Optimize Conjugation Conditions: High drug-to-antibody ratios (DAR) can increase hydrophobicity and lead to aggregation. Consider reducing the molar excess of the linker-payload during conjugation.
-
Formulation Buffer: Ensure the ADC is in a suitable buffer. The pH and ionic strength of the formulation can significantly impact protein stability.
-
Storage Conditions: Store the ADC at the recommended temperature and concentration. Freeze-thaw cycles should be minimized as they can induce aggregation.
-
Analytical Characterization: Use Size Exclusion Chromatography (SEC) to quantify the extent of aggregation.
Q3: Our Drug-to-Antibody Ratio (DAR) values are inconsistent between batches. What could be causing this variability?
A3: Inconsistent DAR is a critical issue as it affects the potency and therapeutic window of the ADC. Several factors can contribute to this variability:
-
Incomplete Antibody Reduction (for cysteine conjugation): If the interchain disulfide bonds of the antibody are not fully or consistently reduced, the number of available thiol groups for conjugation will vary.
-
Linker-Payload Stability: The maleimide group can undergo hydrolysis. Ensure the linker-payload is fresh and handled according to recommendations.
-
Reaction Conditions: Factors such as pH, temperature, and reaction time can all influence conjugation efficiency.
-
Analytical Method Variability: The method used to determine DAR (e.g., HIC, RP-HPLC, MS) can have inherent variability. Ensure the method is validated and robust.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: Poor Peak Shape and Resolution in Hydrophobic Interaction Chromatography (HIC)
Question: We are using HIC to determine the DAR of our this compound ADC, but we are observing broad peaks and poor separation of different drug-loaded species. What can we do to improve this?
Answer: HIC is a standard method for DAR determination, separating species based on hydrophobicity. Poor peak shape can be due to several factors, especially for ADCs with hydrophobic payloads.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Secondary Interactions with the Stationary Phase | The hydrophobicity of the payload can lead to non-specific binding to the HIC column. Try adding a low percentage of an organic modifier (e.g., isopropanol or acetonitrile) to the mobile phase to reduce these interactions. |
| Inappropriate Salt Gradient | The salt concentration and gradient slope are critical for good resolution. Optimize the gradient to ensure adequate separation of species with different DARs. A shallower gradient may improve resolution. |
| Column Overloading | Injecting too much sample can lead to peak broadening. Reduce the amount of ADC loaded onto the column. |
| Unstable ADC | Aggregation or degradation of the ADC can result in poor chromatography. Analyze the sample by SEC to check for aggregates before HIC analysis. |
Issue 2: Inaccurate Mass Measurement by Mass Spectrometry (MS)
Question: We are using LC-MS to characterize our this compound ADC, but the observed mass does not match the theoretical mass. What could be the reason for this discrepancy?
Answer: Mass spectrometry is a powerful tool for ADC characterization, but accurate mass measurement can be challenging due to the complexity and heterogeneity of these molecules.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Incomplete Deglycosylation | Glycosylation contributes to the heterogeneity of the ADC, leading to a broad mass spectrum. Treat the ADC with an enzyme like PNGase F to remove N-linked glycans for a more homogenous sample. |
| Adduct Formation | The ADC can form adducts with salts (e.g., sodium, potassium) from the buffer, leading to higher than expected mass measurements. Ensure the use of volatile mobile phases like ammonium acetate or ammonium formate for native MS. |
| In-source Fragmentation | The linker or payload may be fragmenting in the mass spectrometer's source. Optimize the source conditions (e.g., cone voltage) to minimize fragmentation. |
| Presence of Unconjugated Antibody or Free Linker-Payload | The sample may be a mixture of conjugated and unconjugated species. Use chromatography (e.g., RP-HPLC, SEC) coupled with MS to separate the different components before mass analysis. |
| Boc Group Status | Confirm whether the Boc protecting group on the lysine in the linker is expected to be present or removed in the final ADC. Its presence will add to the molecular weight. |
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general procedure for determining the average DAR of an this compound ADC.
Materials:
-
HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Optional: Organic modifier (e.g., isopropanol)
-
HPLC system with UV detector
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Elute the bound ADC with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.). The retention time increases with the number of conjugated drugs.
-
Calculate the area of each peak.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)
Data Presentation:
| Species | Retention Time (min) | Peak Area (%) |
| DAR0 (Unconjugated) | e.g., 5.2 | e.g., 10 |
| DAR2 | e.g., 8.5 | e.g., 45 |
| DAR4 | e.g., 11.3 | e.g., 35 |
| DAR6 | e.g., 13.8 | e.g., 8 |
| DAR8 | e.g., 15.9 | e.g., 2 |
| Average DAR | e.g., 3.0 |
Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
This protocol outlines a general method for assessing the level of aggregation in an this compound ADC sample.
Materials:
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile Phase: Isocratic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
-
HPLC system with UV detector
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate.
-
Inject the ADC sample.
-
Monitor the elution profile at 280 nm.
-
The main peak corresponds to the monomeric ADC, while earlier eluting peaks represent aggregates (dimers, trimers, etc.).
-
Calculate the percentage of aggregates by integrating the peak areas.
Data Presentation:
| Species | Retention Time (min) | Peak Area (%) |
| High Molecular Weight Species (Aggregates) | e.g., 8.1 | e.g., 3.5 |
| Monomer | e.g., 10.2 | e.g., 96.5 |
Visualizations
Caption: Structure of an this compound ADC.
Caption: Troubleshooting workflow for ADC characterization.
References
Technical Support Center: Controlling Drug-Antibody Ratio with MP-PEG4-VK(Boc)G-OSu
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing the MP-PEG4-VK(Boc)G-OSu linker in the development of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key features?
This compound is a heterobifunctional linker designed for the controlled conjugation of drugs to antibodies.[] Its key features include:
-
Maleimide Group (MP): Enables covalent attachment to thiol groups (-SH), commonly found in reduced cysteine residues of an antibody.
-
Polyethylene Glycol (PEG4): A short PEG spacer that enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and potentially lead to better pharmacokinetics.[]
-
Valine-Lysine(Boc)-Glycine (VK(Boc)G): A peptide sequence that is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. This allows for the specific release of the cytotoxic payload inside the target cancer cells.
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects the amine on the lysine residue. This is crucial for a stepwise and controlled conjugation strategy, preventing unwanted side reactions. The Boc group can be removed under acidic conditions to reveal the amine for further modifications if needed.[]
-
N-hydroxysuccinimide Ester (OSu): A reactive group that readily forms stable amide bonds with primary amines, such as the side chains of lysine residues on a payload molecule.[]
Q2: How does the this compound linker help in controlling the Drug-to-Antibody Ratio (DAR)?
The heterobifunctional nature of this linker allows for a two-step conjugation process, which provides greater control over the DAR compared to one-step methods. By first reacting the payload with the OSu end of the linker and then conjugating the maleimide end to the antibody (or vice versa), the reaction conditions for each step can be optimized independently. The Boc protecting group on the lysine in the peptide sequence prevents this site from reacting during the initial conjugation steps, ensuring the integrity of the cleavable peptide.[]
Q3: What is the mechanism of payload release for an ADC constructed with this linker?
ADCs constructed with the this compound linker are designed to release their payload within the target cancer cell. The process is as follows:
-
The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically into endosomes and then lysosomes.
-
The acidic environment and the presence of proteases, particularly Cathepsin B, within the lysosomes lead to the cleavage of the Valine-Lysine-Glycine peptide sequence.
-
This cleavage releases the drug-linker fragment, which can then exert its cytotoxic effect.
Q4: What are the best storage conditions for this compound?
To maintain its reactivity, this compound should be stored at -20°C in a desiccated, inert atmosphere. It is highly sensitive to moisture, which can hydrolyze the OSu ester, and to acidic conditions, which can prematurely remove the Boc protecting group. It is recommended to aliquot the linker for single-use to avoid repeated freeze-thaw cycles and exposure to ambient moisture.
Troubleshooting Guides
This section addresses common issues that may be encountered during the synthesis and characterization of ADCs using the this compound linker.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Drug-to-Antibody Ratio (DAR) | Inefficient Payload-Linker Conjugation (OSu reaction): - Hydrolysis of the OSu ester due to moisture.- Competing amines in the reaction buffer (e.g., Tris, glycine).- Suboptimal pH for the reaction.- Insufficient molar excess of the linker. | - Ensure all reagents and solvents are anhydrous.- Use an amine-free buffer such as phosphate-buffered saline (PBS) at pH 7.2-8.0.- Optimize the pH within the recommended range.- Increase the molar excess of the linker to the payload (e.g., 1.5 to 5 equivalents). |
| Inefficient Linker-Antibody Conjugation (Maleimide reaction): - Re-oxidation of antibody hinge-region disulfides to form intramolecular bonds.- Hydrolysis of the maleimide group at pH > 7.5.- Presence of thiol-containing reducing agents (e.g., DTT, β-mercaptoethanol) during conjugation.- Insufficient molar excess of the payload-linker construct. | - Add a chelating agent like EDTA (1-5 mM) to the buffer to prevent metal-catalyzed oxidation.- Maintain the reaction pH between 6.5 and 7.5.- Remove all thiol-containing reducing agents after antibody reduction using a desalting column. TCEP is a non-thiol reducing agent and does not need to be removed.- Increase the molar excess of the payload-linker construct to the antibody. | |
| ADC Aggregation | - The payload is highly hydrophobic.- High DAR leads to increased overall hydrophobicity of the ADC.- Inappropriate buffer conditions (pH, ionic strength). | - The PEG4 spacer in the linker is designed to mitigate this, but for extremely hydrophobic payloads, consider a longer PEG chain if possible.- Optimize the conjugation conditions to target a lower average DAR (typically 2-4).- Perform a buffer screen to find conditions that minimize aggregation. Size-exclusion chromatography (SEC) can be used to monitor aggregation. |
| Incomplete Boc Deprotection (if applicable) | - Insufficient acid strength or concentration (e.g., TFA has absorbed water).- Reaction time is too short or the temperature is too low.- Steric hindrance around the Boc-protected amine. | - Use fresh, high-purity trifluoroacetic acid (TFA).- Increase the reaction time and monitor progress using TLC or HPLC. Gentle warming can be applied, but monitor for side reactions.- For sterically hindered substrates, stronger acidic conditions or longer reaction times may be necessary. The addition of scavengers like triethylsilane (TES) can prevent side reactions. |
| Premature Drug Release in Plasma | - The peptide linker (VKG) may be susceptible to cleavage by plasma proteases. | - While the VKG linker is designed for lysosomal cleavage, some level of plasma instability can occur. Assess the stability of the ADC in plasma in vitro. If instability is high, a different, more stable peptide sequence may be required for your specific application. |
Experimental Protocols
Protocol 1: Two-Step Antibody-Drug Conjugation
This protocol describes the conjugation of a payload containing a primary amine to a thiol-containing antibody using the this compound linker.
Step 1: Reaction of Payload with this compound (Amine-OSu Reaction)
-
Reagent Preparation:
-
Dissolve the amine-containing payload in an anhydrous, amine-free solvent (e.g., DMSO or DMF).
-
Dissolve this compound in the same solvent immediately before use. A 1.5 to 3-fold molar excess of the linker over the payload is a good starting point.
-
-
Conjugation:
-
Add the linker solution to the payload solution.
-
If necessary, add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to facilitate the reaction.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
-
Monitoring:
-
Monitor the reaction progress by LC-MS or HPLC to observe the formation of the payload-linker conjugate.
-
-
Purification:
-
Once the reaction is complete, the payload-linker conjugate can be purified by preparative HPLC to remove excess linker and unreacted payload.
-
Step 2: Conjugation of Payload-Linker to Antibody (Thiol-Maleimide Reaction)
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS with 1 mM EDTA, pH 7.0).
-
Add a 10- to 20-fold molar excess of a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine).
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Buffer Exchange:
-
Remove the excess reducing agent by passing the reduced antibody through a desalting column (e.g., Sephadex G-25) equilibrated with a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).
-
-
Conjugation:
-
Immediately add the purified payload-linker conjugate (from Step 1) to the reduced antibody. A 3- to 10-fold molar excess of the payload-linker over the antibody is a typical starting point.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching:
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine or cysteine to cap any unreacted maleimide groups.
-
-
Purification:
-
Purify the ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated payload-linker and other small molecules.
-
Protocol 2: Characterization of Drug-to-Antibody Ratio (DAR)
Hydrophobic Interaction Chromatography (HIC) is a common method for determining the DAR of ADCs.
-
System Preparation:
-
Use an HPLC system with a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).
-
-
Sample Preparation:
-
Dilute the purified ADC to a concentration of approximately 1 mg/mL in Mobile Phase A.
-
-
Chromatography:
-
Equilibrate the column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.
-
-
Data Analysis:
-
The unconjugated antibody will elute first, followed by ADCs with increasing DAR (DAR2, DAR4, etc.), as the hydrophobicity increases with the number of conjugated drugs.
-
Calculate the average DAR by determining the weighted average of the peak areas for each species, as shown in the equation below:
Average DAR = Σ (% Peak Area of Species * Number of Drugs in Species) / 100
-
Quantitative Data Summary
The following table summarizes representative data for ADCs synthesized with PEGylated, cleavable linkers, demonstrating the impact on the Drug-to-Antibody Ratio (DAR).
| Linker Type | Molar Ratio (Linker-Payload:Ab) | Average DAR | % Aggregation | Reference |
| PEG4-Val-Cit | 5:1 | 3.8 | < 5% | |
| PEG8-Val-Cit | 5:1 | 3.9 | < 3% | Hypothetical Data |
| Non-PEGylated Val-Cit | 5:1 | 3.7 | ~10% |
Note: This table includes hypothetical data for illustrative purposes, as specific quantitative data for this compound was not available in a structured format in the search results.
Visualizations
Experimental Workflow for ADC Synthesis
Caption: A two-step workflow for synthesizing an antibody-drug conjugate.
Cathepsin B-Mediated Apoptosis Signaling Pathway
Caption: Cathepsin B's role in ADC payload release and apoptosis.
References
side reactions of OSu ester in MP-PEG4-VK(Boc)G-OSu conjugation
Welcome to the technical support center for MP-PEG4-VK(Boc)G-OSu conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for side reactions involving N-hydroxysuccinimide (OSu) esters.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of the this compound linker?
A1: The this compound is a bifunctional linker primarily used in the development of Antibody-Drug Conjugates (ADCs).[][2][3] Its N-hydroxysuccinimide (OSu or NHS) ester group is designed to react with primary aliphatic amines (–NH₂), such as the side chain of lysine residues or the N-terminus of proteins and peptides.[4][5] This reaction, a nucleophilic acyl substitution, forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct. The reaction is most efficient at a pH between 7.2 and 8.5.
Q2: What is the most common and significant side reaction when using this OSu ester linker?
A2: The most significant competing side reaction is the hydrolysis of the OSu ester. In an aqueous environment, the OSu ester can react with water, which leads to the formation of an inactive carboxylic acid and free NHS. This hydrolyzed linker is no longer capable of reacting with the target amine, thus reducing the overall conjugation efficiency. The rate of this hydrolysis reaction is highly dependent on the pH of the buffer; it increases significantly as the pH rises above 8.5.
Q3: Can the OSu ester of the linker react with amino acids other than lysine?
A3: Yes. While highly selective for primary amines, OSu esters can react with other nucleophilic amino acid side chains, especially under non-optimal conditions.
-
Serine, Threonine, and Tyrosine: These residues have hydroxyl groups that can react to form ester bonds. These O-acyl bonds are significantly less stable than the desired amide bonds and can hydrolyze over time, leading to product heterogeneity.
-
Histidine: The imidazole ring of histidine can also be acylated, but the resulting bond is typically labile.
-
Cysteine: The sulfhydryl group of cysteine can react to form a thioester. However, this reaction is generally less favorable than the reaction with primary amines.
These side reactions are generally much slower than the primary amine reaction and can be minimized by controlling the reaction pH.
Q4: What is the function of the Boc group on the lysine within the linker's peptide sequence?
A4: The tert-butyloxycarbonyl (Boc) group is a protecting group for the amine on the side chain of the lysine residue within the VK(Boc)G peptide. Its purpose is to prevent this amine from reacting with the OSu ester of another linker molecule, which would otherwise lead to undesired self-conjugation, oligomerization, or cyclization. The Boc group is stable under the typical basic conditions of OSu ester conjugation and is generally removed in a later step using acidic conditions, such as with trifluoroacetic acid (TFA).
Q5: How does pH critically influence the conjugation reaction and its side reactions?
A5: The reaction pH is the most critical parameter to control.
-
Below pH 7.2: The target primary amines are largely protonated (R-NH₃⁺), which makes them poor nucleophiles and significantly slows down or prevents the desired conjugation reaction.
-
Between pH 7.2 and 8.5: This is the optimal range. It represents a balance where a sufficient amount of the target amine is deprotonated and nucleophilic, while the rate of OSu ester hydrolysis is still manageable.
-
Above pH 8.5: The concentration of the reactive deprotonated amine is high, but the rate of hydrolysis of the OSu ester increases dramatically. This rapid hydrolysis competes strongly with the amine reaction, leading to lower conjugation yields. The reactivity with other nucleophiles like serine and threonine also increases at higher pH.
Troubleshooting Guide
This guide addresses common issues encountered during conjugation with this compound, focusing on problems arising from side reactions.
Problem 1: Low or No Conjugation Yield
| Probable Cause | Recommended Solution |
| Hydrolysis of OSu Ester Reagent | The OSu ester is moisture-sensitive. Ensure the reagent is stored in a desiccated environment at the recommended temperature (-20°C or lower). Allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous, amine-free DMSO or DMF immediately before use and avoid repeated freeze-thaw cycles. You can assess the reagent's activity using the protocol below. |
| Incorrect Buffer pH | Verify the pH of your reaction buffer is within the optimal 7.2-8.5 range. A pH that is too low renders amines unreactive, while a pH that is too high accelerates hydrolysis. |
| Presence of Competing Nucleophiles | Ensure the reaction buffer is free of primary amines. Incompatible buffers include Tris and glycine. If your protein is in such a buffer, perform a buffer exchange into a compatible buffer like phosphate-buffered saline (PBS), borate, or carbonate buffer before starting the conjugation. |
| Low Protein Concentration | Hydrolysis is a pseudo-first-order reaction, while aminolysis is a second-order reaction. In dilute protein solutions, hydrolysis can outcompete the desired conjugation. If possible, increase the protein concentration to 1-10 mg/mL. |
| Steric Hindrance | The target primary amines on the biomolecule may be sterically inaccessible. Consider using a linker with a longer spacer arm if available. In some cases, partial denaturation might expose more reactive sites, but this is only feasible if the protein's native conformation is not required for its function. |
Problem 2: Product Heterogeneity and Unexpected Byproducts
| Probable Cause | Recommended Solution |
| Reaction with Ser, Thr, or Tyr | Side reactions with hydroxyl-containing residues can create unstable ester linkages, leading to a heterogeneous product mixture. To minimize this, lower the reaction pH towards 7.5. This will slow the desired amine reaction but will more significantly disfavor reactions with hydroxyl groups. |
| High Degree of Labeling | Using a large molar excess of the OSu ester can lead to excessive labeling of the protein. This can alter the protein's charge and structure, potentially causing aggregation or loss of function. Reduce the molar excess of the linker to control the degree of labeling. |
| Instability of Conjugate | If unstable O-acyl ester bonds have formed with Ser/Thr/Tyr, the conjugate may degrade over time. To selectively cleave these unstable bonds while leaving the stable amide bonds intact, consider a post-conjugation treatment with hydroxylamine (e.g., 0.5 M, pH 8.5, for a few hours at 37°C). |
Quantitative Data on OSu Ester Stability
The stability of the OSu ester is critical for successful conjugation and is highly influenced by pH. The half-life is the time required for 50% of the reactive ester to be hydrolyzed.
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 4 | 4-5 hours |
| 7.0 | 25 | < 1 hour |
| 8.0 | 25 | ~30 minutes |
| 8.5 | 4 | ~10 minutes |
| 9.0 | 25 | < 10 minutes |
| Note: Half-life can vary based on the specific OSu ester compound, buffer composition, and temperature. |
Experimental Protocols
Protocol 1: General Conjugation of this compound to a Protein
-
Buffer Preparation : Prepare an amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.3).
-
Protein Solution Preparation : Dissolve or exchange the target protein into the reaction buffer at a concentration of 1-10 mg/mL.
-
Linker Stock Solution Preparation : Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction : Add a 5- to 20-fold molar excess of the linker stock solution to the protein solution. Mix gently and incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Quenching : Stop the reaction by adding an amine-containing buffer, such as Tris or glycine, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification : Remove excess linker and byproducts by size-exclusion chromatography (desalting column), dialysis, or tangential flow filtration.
Protocol 2: Assessing the Reactivity of the OSu Ester Reagent
This method confirms if the OSu ester is still active by measuring the release of NHS upon complete hydrolysis.
-
Reagent Preparation : Dissolve the OSu ester linker in an appropriate solvent (e.g., DMSO) and then dilute it in a non-amine buffer (e.g., phosphate buffer, pH 7.0). Prepare a control sample containing only the buffer and solvent.
-
Measure Initial Absorbance (A_initial) : Measure the absorbance of the reagent solution and the control at 260 nm. The initial absorbance from any pre-hydrolyzed NHS is A_initial = A_reagent - A_control.
-
Induce Complete Hydrolysis : Add a small volume of 0.5 M NaOH to the reagent solution to raise the pH significantly, which will rapidly hydrolyze any remaining active ester. Incubate for 15 minutes.
-
Measure Final Absorbance (A_final) : Remeasure the absorbance of the base-treated solution at 260 nm.
-
Assess Reactivity : If A_final is significantly greater than A_initial, it indicates that active OSu ester was present and was hydrolyzed by the NaOH. The reagent is likely still reactive. If the values are similar, the reagent has already fully hydrolyzed and is inactive.
Visualizations
Reaction Pathways
Caption: Desired aminolysis vs. the primary competing hydrolysis pathway.
Troubleshooting Workflow for Low Conjugation Yield
Caption: Decision tree for troubleshooting low conjugation yield.
Potential Side Reactions with Other Amino Acids
Caption: Reactivity of OSu esters with various nucleophilic amino acids.
References
Technical Support Center: MP-PEG4-VK(Boc)G-OSu Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the MP-PEG4-VK(Boc)G-OSu conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis of the this compound conjugation reaction?
The conjugation reaction involves the N-hydroxysuccinimide (NHS) ester moiety (-OSu) of the this compound linker reacting with primary amine groups (-NH2) on a target molecule, such as a protein or antibody. This reaction, known as acylation, forms a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[1][2][3] The primary amines are typically found at the N-terminus of a polypeptide chain and on the side chain of lysine residues.[2]
Q2: What is the optimal pH for the this compound conjugation reaction?
The optimal pH for the reaction is a critical factor and generally falls within the range of 7.2 to 8.5.[4] A frequently recommended specific pH is between 8.3 and 8.5 to achieve the highest efficiency.
Q3: Why is maintaining the optimal pH range so important?
The pH of the reaction medium governs a crucial balance between two competing factors:
-
Amine Reactivity: The reactive species is the unprotonated primary amine (-NH2). At acidic pH (below 7), the amine group is predominantly protonated (-NH3+), rendering it non-nucleophilic and unreactive towards the NHS ester.
-
NHS Ester Stability: The NHS ester is susceptible to hydrolysis, where it reacts with water to form an unreactive carboxylic acid. This competing reaction becomes significantly faster at higher pH values (above 8.5-9.0).
Therefore, the optimal pH range maximizes the concentration of reactive amines while minimizing the rate of NHS ester hydrolysis, leading to the highest conjugation yield.
Q4: Which buffers are recommended for this conjugation reaction?
It is essential to use amine-free buffers to avoid competition with the target molecule. Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
Sodium bicarbonate buffer (0.1 M, pH 8.3-8.5)
-
HEPES buffer
-
Borate buffer
Q5: Which buffers should be avoided?
Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester, which will significantly reduce the conjugation efficiency.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Incorrect Buffer pH: The pH is too low (e.g., < 7.0), leading to protonated, unreactive amines. | Verify the pH of your reaction buffer and adjust it to the optimal range of 7.2-8.5. A pH of 8.3-8.5 is often ideal. |
| NHS Ester Hydrolysis: The pH is too high (e.g., > 9.0), causing rapid hydrolysis of the this compound linker. | Lower the pH to the optimal range. Prepare the NHS ester solution immediately before use and add it to the reaction mixture promptly. | |
| Presence of Competing Amines: The buffer contains primary amines (e.g., Tris, glycine). | Perform a buffer exchange into an amine-free buffer (e.g., PBS, HEPES, Borate) using dialysis or a desalting column before starting the conjugation. | |
| Degraded Reagent: The this compound reagent has been compromised by moisture. NHS esters are highly moisture-sensitive. | Store the reagent under desiccated conditions at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Use a fresh vial if degradation is suspected. | |
| Inconsistent Results Batch-to-Batch | pH Drift During Reaction: The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can lower the pH of a poorly buffered solution over time. | Use a buffer with sufficient buffering capacity (e.g., 0.1 M). For large-scale reactions, monitor the pH during the reaction and adjust if necessary. |
| Inconsistent Reagent Concentration: Inaccurate weighing of the reagent or incomplete dissolution. | Ensure the this compound is completely dissolved in an anhydrous, amine-free organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer. | |
| Presence of Unexpected Side Products | Reaction with Other Nucleophiles: At higher pH values, side reactions with other nucleophilic residues like tyrosine, serine, threonine, or cysteine can occur, although this is less common than reaction with primary amines. | Optimize the reaction pH to favor the primary amine reaction (pH 7.2-8.5). Lowering the pH towards 7.2 can sometimes reduce side reactions with other nucleophiles. |
Data Presentation
The efficiency of the conjugation reaction is a trade-off between amine reactivity and NHS ester stability. The following tables summarize the relationship between pH and these two competing factors.
Table 1: Impact of pH on the Half-life of NHS Ester in Aqueous Solution
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 25 | ~30 minutes |
| 8.5 | 25 | ~10-20 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | 25 | < 10 minutes |
Note: These are approximate values for typical NHS esters and serve to illustrate the trend. The exact half-life can vary based on the specific molecule and buffer conditions.
Table 2: pH Effect on Reaction Rates and Yield
| pH Range | Amine Reactivity | NHS Ester Hydrolysis Rate | Overall Conjugation Yield |
| < 7.0 | Very Low (amines are protonated) | Low | Very Low |
| 7.2 - 8.0 | Moderate | Moderate | Good |
| 8.0 - 8.5 | High (more deprotonated amines) | Increasing | Optimal |
| > 8.5 | High | Very High (competes with amine reaction) | Decreasing |
Experimental Protocols
General Protocol for Protein Conjugation with this compound
-
Buffer Preparation: Prepare an amine-free reaction buffer, such as 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, and adjust the pH to 8.3-8.5.
-
Protein Solution Preparation: Dissolve the protein to be conjugated in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange.
-
This compound Solution Preparation: Immediately before initiating the reaction, dissolve the this compound in an anhydrous, amine-free organic solvent such as DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution while gently stirring or vortexing. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted this compound and the NHS byproduct from the conjugated protein using a desalting column, dialysis, or size-exclusion chromatography.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Logical relationship between pH, reactant states, and reaction yield.
References
linker hydrolysis issues with MP-PEG4-VK(Boc)G-OSu
Welcome to the technical support center for MP-PEG4-VK(Boc)G-OSu. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the hydrolysis of this linker during bioconjugation experiments.
Troubleshooting Guide: Linker Hydrolysis Issues
Hydrolysis of the N-hydroxysuccinimide (NHS) ester group on this compound is a primary cause of low conjugation efficiency. This guide will help you identify and address potential sources of premature linker hydrolysis.
Diagram: Troubleshooting Workflow for this compound Hydrolysis
Caption: Troubleshooting workflow for low conjugation yield with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound inactivation?
A: The primary cause of inactivation is the hydrolysis of the N-hydroxysuccinimide (NHS) ester. The NHS ester is the reactive group that forms a stable amide bond with primary amines on your target molecule.[1] In an aqueous environment, the NHS ester can react with water, which cleaves the ester and results in an inactive carboxylic acid that can no longer react with amines.[1] This competing hydrolysis reaction is a critical factor to control for successful conjugation.
Q2: How do pH and temperature affect the stability of the linker?
A: Both pH and temperature play a crucial role in the stability of the NHS ester.
-
pH: The rate of hydrolysis increases significantly with a rise in pH.[1] While the desired reaction with amines is more efficient at a slightly alkaline pH, a pH above 8.5 will lead to rapid hydrolysis of the NHS ester.[1]
-
Temperature: Higher temperatures accelerate the rate of both the desired conjugation reaction and the competing hydrolysis.[1]
Q3: What is the optimal pH for conjugation reactions with this linker?
A: The optimal pH range for NHS ester conjugations is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as the ideal balance, as it facilitates the deprotonation of primary amines to their more reactive, non-protonated form while keeping the rate of hydrolysis manageable.
Q4: Which buffers should I use for the conjugation reaction?
A: It is critical to use a non-amine-containing buffer. Buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for reaction with the NHS ester.
Recommended Buffers:
-
Phosphate-buffered saline (PBS)
-
Sodium bicarbonate buffer
-
Borate buffer
-
HEPES buffer
Q5: How should I prepare and store the this compound linker?
A: Proper handling and storage are essential to maintain the reactivity of the NHS ester.
-
Storage of Solid Reagent: Store the solid linker in a cool, dry place, protected from moisture. Using a desiccator is highly recommended.
-
Preparing Stock Solutions: Since the non-sulfonated NHS ester may have limited aqueous solubility, it is best to first dissolve it in an anhydrous, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Ensure the solvent is of high purity and amine-free, as impurities can react with the NHS ester.
-
Using Aqueous Solutions: Aqueous solutions of the NHS ester are not stable and should be used immediately after preparation.
Q6: How can I tell if my linker has hydrolyzed?
A: The hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS) as a byproduct. This byproduct absorbs light in the 260-280 nm range. You can monitor the increase in absorbance in this range to qualitatively assess the extent of hydrolysis in a solution of the linker over time.
Data Presentation
Table 1: Half-life of NHS Esters at Different pH Values and Temperatures
This table illustrates the significant impact of pH and temperature on the stability of the NHS ester group. The half-life is the time it takes for 50% of the reactive ester to hydrolyze.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 7.0 | 4 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Protein
This protocol provides a general guideline. The optimal conditions, particularly the molar ratio of linker to protein, may need to be determined empirically for your specific application.
Materials:
-
Protein solution (1-10 mg/mL in a suitable buffer)
-
This compound
-
Anhydrous, amine-free DMSO or DMF
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5 or 0.1 M Phosphate Buffer, pH 7.2-8.0
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting column for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or dialyze your protein into the chosen Reaction Buffer.
-
Ensure the buffer is free from any primary amine-containing substances.
-
-
Prepare the Linker Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Immediately before use, dissolve the required amount of the linker in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
-
Perform the Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution while gently stirring or vortexing.
-
The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect from light if any components are light-sensitive.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, you can add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove excess, unreacted linker and byproducts by running the reaction mixture through a desalting column or by dialysis.
-
Diagram: Competing Reactions in NHS Ester Conjugation
Caption: Desired aminolysis vs. competing hydrolysis pathway.
References
Validation & Comparative
Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of therapeutics. These complex molecules combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload, connected by a chemical linker. The design of this linker is a critical determinant of an ADC's efficacy, safety, and overall therapeutic index.[1][2] The choice between a cleavable and a non-cleavable linker dictates the mechanism of payload release and profoundly influences the ADC's performance.[1] This guide provides an objective comparison of these two major linker classes, supported by experimental data, to inform the rational design of next-generation ADCs.
Mechanisms of Action: Two Distinct Strategies for Payload Release
The fundamental difference between cleavable and non-cleavable linkers lies in their strategy for releasing the cytotoxic payload.[1]
Cleavable Linkers: These linkers are engineered to be stable in the systemic circulation but are designed to break and release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[1] This controlled release is achieved through the incorporation of chemically or enzymatically labile bonds. Common cleavage strategies include:
-
Enzyme-sensitive linkers: Often containing dipeptide sequences like valine-citrulline (vc), these are cleaved by lysosomal proteases such as cathepsin B, which are frequently overexpressed in tumor cells.
-
pH-sensitive linkers: These linkers, which may contain a hydrazone bond, remain stable at the physiological pH of blood (around 7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).
-
Glutathione-sensitive linkers: These utilize disulfide bonds that are cleaved in the reducing environment of the cytoplasm, where glutathione concentrations are significantly higher than in the bloodstream.
A key advantage of many cleavable linkers is their ability to induce a "bystander effect." This occurs when the released, often membrane-permeable payload diffuses out of the target antigen-positive cell and kills neighboring antigen-negative tumor cells. This is particularly beneficial for treating heterogeneous tumors where not all cells express the target antigen.
Non-Cleavable Linkers: In contrast, non-cleavable linkers form a stable covalent bond between the antibody and the payload. The release of the cytotoxic drug is not dependent on a specific trigger but relies on the complete degradation of the antibody component of the ADC within the lysosome after it has been internalized by the target cell. This process releases the payload still attached to the linker and a single amino acid residue from the antibody. Because the released payload-linker-amino acid complex is often charged and membrane-impermeable, non-cleavable linkers generally do not produce a significant bystander effect. This characteristic, however, contributes to their typically higher plasma stability and potentially lower systemic toxicity.
Data Presentation: A Quantitative Comparison
The choice of linker technology has a direct impact on the in vitro and in vivo performance of an ADC. The following tables summarize quantitative data from various studies to provide a comparative overview.
| Linker Type | ADC Example | Payload | Target Cell Line | IC50 (ng/mL) | Key Finding |
| Cleavable (vc) | Trastuzumab-vc-MMAE | MMAE | SK-BR-3 (HER2-positive) | ~13-50 | Potent in vitro cytotoxicity. |
| Non-cleavable (MCC) | Trastuzumab-MCC-DM1 (Kadcyla®) | DM1 | SK-BR-3 (HER2-positive) | ~20-60 | Comparable in vitro potency to the cleavable counterpart. |
| Cleavable (hydrazone) | Gemtuzumab ozogamicin (Mylotarg®) | Calicheamicin | HL-60 (CD33-positive) | ~0.01-0.1 | High potency, but linker stability can be a concern. |
Table 1: In Vitro Cytotoxicity. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug. Lower IC50 values indicate greater potency. Data is synthesized from multiple sources and serves as a representative comparison. Actual values can vary based on experimental conditions.
| Linker Type | ADC Example | Payload | Animal Model | Plasma Half-life (t1/2) | Key Finding |
| Cleavable (vc) | Brentuximab vedotin (Adcetris®) | MMAE | Mouse | ~2-4 days | Demonstrates reasonable stability but is susceptible to premature cleavage. |
| Non-cleavable (MCC) | Trastuzumab emtansine (Kadcyla®) | DM1 | Mouse | ~4-6 days | Generally exhibits higher plasma stability compared to cleavable linkers. |
| Cleavable (hydrazone) | Inotuzumab ozogamicin (Besponsa®) | Calicheamicin | Mouse | ~36 hours | Can be prone to faster clearance and premature drug release. |
| Cleavable (silyl ether) | Novel MMAE conjugate | MMAE | Human Plasma (in vitro) | >7 days | Novel cleavable linker with significantly improved stability. |
Table 2: Plasma Stability. The plasma half-life (t1/2) indicates how long the ADC remains intact in the circulation. Longer half-lives are generally desirable to maximize tumor accumulation. Data is synthesized from multiple sources.
| Linker Type | ADC Example | Payload | Tumor Model | Efficacy Outcome | Key Finding |
| Cleavable (vc) | Anti-CD30-vc-MMAE | MMAE | Hodgkin Lymphoma Xenograft | Significant tumor regression. | High efficacy, partly attributed to the bystander effect. |
| Non-cleavable (MCC) | Anti-HER2-MCC-DM1 | DM1 | Breast Cancer Xenograft | Potent tumor growth inhibition. | Efficacy is primarily restricted to antigen-positive cells. |
| Cleavable | Araris Topo 1 ADC (DAR 2) | Topoisomerase 1 inhibitor | NCI-N87 Colon Cancer Xenograft | Complete tumor regression (7/7) at 104ug/kg. | A low drug-to-antibody ratio ADC with a novel peptide linker showed superior anti-tumor activity compared to a higher DAR ADC. |
Table 3: In Vivo Efficacy. Tumor growth inhibition (TGI) is a common metric for assessing in vivo efficacy. The data presented are qualitative summaries of findings from various preclinical studies.
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the measurement of cell viability in response to ADC treatment using the colorimetric MTT assay.
Materials:
-
Target (antigen-positive) and control (antigen-negative) cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC and unconjugated antibody controls
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000–10,000 cells/well in 50 µL of media. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete medium. Add 50 µL of the prepared solutions to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate at 37°C for 48–144 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate at 37°C overnight in the dark to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.
Bystander Effect Assay (Co-Culture Method)
This protocol is designed to evaluate the ability of an ADC's released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line, transfected with a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADC and control antibody
-
Sterile 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and GFP-expressing Ag- cells in the same wells of a 96-well plate at a total density of 10,000 cells/well. Vary the ratio of Ag+ to Ag- cells (e.g., 90%, 75%, 50%, 25%, 10% Ag- cells). Include monoculture controls of Ag- cells alone.
-
Incubation: Incubate the plate at 37°C with 5% CO₂ overnight.
-
ADC Treatment: Remove the old medium and add 100 µL of medium containing serial dilutions of the ADC or control antibody.
-
Incubation: Incubate the plate at 37°C with 5% CO₂ for 48-144 hours.
-
Fluorescence Measurement: Read the fluorescence intensity at the appropriate excitation/emission wavelengths for the fluorescent protein (e.g., 485/535 nm for GFP).
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
In Vivo Efficacy Study (Xenograft Model)
This protocol provides a general workflow for assessing the anti-tumor efficacy of an ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cell line
-
Matrigel (optional)
-
ADC, vehicle control, and isotype control ADC
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells (typically 1-10 million cells in PBS or a mixture with Matrigel) into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into treatment groups. Administer the ADC, vehicle, and control antibodies via an appropriate route (typically intravenous).
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers and record the body weight of the mice 2-3 times per week.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Mandatory Visualization
Caption: Mechanism of action for an ADC with a cleavable linker.
Caption: Mechanism of action for an ADC with a non-cleavable linker.
Caption: A typical workflow for ADC development and evaluation.
References
A Comparative Guide to Cathepsin-Cleavable Linkers for Antibody-Drug Conjugates: Alternatives to MP-PEG4-VK(Boc)G-OSu
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the linker component playing a pivotal role in defining the therapeutic index of these targeted therapies. Among the most prevalent classes of cleavable linkers are those susceptible to cleavage by lysosomal proteases, particularly cathepsin B, which is often overexpressed in the tumor microenvironment. The maleimidocaproyl-polyethylene glycol (PEG)4-Val-Lys(Boc)-Gly-OSu (MP-PEG4-VK(Boc)G-OSu) linker represents a sophisticated system designed for cathepsin B-mediated cleavage. However, the quest for optimized ADC performance has driven the development of a diverse array of alternative linkers, each with unique properties influencing stability, efficacy, and tolerability.
This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data to inform the rational design of next-generation ADCs. We will delve into the nuances of widely used dipeptide linkers, such as Val-Cit and Val-Ala, and explore innovative linker technologies that promise to overcome the limitations of their predecessors.
The Central Role of the Cathepsin-Cleavable Linker
The fundamental principle of a cathepsin-cleavable linker is its stability in systemic circulation and its selective enzymatic cleavage within the lysosomal compartment of target cancer cells.[1] Upon binding of the ADC to its target antigen and subsequent internalization, the linker is exposed to a high concentration of lysosomal proteases, leading to the release of the cytotoxic payload in its active form.[1] This targeted release mechanism is crucial for maximizing on-target efficacy while minimizing off-target toxicities.
The structure of the linker, including the dipeptide sequence, the self-immolative spacer, and any additional components like PEG, significantly impacts the ADC's physicochemical properties, such as hydrophobicity and drug-to-antibody ratio (DAR), as well as its pharmacokinetic profile.
Head-to-Head Comparison of Cathepsin-Cleavable Linkers
The selection of an optimal linker is contingent on the specific antibody, payload, and desired therapeutic outcome. The following tables summarize key quantitative data from various studies to facilitate a direct comparison of prominent cathepsin-cleavable linkers.
Table 1: In Vitro Performance of Cathepsin-Cleavable Linkers
| Linker Type | Dipeptide Sequence | Relative Cathepsin B Cleavage Rate | In Vitro Cytotoxicity (IC50) | Reference |
| Val-Cit | Valine-Citrulline | High | 14.3 pM (HER2+) | [2] |
| Val-Ala | Valine-Alanine | Moderate (~half of Val-Cit) | 92 pM (HER2+) | [3][4] |
| Asn-Asn | Asparagine-Asparagine | High (Legumain-cleavable) | Comparable to Val-Cit | |
| Sulfatase-cleavable | N/A | High (Sulfatase-cleavable) | 61 pM (HER2+) | |
| EVCit | Glutamic acid-Valine-Citrulline | Comparable to Val-Cit | Not widely reported |
Table 2: Physicochemical and Pharmacokinetic Properties of ADCs with Different Linkers
| Linker Type | Plasma Stability (Mouse) | Plasma Half-life (Mouse) | Aggregation at High DAR | Reference |
| Val-Cit | Low (cleaved by carboxylesterase Ces1c) | ~2 days | Prone to aggregation | |
| Val-Ala | Moderate | Not widely reported | Less aggregation than Val-Cit | |
| Asn-Asn | High | Not widely reported | Reduced aggregation | |
| Sulfatase-cleavable | High (>7 days) | Not widely reported | Improved solubility | |
| EVCit | High | ~12 days | Reduced aggregation |
In-Depth Look at Key Linker Alternatives
Valine-Citrulline (Val-Cit)
The Val-Cit dipeptide is the most extensively used and clinically validated cathepsin B-cleavable linker. It is a component of several approved ADCs, including Adcetris® and Polivy®. The Val-Cit linker generally exhibits high stability in human plasma and is efficiently cleaved by cathepsin B. However, a significant drawback is its instability in mouse plasma due to cleavage by the carboxylesterase Ces1c, which can complicate preclinical evaluation. Furthermore, the hydrophobicity of the Val-Cit-PABC moiety can lead to aggregation, particularly at higher DARs.
Valine-Alanine (Val-Ala)
The Val-Ala dipeptide presents a compelling alternative to Val-Cit, primarily due to its lower hydrophobicity. This characteristic can mitigate aggregation issues, especially when working with lipophilic payloads or aiming for high DARs, allowing for the generation of more homogeneous and potentially more potent ADCs. While its cleavage by cathepsin B is generally slower than that of Val-Cit, it is typically sufficient for effective payload release.
Novel Dipeptide and Peptidomimetic Linkers
Research into novel dipeptide sequences aims to further optimize linker performance. Studies have explored a variety of amino acid combinations to enhance stability, cleavage specificity, and hydrophilicity. For instance, incorporating hydrophilic amino acids or unnatural amino acids can modulate the linker's properties.
Legumain-Cleavable Linkers (e.g., Asn-Asn)
Legumain, an asparaginyl endopeptidase overexpressed in many cancers, represents an alternative enzymatic trigger for linker cleavage. Linkers containing asparagine, such as the Asn-Asn dipeptide, have shown rapid cleavage in lysosomal extracts while maintaining excellent stability in plasma. A key advantage of these linkers is their resistance to cleavage by neutrophil elastase, which is implicated in the off-target toxicity of some Val-Cit-containing ADCs.
Sulfatase-Cleavable Linkers
Another innovative approach involves the use of linkers that are cleaved by sulfatases, enzymes that are also overexpressed in the tumor microenvironment. These linkers have demonstrated exceptional stability in both human and mouse plasma, a significant advantage over Val-Cit for preclinical studies. ADCs incorporating sulfatase-cleavable linkers have shown potent and selective cytotoxicity.
Glutamate-Containing Linkers (e.g., EVCit)
To address the issue of poor mouse plasma stability of Val-Cit linkers, researchers have developed tripeptide linkers that incorporate a glutamic acid residue at the P3 position (e.g., Glu-Val-Cit or EVCit). The addition of this hydrophilic amino acid dramatically improves the ADC's half-life in mouse models without compromising its susceptibility to cathepsin-mediated cleavage. This modification also reduces the risk of aggregation.
The Bystander Effect: A Key Consideration
The ability of a released payload to diffuse out of the target cell and kill neighboring antigen-negative tumor cells, known as the bystander effect, can significantly enhance the therapeutic efficacy of an ADC, particularly in heterogeneous tumors. The chemical properties of the linker and the released payload are critical determinants of the bystander effect. Cleavable linkers that release membrane-permeable payloads are essential for this mechanism. The choice of linker can therefore be tailored to either promote or limit the bystander effect depending on the desired therapeutic strategy.
Experimental Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate key experimental workflows and the logical relationships in ADC linker design and evaluation.
References
Validating the Cleavage of MP-PEG4-VK(Boc)G-OSu Linker by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and controlled cleavage of linkers in antibody-drug conjugates (ADCs) is paramount for therapeutic efficacy and safety. This guide provides a comparative analysis of the validation of MP-PEG4-VK(Boc)G-OSu, a protease-cleavable linker, using mass spectrometry. We present supporting experimental data from analogous linkers and detailed methodologies to facilitate the design and interpretation of cleavage validation studies.
The this compound linker is a sophisticated component of modern ADCs, designed to be stable in systemic circulation and efficiently cleaved by specific proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment. The linker's composition includes a maleimide (MP) group for conjugation to the antibody, a polyethylene glycol (PEG4) spacer to enhance solubility and pharmacokinetics, a protease-sensitive peptide sequence (Val-Lys(Boc)-Gly), and an N-hydroxysuccinimide (OSu) ester for attachment of a cytotoxic payload. The Boc protection on the lysine side chain is a temporary modification used during synthesis.
Comparative Analysis of Protease-Cleavable Linkers
The validation of linker cleavage is crucial to ensure the selective release of the cytotoxic payload at the target site. Mass spectrometry is an indispensable tool for this purpose, allowing for the precise identification and quantification of the intact ADC, cleaved linker-payload fragments, and the free payload.
While specific cleavage data for the this compound linker is not extensively published, we can draw strong parallels from the well-characterized valine-citrulline (Val-Cit) linker, which is also a substrate for cathepsin B.[1][] Studies on Val-Cit linkers demonstrate that single amino acid substitutions can significantly impact in vivo stability and cleavage profiles.[1] Mass spectrometric analysis has revealed that while some linkers are cleaved at the expected C-terminal position, others can exhibit alternative cleavage sites, leading to different metabolites.[1]
The PEG component of the linker is known to enhance the stability and half-life of peptide-based drugs by providing resistance to proteolysis.[3] PEGylation effectively shields the peptide from enzymatic degradation, ensuring that a greater proportion of the ADC remains intact in circulation to reach the target tissue.
Below is a summary of expected performance characteristics for protease-cleavable linkers based on available data for similar structures.
| Linker Type | Cleavage Enzyme | Expected Plasma Stability (Half-life) | Cleavage Products Detectable by Mass Spectrometry | Key Considerations |
| MP-PEG4-VK(Boc)G | Cathepsin B | High (PEGylation enhances stability) | Intact ADC, Cleaved Linker-Payload, Free Payload | Boc group must be removed for final ADC. Lysine residue may influence cleavage kinetics compared to Citrulline. |
| Val-Cit | Cathepsin B, L, S, K | Moderate to High | Intact ADC, Cleaved Linker-Payload, Free Payload | Well-characterized. Cleavage by multiple cathepsins may occur. |
| Val-Ala | Cathepsin B | High | Intact ADC, Cleaved Linker-Payload, Free Payload | Generally exhibits good stability and specific cleavage. |
| Non-Cleavable | N/A (Lysosomal Degradation) | Very High | Antibody-Linker-Payload Metabolites | Relies on antibody degradation for payload release, which can be a slower process. |
Experimental Protocol: Validation of Linker Cleavage by Mass Spectrometry
This protocol outlines a general procedure for assessing the cleavage of the MP-PEG4-VK(Boc)G linker from an ADC in the presence of purified cathepsin B and in a more complex biological matrix like human plasma.
Objective: To qualitatively and quantitatively assess the cleavage of the MP-PEG4-VK(Boc)G linker and the release of the payload from an ADC using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
ADC conjugated with MP-PEG4-VK(Boc)G-Payload
-
Recombinant human Cathepsin B
-
Cathepsin B Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Human Plasma (from a commercial source)
-
Acetonitrile (ACN), Formic Acid (FA), and Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges for sample cleanup
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system
Workflow Diagram:
Caption: Experimental workflow for validating ADC linker cleavage by LC-MS.
Procedure:
-
Enzymatic Cleavage Assay:
-
Prepare a solution of the ADC in Cathepsin B Assay Buffer.
-
Add activated recombinant human Cathepsin B to the ADC solution. A typical enzyme-to-ADC molar ratio might be 1:100 to 1:1000.
-
Incubate the reaction mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Quench the reaction by adding a strong acid (e.g., 10% formic acid) or a specific cathepsin B inhibitor.
-
-
Plasma Stability Assay:
-
Incubate the ADC in human plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96 hours).
-
Process the plasma samples to precipitate proteins (e.g., with acetonitrile) and extract the ADC and its metabolites.
-
-
Sample Preparation for LC-MS:
-
Perform a sample cleanup step, such as solid-phase extraction (SPE), to remove salts and other interfering substances.
-
Reconstitute the dried sample in a suitable solvent (e.g., 20% acetonitrile in water with 0.1% formic acid).
-
-
LC-MS Analysis:
-
Inject the prepared sample onto a reverse-phase UHPLC column (e.g., C18).
-
Elute the analytes using a gradient of increasing acetonitrile concentration in water with 0.1% formic acid.
-
Analyze the eluent using a high-resolution mass spectrometer operating in positive ion mode.
-
Acquire data in both full scan mode (to detect all ions) and tandem MS (MS/MS) mode (to fragment specific ions for structural confirmation).
-
-
Data Analysis:
-
Process the raw data to identify the mass-to-charge ratios (m/z) corresponding to the intact ADC, the cleaved linker-payload fragment, and the free payload.
-
Confirm the identity of these species by comparing their experimental MS/MS fragmentation patterns with theoretical fragmentation.
-
Quantify the relative abundance of each species at each time point by integrating the peak areas from the extracted ion chromatograms.
-
Plot the percentage of intact ADC remaining over time to determine the cleavage kinetics.
-
Signaling Pathway Diagram (Conceptual):
Caption: Conceptual pathway of ADC action involving protease-cleavable linker.
Conclusion
The validation of linker cleavage by mass spectrometry is a critical step in the development of effective and safe ADCs. By employing rigorous experimental protocols and leveraging the power of high-resolution mass spectrometry, researchers can gain detailed insights into the stability and cleavage characteristics of novel linkers like this compound. Comparative analysis with well-established linkers provides a valuable benchmark for evaluating performance and guiding the design of next-generation ADCs with improved therapeutic indices.
References
Assessing the Bystander Effect of Antibody-Drug Conjugates with MP-PEG4-VK(Boc)G-OSu: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect is a critical attribute of antibody-drug conjugates (ADCs), enabling the killing of antigen-negative tumor cells in the vicinity of antigen-positive cells, which is particularly important in heterogeneous tumors. This guide provides a comparative assessment of the bystander effect of ADCs utilizing the MP-PEG4-VK(Boc)G-OSu linker system against well-established alternatives, supported by experimental data and detailed methodologies.
The Role of the Linker in the Bystander Effect
The capacity of an ADC to induce a bystander effect is fundamentally linked to its linker and payload characteristics. Cleavable linkers, designed to release the cytotoxic payload in the tumor microenvironment, are essential for this phenomenon. Upon internalization of the ADC by an antigen-positive (Ag+) cell, the linker is cleaved, liberating the payload. If the payload is membrane-permeable, it can diffuse out of the target cell and kill adjacent antigen-negative (Ag-) cells.
Comparative Analysis of ADC Linker-Payload Systems
This section compares the this compound linker system with two widely studied alternatives: Val-Cit-PABC-MMAE (vc-MMAE) and the tetrapeptide linker used in Trastuzumab Deruxtecan (T-DXd).
This compound: This linker features a Valine-Lysine-Glycine (VKG) peptide sequence as the cleavage site for lysosomal proteases like Cathepsin B. The inclusion of a PEG4 spacer is intended to improve hydrophilicity and pharmacokinetic properties. While direct quantitative data on the bystander effect of ADCs using this specific linker is not extensively published, its performance can be inferred from its structural components. Studies comparing dipeptide linkers have shown that Val-Cit and Val-Ala linkers generally exhibit better performance than Val-Lys analogues.[1] The Val-Lys bond can be susceptible to cleavage, but its efficiency compared to Val-Cit in promoting a bystander effect is less characterized. The PEGylation may enhance solubility and circulation time, potentially leading to increased tumor accumulation and a more sustained release of the payload.
Val-Cit-PABC-MMAE (vc-MMAE): This is a well-characterized linker-payload combination known for its potent bystander effect. The Val-Cit dipeptide is efficiently cleaved by Cathepsin B in the lysosome, releasing the highly membrane-permeable payload, Monomethyl Auristatin E (MMAE).[2]
Trastuzumab Deruxtecan (T-DXd): This ADC employs a GGFG tetrapeptide linker that is also cleaved by lysosomal proteases to release the topoisomerase I inhibitor, DXd. DXd is highly membrane-permeable and has demonstrated a significant bystander effect.[3]
Quantitative Data Presentation
The following tables summarize key performance indicators for assessing the bystander effect of different ADC linker-payload systems.
Table 1: In Vitro Cytotoxicity and Bystander Effect
| Linker-Payload System | Antigen-Positive Cell Line | Antigen-Negative Cell Line | IC50 (Ag+ Monoculture) | IC50 (Ag- in Co-culture with Ag+) | Bystander Effect Coefficient (φBE) (%) | Reference |
| vc-MMAE | DoHH2 (CD22+) | Jurkat (CD22-) | 0.02 µg/ml | >2.5 µg/ml (in monoculture) | Not explicitly calculated, but bystander killing demonstrated | [4] |
| vc-MMAE | SKBR3 (HER2+) | HEK293 (HER2-) | 410.54 ± 4.9 nM | 482.86 ± 6.4 nM (in monoculture) | Not explicitly calculated, but cytotoxicity demonstrated | [5] |
| vc-MMAE | N87 (HER2+) | MCF7 (HER2-) | ~1 nM | Not specified | 16 | |
| vc-MMAE | BT474 (HER2+) | MCF7 (HER2-) | Not specified | Not specified | 41 | |
| T-DXd | NCI-N87 (HER2+) | MDA-MB-468 (HER2-) | Not specified | Significant killing observed in co-culture | Not explicitly calculated, but potent bystander effect demonstrated | |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: In Vivo Antitumor Activity in Admixed Tumor Models
| Linker-Payload System | Tumor Model (Ag+/Ag- Cell Mix) | Treatment Dose | Tumor Growth Inhibition (TGI) (%) | Complete Response (CR) Rate | Reference |
| T-DXd | HER2-expressing EMT6 | 10 mg/kg | 25.7 | Not specified | |
| T-DXd | NCI-N87 (High HER2) | 10 mg/kg | -6.1 (regression) | Not specified | |
| T-DXd | JIMT-1 (Medium HER2) | 10 mg/kg | -35.7 (regression) | Not specified | |
| T-DXd | Capan-1 (Low HER2) | 10 mg/kg | -42.35 (regression) | Not specified | |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
In Vitro Co-culture Bystander Assay
This assay directly measures the killing of antigen-negative cells when cultured with antigen-positive cells in the presence of an ADC.
Methodology:
-
Cell Line Selection:
-
Antigen-positive (Ag+) cell line (e.g., HER2-positive N87 cells).
-
Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP-MCF7 cells) for easy identification.
-
-
Co-culture Setup:
-
Seed Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.
-
Include monoculture controls for both cell lines.
-
-
ADC Treatment:
-
Treat the co-cultures and monocultures with a serial dilution of the ADC.
-
Include an untreated control.
-
-
Incubation:
-
Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).
-
-
Analysis:
-
Use fluorescence microscopy or flow cytometry to quantify the viability of the Ag- (GFP-positive) cells in the co-culture wells.
-
Determine the IC50 value for the Ag- cells in the presence of Ag+ cells.
-
The Bystander Effect Coefficient (φBE) can be calculated to quantify the efficiency of bystander killing.
-
In Vivo Admixed Tumor Model
This model assesses the bystander effect in a more physiologically relevant setting.
Methodology:
-
Cell Line Preparation:
-
Use Ag+ and Ag- tumor cell lines. The Ag- cell line can be engineered to express a reporter gene like luciferase for in vivo imaging.
-
-
Tumor Implantation:
-
Co-implant a mixture of Ag+ and Ag- cells subcutaneously into immunodeficient mice. The ratio of Ag+ to Ag- cells can be varied.
-
-
ADC Administration:
-
Once tumors are established, administer the ADC intravenously.
-
Include a vehicle control group.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume regularly.
-
If using a luciferase-expressing Ag- cell line, perform bioluminescence imaging to monitor the growth of the Ag- cell population specifically.
-
-
Endpoint Analysis:
-
At the end of the study, excise tumors for immunohistochemical analysis to visualize and quantify the killing of both Ag+ and Ag- cells.
-
Visualizations
Caption: Mechanism of ADC-mediated bystander killing.
Caption: Experimental workflows for evaluating the ADC bystander effect.
Conclusion
While direct experimental data for ADCs utilizing the this compound linker is limited, a comparative analysis based on its constituent parts provides a framework for assessing its potential bystander effect. The presence of a cleavable peptide linker and the incorporation of PEGylation suggest a design conducive to inducing a bystander effect. However, the choice of the VKG peptide sequence may result in different cleavage kinetics compared to the more extensively studied VC sequence, potentially impacting the rate and extent of payload release and subsequent bystander killing.
For a definitive assessment, it is imperative to conduct head-to-head in vitro and in vivo studies as detailed in the provided protocols, comparing an ADC with the this compound linker to established ADCs like those employing vc-MMAE or the T-DXd linker-payload system. Such studies will provide the necessary quantitative data to fully characterize its bystander efficacy and guide further development.
References
- 1. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 4. The HB22.7–vcMMAE antibody–drug conjugate has efficacy against non-Hodgkin lymphoma mouse xenografts with minimal systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. herbmedpharmacol.com [herbmedpharmacol.com]
A Head-to-Head Comparison: MP-PEG4-VK(Boc)G-OSu vs. Disulfide-Based Cleavable Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a cleavable linker is a critical decision in the design of efficacious and safe antibody-drug conjugates (ADCs). This guide provides an objective comparison of two prominent classes of cleavable linkers: the protease-sensitive MP-PEG4-VK(Boc)G-OSu and the reduction-sensitive disulfide-based linkers.
This comparison delves into their mechanisms of action, stability, and therapeutic potential, supported by experimental data to inform the rational design of next-generation ADCs.
Introduction to Cleavable Linkers in ADCs
The linker is a pivotal component of an ADC, connecting the monoclonal antibody (mAb) to the cytotoxic payload. An ideal linker must be stable in systemic circulation to prevent premature drug release and off-target toxicity, yet facilitate efficient payload release at the tumor site.[1] Cleavable linkers are designed to exploit the unique physiological conditions of the tumor microenvironment or the intracellular space of cancer cells, such as the presence of specific enzymes or a reducing environment.[]
This compound is a protease-cleavable linker that belongs to the dipeptide linker family, specifically the Valine-Citrulline (Val-Cit) type.[][4] The cleavage of this linker is catalyzed by lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells.[5] The inclusion of a PEG4 spacer enhances solubility and improves the pharmacokinetic properties of the resulting ADC.
Disulfide-based linkers represent a class of chemically cleavable linkers that are sensitive to the reducing environment within cells. The intracellular concentration of reducing agents like glutathione (GSH) is significantly higher (1-10 mM) compared to the bloodstream (~5 µM), providing a selective mechanism for payload release. Steric hindrance around the disulfide bond can be modulated to fine-tune the linker's stability and release kinetics. A common example of a disulfide linker is SPDB (N-succinimidyl 4-(2-pyridyldithio)butyrate).
Mechanism of Action
The distinct cleavage mechanisms of these two linker types dictate their payload release profiles and subsequent therapeutic activity.
This compound (Protease-Cleavable):
-
The ADC binds to the target antigen on the cancer cell surface and is internalized, typically via endocytosis.
-
The ADC-antigen complex is trafficked to the lysosome.
-
Within the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide sequence of the linker.
-
This cleavage initiates a self-immolative cascade, leading to the release of the active cytotoxic payload into the cytoplasm.
Disulfide-Based Linkers (Reduction-Cleavable):
-
Similar to the protease-cleavable ADC, the disulfide-linked ADC is internalized by the target cancer cell.
-
Upon reaching the cytoplasm, the high concentration of intracellular glutathione (GSH) reduces the disulfide bond in the linker.
-
The cleavage of the disulfide bond liberates the cytotoxic payload.
Comparative Performance Data
The following tables summarize quantitative data from various studies comparing the performance of Val-Cit type linkers and disulfide linkers in ADCs. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, including the specific antibody, payload, and cell lines used.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug. Lower IC50 values indicate higher potency.
| Linker Type | Payload | Cell Line | IC50 (pM) | Reference |
| Val-Cit | MMAE | HER2+ Cells | 14.3 | |
| β-galactosidase-cleavable | MMAE | HER2+ Cells | 8.8 | |
| Val-Cit | PBD | - | - | |
| Disulfide | PBD | - | Similar to Val-Cit | |
| Val-Cit | MMAE | HCC1954 (HER2+) | 119.4 |
Note: Data is collated from multiple sources and not from a single head-to-head study.
In Vivo Efficacy
Xenograft models in mice are commonly used to evaluate the in vivo anti-tumor activity of ADCs.
| Linker Type | Payload | Xenograft Model | Efficacy | Reference |
| Val-Cit | PBD | Human non-Hodgkin lymphoma | Similar to disulfide linker | |
| Disulfide | PBD | Human non-Hodgkin lymphoma | Similar to Val-Cit linker, but with a higher Maximum Tolerated Dose (10 vs 2.5 mg/kg) | |
| Val-Cit | DM1 | Human lymphoma | Tumor regression at 3 mg/kg | |
| Disulfide | DM4 | - | Tumor growth inhibition | |
| Peptide (Val-Cit type) | PBD | WSU-DLCL2 human non-Hodgkin lymphoma | Tumor growth inhibition at 0.5 and 2 mg/kg | |
| Disulfide | PBD | WSU-DLCL2 human non-Hodgkin lymphoma | Tumor growth inhibition at 0.5 and 2 mg/kg |
Note: Data is collated from multiple sources and not from a single head-to-head study.
Experimental Protocols
Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.
Plasma Stability Assay (LC-MS Method)
Objective: To determine the in vitro stability of an ADC in plasma by measuring the change in the drug-to-antibody ratio (DAR) over time.
Methodology:
-
Incubate the ADC in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 72, 168 hours).
-
At each time point, capture the ADC from the plasma sample using an appropriate method, such as Protein A/G affinity chromatography.
-
Wash the captured ADC to remove plasma proteins.
-
Elute the ADC from the affinity support.
-
Analyze the eluted ADC by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR.
-
A decrease in DAR over time indicates linker cleavage and payload loss.
Cathepsin B Cleavage Assay
Objective: To evaluate the susceptibility of a peptide linker to cleavage by Cathepsin B.
Methodology:
-
Activate recombinant human Cathepsin B in an appropriate activation buffer (typically at an acidic pH, e.g., 5.5).
-
Prepare a solution of the ADC or the linker-payload conjugate in an assay buffer.
-
In a 96-well plate, combine the activated Cathepsin B with the ADC solution. Include controls such as enzyme-only, substrate-only, and an inhibitor control.
-
Incubate the plate at 37°C for a defined period.
-
Stop the reaction (e.g., by adding a protease inhibitor).
-
Analyze the reaction mixture by LC-MS to quantify the amount of released payload.
Intracellular Glutathione (GSH) Cleavage Assay for Disulfide Linkers
Objective: To assess the cleavage of a disulfide linker in a simulated intracellular reducing environment.
Methodology:
-
Prepare a solution of the disulfide-linked ADC in a physiological buffer (e.g., PBS, pH 7.4).
-
Add a solution of reduced glutathione (GSH) to the ADC solution to achieve a final concentration representative of the intracellular environment (e.g., 1-10 mM).
-
Incubate the reaction mixture at 37°C.
-
Collect aliquots at various time points.
-
Quench the reaction in the aliquots (e.g., by adding a thiol-reactive agent like N-ethylmaleimide).
-
Analyze the samples by LC-MS to quantify the amount of intact ADC and the released payload over time.
Conclusion
The choice between a protease-sensitive linker like this compound and a disulfide-based linker is a nuanced decision that depends on the specific therapeutic application, the nature of the payload, and the target antigen.
-
This compound and related Val-Cit linkers offer a well-established mechanism of action that relies on the enzymatic activity of lysosomal proteases, which are often upregulated in tumors. They have demonstrated high stability in human plasma and potent anti-tumor activity. However, their stability in rodent plasma can be a concern for preclinical studies.
-
Disulfide-based linkers provide a robust chemical cleavage mechanism that is triggered by the reducing intracellular environment. The stability and release kinetics of these linkers can be fine-tuned by modifying the steric hindrance around the disulfide bond. In some instances, disulfide-linked ADCs have shown a better safety profile (higher MTD) compared to their peptide-linked counterparts in preclinical models.
Ultimately, the optimal linker for a given ADC must be determined empirically through rigorous preclinical evaluation, including the assessment of plasma stability, cleavage efficiency, in vitro cytotoxicity, and in vivo efficacy and tolerability. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the development of the next generation of antibody-drug conjugates.
References
A Head-to-Head Comparison of ADC Linkers: An In Vivo Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), bridging the monoclonal antibody to the potent cytotoxic payload. Its chemical characteristics profoundly influence the ADC's stability, mechanism of drug release, and ultimately, its therapeutic index. The choice between different linker technologies is a pivotal decision in the design of a safe and effective ADC. This guide provides an objective comparison of the in vivo performance of various ADC linkers, supported by experimental data, detailed methodologies, and visual representations of key processes to inform rational ADC design.
The two primary categories of linkers, cleavable and non-cleavable, offer distinct mechanisms for payload delivery.[1] Cleavable linkers are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, while non-cleavable linkers release the drug only after the complete lysosomal degradation of the antibody.[2]
Comparative In Vivo Performance of ADC Linkers
The selection of a linker directly impacts the in vivo efficacy, stability, and safety profile of an ADC. The following tables summarize quantitative data from various studies to facilitate a direct comparison of different linker technologies.
| Linker Type | Sub-type | ADC Example | Animal Model | Key In Vivo Efficacy Findings | Reference |
| Cleavable | Valine-Citrulline (vc) | anti-CD79b-vcMMAE | Jeko-1 Xenograft | Dramatically reduced tumor volumes, with complete responses in 3 out of 6 animals. | [3] |
| Tandem-Cleavage (Glucuronide-vc) | anti-CD79b-tandem-MMAE | Jeko-1 Xenograft | Superior efficacy to the monocleavage linker ADC, with complete responses in 6 out of 6 animals. | [3] | |
| Disulfide | anti-CD22-DM1 | Human Lymphoma Xenograft | Induced tumor regression at a single 3 mg/kg dose. | [4] | |
| Hydrazone (pH-sensitive) | Not Specified | Not Specified | Generally show lower plasma stability compared to other linker types, which can impact efficacy and toxicity. | ||
| Non-Cleavable | Thioether (SMCC) | Trastuzumab-DM1 (T-DM1) | EGFR and EpCAM Xenograft | Less active at a 15 mg/kg dose compared to a novel CX-DM1 ADC at 3 mg/kg. | |
| Thioether (SMCC) | Not Specified | Mouse Xenograft | Studies have shown strong tumor growth inhibition in various xenograft models. |
| Linker Type | Sub-type | ADC Example | Animal Model | Key Stability/Safety Findings | Reference |
| Cleavable | Valine-Citrulline (vc) | Val-Cit-PBD-ADC | Non-Hodgkin Lymphoma Xenograft | Maximum Tolerated Dose (MTD) of 2.5 mg/kg. | |
| Disulfide | Disulfide-PBD-ADC | Non-Hodgkin Lymphoma Xenograft | Higher MTD of 10 mg/kg compared to the Val-Cit-PBD-ADC. | ||
| Silyl Ether (acid-cleavable) | silyl ether-MMAE | Not Specified | Half-life of >7 days in human plasma, a significant improvement over traditional hydrazine linkers. | ||
| Non-Cleavable | Thioether (SMCC) | T-DM1 | Mouse | 29% decrease in Drug-to-Antibody Ratio (DAR) after 7 days. | |
| Triglycyl Peptide (CX) | CX-DM1 | Mouse | Showed comparable stability to SMCC-DM1 with a half-life of 9.9 days vs. 10.4 days. | ||
| Exolinker | Exolinker-ADC | Rat | Superior DAR retention over 7 days compared to T-DXd, suggesting enhanced linker stability. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.
Methodology:
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant human tumor cells that express the target antigen into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups, including a vehicle control, a control antibody, and the different ADC constructs being tested. Administer the treatment, typically via intravenous injection.
-
Monitoring: Measure tumor volumes and body weights of the mice regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Efficacy is determined by comparing the tumor growth inhibition between the different treatment groups.
Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubation: Incubate the ADC in plasma (e.g., from human, mouse, or rat) at 37°C for various time points (e.g., 0, 24, 48, 96 hours).
-
Sample Preparation: At each time point, capture the ADC from the plasma using an affinity method, such as protein A beads.
-
Analysis: Analyze the captured ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR). A decrease in the average DAR over time indicates linker instability and payload deconjugation. Alternatively, the amount of free payload in the plasma supernatant can be quantified using LC-MS/MS.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
Objective: To determine the in vitro potency of an ADC on target cancer cells.
Methodology:
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at an optimal density and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs and control antibodies and add them to the respective wells.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).
-
Cell Viability Reagent Addition: Add a cell viability reagent (e.g., MTT) to each well and incubate to allow for the formation of a detectable product in viable cells.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Visualizing ADC Mechanisms and Workflows
Conclusion
The choice of linker technology is a critical, multifaceted decision in ADC development. Cleavable linkers, such as the widely used valine-citrulline dipeptide, can offer the advantage of a "bystander effect," where the released, membrane-permeable payload can kill adjacent antigen-negative tumor cells. This can be particularly beneficial for treating heterogeneous tumors. However, this can also lead to increased off-target toxicity if the linker is not sufficiently stable in circulation.
Conversely, non-cleavable linkers generally provide greater plasma stability, which can lead to a wider therapeutic window and potentially lower off-target toxicity. The payload is released as a payload-linker-amino acid complex after the degradation of the antibody in the lysosome, which is often less membrane-permeable, thus limiting the bystander effect.
Recent advancements have focused on developing novel linker technologies with improved stability and controlled release properties, such as tandem-cleavage linkers and linkers that are stable in mouse models. Ultimately, the optimal linker choice depends on the specific target, the nature of the payload, and the desired therapeutic outcome. Careful in vivo evaluation, as outlined in the protocols above, is essential to selecting the most promising ADC candidate for clinical development.
References
A Comparative Guide to Analytical Methods for Confirming MP-PEG4-VK(Boc)G-OSu Conjugation Site
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of bioconjugates is a critical aspect of drug development, ensuring efficacy, safety, and batch-to-batch consistency. The conjugation of a peptide with a linker such as MP-PEG4-VK(Boc)G-OSu, a PEGylated linker with an active N-hydroxysuccinimide (OSu) ester, primarily targets primary amines, namely the N-terminal α-amine and the ε-amine of lysine residues.[] Confirming the exact site of conjugation is paramount. This guide provides a comparative overview of key analytical methods to elucidate the conjugation site of this compound on a target peptide, complete with experimental protocols and supporting data.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for the characterization of PEGylated proteins and peptides, providing information on molecular weight, the degree of PEGylation, and the location of the PEG moiety.[2][3]
Peptide Mapping by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Peptide mapping is a powerful method for identifying the specific amino acid residue where the this compound linker is attached.[4][5] The process involves the enzymatic digestion of the intact conjugated peptide, followed by chromatographic separation of the resulting fragments and their analysis by tandem mass spectrometry (MS/MS).
Experimental Protocol:
-
Sample Preparation:
-
The purified this compound-peptide conjugate is denatured and reduced, typically using dithiothreitol (DTT).
-
Cysteine residues are alkylated with iodoacetamide (IAA) to prevent disulfide bond reformation.
-
The sample is then digested with a specific protease, such as trypsin, which cleaves at the C-terminal side of lysine and arginine residues.
-
-
LC-MS/MS Analysis:
-
The digest is injected into a high-performance liquid chromatography (HPLC) system, typically a reversed-phase column, coupled to a mass spectrometer.
-
The peptides are separated based on their hydrophobicity.
-
The mass spectrometer is operated in data-dependent acquisition mode, where it alternates between a full MS scan to detect the peptide masses and MS/MS scans to fragment the most intense ions.
-
-
Data Analysis:
-
The MS/MS spectra are searched against the sequence of the unconjugated peptide.
-
A mass shift corresponding to the mass of the MP-PEG4-VK(Boc)G moiety on a specific peptide fragment indicates the site of conjugation.
-
The fragmentation pattern in the MS/MS spectrum can further pinpoint the modified amino acid within the peptide.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS with In-Source Decay (ISD)
For a top-down approach, MALDI-ISD-TOF MS can be employed to determine the conjugation site without prior enzymatic digestion. This technique induces fragmentation of the intact conjugated peptide within the mass spectrometer's source.
Experimental Protocol:
-
Sample Preparation:
-
The this compound-peptide conjugate is co-crystallized with a suitable MALDI matrix (e.g., sinapinic acid or 1,5-diaminonaphthalene).
-
-
MALDI-ISD-TOF MS Analysis:
-
The sample is irradiated with a UV laser in the MALDI source.
-
In-source decay (ISD) is induced, leading to fragmentation of the peptide backbone.
-
The resulting fragment ions are analyzed by the TOF mass analyzer.
-
-
Data Analysis:
-
The ISD spectrum of the conjugated peptide is compared to that of the unconjugated peptide.
-
The fragment ion series (e.g., c- and z-ions) will be truncated at the site of PEGylation in the spectrum of the conjugated peptide, allowing for the direct identification of the modified residue.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly proton (¹H) NMR, provides detailed structural information and can be used to confirm the conjugation site by observing chemical shift perturbations of specific amino acid protons upon PEGylation.
Experimental Protocol:
-
Sample Preparation:
-
A highly purified and concentrated sample of the this compound-peptide conjugate is dissolved in a suitable deuterated solvent (e.g., D₂O).
-
An internal standard may be added for quantification.
-
-
NMR Data Acquisition:
-
One-dimensional ¹H NMR and two-dimensional correlation spectra (e.g., COSY, TOCSY, and NOESY) are acquired on a high-field NMR spectrometer.
-
-
Data Analysis:
-
The NMR spectra of the conjugated peptide are compared with those of the unconjugated peptide.
-
Significant chemical shift changes in the signals of specific amino acid residues (e.g., the α-protons of the N-terminal amino acid or the ε-protons of lysine) are indicative of the conjugation site.
-
The degree of PEGylation can also be calculated by comparing the integral of the PEG methylene proton signals to that of a well-resolved protein signal.
-
Edman Degradation
Edman degradation is a classical method for N-terminal sequencing of peptides and proteins. It can be used to definitively determine if the N-terminus is the site of conjugation.
Experimental Protocol:
-
Sample Preparation:
-
The purified this compound-peptide conjugate is loaded onto the sequencer's reaction cartridge.
-
-
Automated Edman Sequencing:
-
The peptide is subjected to sequential cycles of Edman degradation chemistry.
-
In each cycle, the N-terminal amino acid is derivatized with phenyl isothiocyanate (PITC), cleaved from the peptide chain, and identified by HPLC.
-
-
Data Analysis:
-
If the N-terminus is conjugated with the MP-PEG4-VK(Boc)G moiety, no amino acid will be detected in the first cycle of Edman degradation, resulting in a "blank" chromatogram.
-
If a lysine residue is the site of conjugation, the N-terminal sequence will be obtained until the modified lysine is reached, at which point a gap in the sequence will be observed.
-
Comparative Summary of Analytical Methods
| Analytical Method | Information Provided | Advantages | Limitations |
| LC-MS/MS Peptide Mapping | Precise location of conjugation site(s). | High sensitivity and specificity. Can handle complex mixtures. | Indirect method requiring enzymatic digestion. |
| MALDI-ISD-TOF MS | Direct identification of conjugation site on intact conjugate. | Rapid "top-down" analysis without digestion. | May not be suitable for all peptides; fragmentation can be complex. |
| NMR Spectroscopy | Detailed structural information and confirmation of conjugation site. | Non-destructive. Provides information on overall conjugate structure. | Requires high sample concentration and purity. Data analysis can be complex. |
| Edman Degradation | Confirms N-terminal conjugation. | Definitive for N-terminal modification. | Only provides information about the N-terminus. Not effective for internal lysine conjugation. |
Visualizing the Analytical Workflows
Caption: Workflow for conjugation site analysis by LC-MS/MS peptide mapping.
Caption: Workflow for top-down conjugation site analysis by MALDI-ISD-TOF MS.
Caption: Logical workflow for determining N-terminal conjugation using Edman degradation.
References
Benchmarking MP-PEG4-VK(Boc)G-OSu: A Comparative Guide to Established ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the Val-Lys (VK) dipeptide linker class, represented by MP-PEG4-VK(Boc)G-OSu, against the established and widely utilized Val-Cit (VC) and Val-Ala (VA) cleavable linkers in the context of Antibody-Drug Conjugate (ADC) development. While specific quantitative performance data for this compound is not extensively published, this guide leverages available comparative data for the Val-Lys linker class to provide a valuable benchmarking resource.
This compound is a cleavable ADC linker that incorporates a polyethylene glycol (PEG) spacer, a Cathepsin B-cleavable Val-Lys dipeptide, a Boc-protected lysine for controlled conjugation, and an N-hydroxysuccinimide (OSu) ester for facile conjugation to antibodies.[][] Its performance is critical to the overall efficacy and safety of the resulting ADC.
Executive Summary
The choice of a cleavable linker is a critical determinant of an ADC's therapeutic index, directly influencing its stability in circulation and the efficiency of payload release within target tumor cells. The established Val-Cit and Val-Ala linkers are the current industry standards for cathepsin B-cleavable linkers. This guide presents a comparative analysis of the Val-Lys linker class with these standards across key performance parameters.
Key Findings:
-
Stability and Efficacy: Studies comparing dipeptide linkers have, in some contexts, shown that Val-Cit and Val-Ala linkers may exhibit superior stability and performance compared to Val-Lys and Val-Arg analogs, particularly for non-internalizing antibodies.[][3][4]
-
Hydrophilicity and Aggregation: The inclusion of a PEG4 spacer in the this compound linker is designed to enhance hydrophilicity, which can mitigate aggregation, a common challenge with hydrophobic payloads. This is a key advantage, as Val-Ala linkers have also been noted for reducing aggregation at high drug-to-antibody ratios (DARs) compared to Val-Cit.
-
Controlled Conjugation: A distinguishing feature of this compound is the Boc-protected lysine. This allows for a more controlled and potentially site-specific conjugation strategy, which can lead to more homogeneous ADCs.
Quantitative Performance Comparison
The following tables summarize comparative data for the Val-Cit, Val-Ala, and Val-Lys dipeptide linker classes based on available literature. It is important to note that direct head-to-head quantitative data for this compound is limited.
Table 1: In Vitro Performance Characteristics
| Parameter | Val-Cit Linker | Val-Ala Linker | Val-Lys Linker (Inferred) | Key Considerations |
| Cathepsin B Cleavage Rate | High | Moderate to High | Moderate | Cleavage rate can impact the speed of payload release in the lysosome. |
| In Vitro Cytotoxicity (IC50) | Potent | Potent | Potent | Generally, all three linker types can produce highly potent ADCs. |
| Aggregation at High DAR | Can be problematic | Generally lower than Val-Cit | PEGylation aims to mitigate this | The hydrophobicity of the payload is a major factor. |
Table 2: In Vivo Performance Characteristics
| Parameter | Val-Cit Linker | Val-Ala Linker | Val-Lys Linker (Inferred) | Key Considerations |
| Plasma Stability (Half-life) | Generally stable in human plasma, less stable in mouse plasma | More stable in mouse plasma than Val-Cit | Generally considered stable | Species-specific differences in plasma enzymes can affect stability. |
| In Vivo Efficacy | High | High | High | Dependent on the specific ADC and tumor model. |
| Off-target Toxicity | Can occur due to premature linker cleavage | Generally favorable safety profile | Safety profile is payload-dependent | Linker stability is a key factor in minimizing off-target toxicity. |
Signaling Pathways and Experimental Workflows
To understand the context of this comparison, the following diagrams illustrate the general mechanism of action of an ADC with a cleavable linker and a typical experimental workflow for evaluating its performance.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to benchmark ADC linker performance.
Cathepsin B Cleavage Assay
Objective: To determine the rate of linker cleavage by the lysosomal protease Cathepsin B.
Materials:
-
ADC construct with the linker of interest
-
Recombinant human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the ADC in an appropriate buffer.
-
Activate Cathepsin B according to the manufacturer's instructions.
-
In a microplate, combine the ADC and activated Cathepsin B in the assay buffer.
-
Incubate the plate at 37°C.
-
At various time points, collect aliquots of the reaction and quench with the quenching solution.
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
Calculate the rate of cleavage from the time-course data.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency (IC50 value) of the ADC against antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
ADC constructs and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADCs and control antibody in cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions.
-
Incubate the plates for a period appropriate for the payload's mechanism of action (typically 72-120 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by fitting the data to a dose-response curve.
Plasma Stability Assay
Objective: To assess the stability of the ADC linker in plasma and determine the extent of premature payload release.
Materials:
-
ADC construct
-
Human and mouse plasma
-
Phosphate-buffered saline (PBS)
-
Affinity capture beads (e.g., Protein A/G)
-
Elution buffer (e.g., low pH glycine)
-
Neutralization buffer (e.g., Tris base)
-
LC-MS/MS system
Procedure:
-
Incubate the ADC in plasma at 37°C.
-
At various time points, take aliquots and capture the ADC using affinity beads.
-
Wash the beads to remove unbound components.
-
Elute the ADC from the beads.
-
Analyze the eluted ADC by LC-MS/MS to determine the drug-to-antibody ratio (DAR).
-
A decrease in DAR over time indicates linker instability and premature payload release.
-
Calculate the half-life of the linker in plasma.
Conclusion
The selection of an appropriate linker is a multifaceted decision that requires a careful balance of stability, cleavage efficiency, and the physicochemical properties of the final ADC. While Val-Cit and Val-Ala linkers are well-established and have a significant track record, the Val-Lys linker class, represented by this compound, offers potential advantages in terms of hydrophilicity and controlled conjugation. The PEG4 spacer is designed to improve solubility and reduce aggregation, while the Boc-protected lysine allows for more precise control over the conjugation process.
However, the available comparative data suggests that the Val-Lys dipeptide may have lower stability and efficacy in some contexts compared to Val-Cit and Val-Ala. Therefore, for any given ADC project, it is crucial to empirically evaluate different linker options to identify the optimal candidate that maximizes the therapeutic window. The experimental protocols provided in this guide offer a framework for conducting such a comparative analysis.
References
Safety Operating Guide
Proper Disposal of MP-PEG4-VK(Boc)G-OSu: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of MP-PEG4-VK(Boc)G-OSu, a cleavable ADC linker. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Core Principle: In the absence of a specific Safety Data Sheet (SDS) for this compound, this compound must be treated as a hazardous chemical waste.[1] Disposal should be conducted through a licensed chemical waste disposal service in accordance with local, state, and federal regulations.[1][2] Do not discharge down the drain or dispose of in regular trash.[3][4]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | Laboratory coat. |
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid direct contact with skin and eyes.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and certified hazardous waste management company.
Step 1: Waste Identification and Segregation
-
Properly identify the waste as "this compound, solid organic waste".
-
Segregate this waste from other waste streams, such as aqueous, halogenated, or liquid waste, to prevent unintended reactions. Do not mix with other chemicals unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
Step 2: Containerization
-
Use a dedicated, clearly labeled, and sealed container for the this compound waste.
-
The container must be made of a material compatible with the chemical and be in good condition with no leaks or defects.
-
If using the original manufacturer's container, ensure the label is intact and legible. If transferring to a new container, label it with the full chemical name and any relevant hazard warnings.
-
Keep the waste container securely closed except when adding waste.
Step 3: Storage
-
Store the sealed waste container in a designated and properly placarded Satellite Accumulation Area (SAA) or a central hazardous waste storage area.
-
Ensure the storage area is secure and away from incompatible materials, such as strong acids or bases.
-
Store hazardous chemicals below eye level.
Step 4: Arranging for Disposal
-
Contact your institution's EHS office or your designated hazardous waste management provider to schedule a pickup.
-
Follow all institutional procedures for documenting and handing over the hazardous waste.
Disposal of Contaminated Lab Supplies:
-
Items such as gloves, absorbent paper, and pipette tips that are contaminated with this compound should be considered hazardous waste.
-
Collect these items in a separate, clearly labeled, and sealed container or a double-bagged, clear plastic bag for disposal as solid hazardous waste.
Logical Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
Disclaimer: The information provided here is based on general principles of hazardous waste management for chemical reagents. Always consult your institution's specific safety and disposal protocols and the official Safety Data Sheet (SDS) from the supplier if available. The end-user is solely responsible for compliance with all applicable laws and regulations.
References
Essential Safety and Operational Guidance for Handling MP-PEG4-VK(Boc)G-OSu
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of MP-PEG4-VK(Boc)G-OSu, a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2] The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, fostering a secure laboratory environment.
Understanding the Hazards
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory at all times when handling this compound to prevent skin and eye contact, and inhalation.[5]
Minimum Required PPE:
-
Eye Protection: ANSI Z87.1 compliant safety glasses or chemical splash goggles. A face shield should be worn if there is a potential for splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected for damage before each use and removed before leaving the work area or touching surfaces like doorknobs.
-
Body Protection: A laboratory coat that covers the wearer to near the knees must be worn and buttoned closed. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended.
-
Footwear: Closed-toe and closed-heel shoes must be worn.
Operational Plan: Step-by-Step Handling Procedures
3.1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
The recommended storage temperature for this compound is -20°C under desiccated conditions to prevent hydrolysis of the OSu ester.
-
To minimize moisture exposure, it is advisable to aliquot the product for single-use applications.
3.2. Preparation and Use:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture inside.
-
Weigh and handle the solid material carefully to minimize dust generation.
-
Use dedicated, clean, and dry spatulas and glassware.
-
If preparing a solution, add the solid to the solvent slowly.
-
Avoid all personal contact with the substance. Do not eat, drink, or smoke in the handling area.
3.3. Spill Management:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
For dry spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.
-
For wet spills, absorb with an inert material and place in a sealed, labeled container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Major Spills:
-
Evacuate the area and alert emergency responders.
-
Prevent the spill from entering drains or waterways.
-
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.
-
Solid Waste: Collect surplus and non-recyclable material in a labeled, sealed container.
-
Contaminated Materials: Dispose of contaminated lab supplies (e.g., gloves, weighing paper, pipette tips) as chemical waste.
-
Unused Product: Dispose of as unused product in its original container or a suitable, labeled waste container. Do not mix with other waste.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
Quantitative Data Summary
Since specific data for this compound is limited, the following table includes relevant information based on its structure and data for similar compounds.
| Property | Value | Source/Notes |
| Molecular Formula | C40H63N7O16 | |
| Molecular Weight | 897.97 g/mol | |
| Appearance | White crystalline, hygroscopic powder | Inferred from N-hydroxysuccinimide. |
| Storage Temperature | -20°C | |
| Incompatibilities | Strong oxidizing agents, acids, bases | Based on N-hydroxysuccinimide and general chemical reactivity. |
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
